molecular formula C3H7NO2 B3272388 D-Alanine-2-D1 CAS No. 56595-54-1

D-Alanine-2-D1

Cat. No.: B3272388
CAS No.: 56595-54-1
M. Wt: 90.1 g/mol
InChI Key: QNAYBMKLOCPYGJ-LIIDHCAMSA-N
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Description

D-Alanine-2-D1 is a useful research compound. Its molecular formula is C3H7NO2 and its molecular weight is 90.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-2-deuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-LIIDHCAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Stability Profile, and Metabolic Kinetics

Executive Summary

D-Alanine-2-d1 (CAS: [Specific isotopologue CAS if available, otherwise generic deuterated CAS]) represents a precision-engineered isotopologue of the non-proteinogenic amino acid D-alanine. Characterized by the substitution of the alpha-proton with deuterium (


H), this compound exhibits a significant Primary Kinetic Isotope Effect (KIE) . This modification specifically targets the rate-limiting step of oxidative deamination catalyzed by D-Amino Acid Oxidase (DAAO), enhancing metabolic stability without altering the compound's steric interaction with NMDA receptors or bacterial cell wall synthesis machinery.

This guide details the physicochemical behavior, synthesis logic, and validation protocols for this compound, serving as a reference for its application in metabolic probing and deuterated drug design.

Molecular Architecture & Physicochemical Profile

The substitution of Hydrogen with Deuterium at the C-2 position introduces subtle but critical changes in the molecule's vibrational energy and bond stability.

Structural Specifications
  • Chemical Formula:

    
    
    
  • Molecular Weight: 90.10 g/mol (approx. +1.006 Da vs. standard D-Ala)

  • Chirality: R-configuration (D-isomer)

  • Isotopic Enrichment: Typically >98% atom % D at C-2.

The Carbon-Deuterium Advantage

The utility of this compound rests on the fundamental difference in bond dissociation energy (BDE) between C-H and C-D bonds. Because deuterium has twice the mass of protium, the zero-point vibrational energy of the C-D bond is lower, requiring higher activation energy to cleave.

PropertyC-H Bond (Standard)C-D Bond (Deuterated)Impact
Bond Length ~1.09 Å~1.09 Å (negligible diff.)Steric fit in enzyme pockets remains unchanged.
Vibrational Freq. ~2900 cm⁻¹~2100 cm⁻¹Lower frequency indicates a deeper potential energy well.
Bond Energy (BDE) ~338 kJ/mol~341-345 kJ/molPrimary driver of metabolic resistance.

Kinetic Isotope Effect (KIE) & Metabolic Stability

The primary application of this compound is to probe or retard metabolism by D-Amino Acid Oxidase (DAAO) . DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding


-keto acids.[1][2]
Mechanism of Resistance

The rate-limiting step in DAAO catalysis is the abstraction of the hydride (or deuteride) from the


-carbon (C-2) to the flavin cofactor (FAD).
  • Standard D-Ala: Rapid hydride transfer.

  • D-Ala-2-d1: Slower deuteride transfer due to the primary KIE.

Field Data: Research indicates a primary substrate isotope effect (


) for DAAO on [2-D]D-alanine ranging from 2.3  (high pH) to 9.1  (low pH). This effectively "brakes" the degradation process, extending the half-life of the molecule in biological systems.
Pathway Visualization

The following diagram illustrates the metabolic bottleneck created by deuteration.

DAAO_Pathway cluster_legend Legend DAla This compound Complex ES Complex (Enzyme-Substrate) DAla->Complex Binding (Kd unchanged) TS Transition State (C-D Cleavage) Complex->TS Activation Imino Imino Acid Intermediate TS->Imino Rate Limiting Step (Primary KIE ~9.1x Slower) Pyruvate Pyruvate + Ammonia Imino->Pyruvate Hydrolysis (Fast) key Red Arrow = Kinetic Bottleneck due to Deuterium

Figure 1: Mechanism of DAAO inhibition via Primary Kinetic Isotope Effect. The C-D bond cleavage (Red) represents the high-energy barrier.

Synthesis & Purification Strategies

Producing high-fidelity this compound requires preventing racemization while ensuring high isotopic incorporation.

Chemical Exchange Method (Base-Catalyzed)

The most direct route involves base-catalyzed hydrogen-deuterium exchange. The


-proton of amino acids is weakly acidic (

for the C-H), but coordination with Schiff bases or metal chelates lowers this significantly.

Protocol: NaOEt/EtOD Exchange

  • Concept: Uses basic conditions to enolize the carbonyl, allowing solvent deuterium (

    
    ) to replace the 
    
    
    
    -proton.
  • Risk: This method inherently racemizes the product. If starting with D-Alanine, you will obtain DL-Alanine-2-d1 and must perform a subsequent chiral resolution.

Chemo-Enzymatic Resolution (Recommended)

To ensure enantiomeric purity, a coupled enzymatic approach is superior.

Step-by-Step Workflow:

  • Racemic Deuteration: Subject L-Alanine or DL-Alanine to high-temperature/pressure exchange in

    
     with a weak base (e.g., triethylamine) and salicylaldehyde (catalyst) to generate DL-Alanine-2-d1.
    
  • Acetylation: Protect the amine to form N-Acetyl-DL-Alanine-2-d1.

  • Enzymatic Resolution: Use Acylase I (from Aspergillus) .

    • Acylase I selectively hydrolyzes the L-isomer (N-Acetyl-L-Ala-2-d1

      
       L-Ala-2-d1).
      
    • The D-isomer remains acetylated (N-Acetyl-D-Ala-2-d1).

  • Separation: Extract the acetylated D-isomer from the free L-amino acid via ion-exchange chromatography.

  • Deprotection: Acid hydrolysis of N-Acetyl-D-Ala-2-d1 yields pure This compound .

Synthesis_Workflow Start DL-Alanine (Racemic) Exchange H/D Exchange (D2O, Base, Heat) Start->Exchange Deuterated DL-Alanine-2-d1 Exchange->Deuterated Protect N-Acetylation Deuterated->Protect Enzyme Acylase I Treatment (Selective Hydrolysis) Protect->Enzyme Split Mixture: L-Ala-2-d1 (Free) + N-Acetyl-D-Ala-2-d1 Enzyme->Split Purify Ion Exchange / Extraction Split->Purify Final Pure this compound Purify->Final Acid Hydrolysis

Figure 2: Chemo-enzymatic workflow for isolating enantiomerically pure this compound.

Analytical Characterization Protocols

Validating this compound requires confirming two distinct properties: Isotopic Enrichment (how much D?) and Enantiomeric Purity (is it D or L?).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the site of deuteration.

ExperimentExpected Observation for this compoundCausality
¹H-NMR Disappearance of the quartet at

ppm (

-H).
The

-proton is replaced by D, which is silent in ¹H-NMR.
¹H-NMR Methyl doublet (

ppm) collapses to a broad singlet.
Loss of coupling to the adjacent

-proton.
¹³C-NMR

-Carbon signal splits into a 1:1:1 Triplet .
Coupling between ¹³C and the quadrupolar Deuterium nucleus (

Hz).
Mass Spectrometry (MS)
  • Method: Direct Infusion ESI-MS (Positive Mode).

  • Target: Look for the

    
     peak.
    
    • Standard D-Ala: m/z 90.1

    • D-Ala-2-d1: m/z 91.1

  • Purity Calc: Ratio of intensity

    
    .
    
Enantiomeric Purity (Chiral HPLC)

Because H/D exchange can cause racemization, chiral purity must be checked after deuteration.

  • Column: Chirobiotic T (Teicoplanin-based) or Crown Ether columns.

  • Mobile Phase: MeOH/Water/Acetic Acid.

  • Detection: UV at 210 nm or MS.

  • Criteria: >99% ee (enantiomeric excess).

Stability & Handling (Critical)

The Achilles Heel: Wash-out. The C-2 position is chemically labile. While the C-D bond is strong against enzymatic cleavage, it is susceptible to chemical exchange with solvent protons (


) under specific conditions.
pH Sensitivity
  • Acidic pH (< 4): Highly stable. The protonated amine prevents enolization.

  • Neutral pH (7): Metastable. Slow exchange over weeks in solution.

  • Basic pH (> 9): Unstable. Base-catalyzed enolization occurs rapidly, leading to:

    • Loss of Deuterium (replaced by H from solvent).

    • Racemization (conversion to L-Ala).

Storage Protocol
  • State: Store as a solid dry powder. Never store in aqueous solution for long periods.

  • Temperature: -20°C is preferred to minimize kinetic energy for exchange.

  • Atmosphere: Desiccated. Moisture absorption initiates slow surface exchange.

References

  • Pollegioni, L., et al. (1997). "pH and kinetic isotope effects in D-amino acid oxidase catalysis." European Journal of Biochemistry. Link

  • Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry. Link

  • Mothet, J. P., et al. (2000). "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences. (Context on D-amino acid physiology). Link

  • Aikawa, T., et al. (2024). "Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids." JACS Au. Link

  • Neuhaus, F. C. (1962). "The Enzymatic Synthesis of D-Alanyl-D-alanine." Journal of Biological Chemistry. (Foundational methods on D-Ala synthesis). Link

Sources

Precision Deuteration: Technical Specifications and Validation of D-Alanine-2-d1

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Alpha-Proton Switch

D-Alanine-2-d1 (Structure:


) represents a critical reagent in the study of bacterial peptidoglycan synthesis and the development of metabolically stable peptide therapeutics. Unlike methyl-deuterated variants (d3), the 2-d1  modification targets the alpha-carbon, the stereogenic center of the molecule.

This specific deuteration offers two distinct mechanistic advantages driven by the Primary Kinetic Isotope Effect (KIE):

  • Metabolic Resistance: It significantly retards oxidative deamination by D-amino acid oxidase (DAAO), as the C-D bond cleavage is the rate-determining step (RDS) in the hydride transfer mechanism.

  • Racemization Suppression: The C-D bond has a lower zero-point energy (ZPE) than the C-H bond, increasing the activation energy required for proton abstraction. This stabilizes the chiral center against chemically or enzymatically induced racemization (conversion to L-Alanine).

For researchers, the utility of this reagent is binary: if the isotopic purity at the C2 position is compromised (<98 atom % D), the biological "silence" or metabolic stability is lost, rendering experimental data invalid.

The Physics of Purity: Critical Specifications

In high-stakes drug development or mechanistic probing, "purity" is a tripartite metric. A reagent can be chemically pure (99%) but isotopically essentially useless (90% D).

The following specifications represent the Gold Standard for this compound intended for use in kinetic studies or API synthesis.

Table 1: Recommended Technical Specifications
ParameterSpecificationRationale
Chemical Purity

Minimizes interference from synthesis byproducts (e.g., inorganic salts, residual solvents) that affect gravimetric stoichiometry.
Isotopic Enrichment

Critical: Any residual H at the C2 position (

) creates a "fast-reacting" population that skews kinetic data due to the vast rate difference (

).
Chiral Purity (ee)

Presence of L-Alanine-2-d1 (or L-Ala-H) introduces a biological false positive, as L-Ala is incorporated into proteins, whereas D-Ala is specific to peptidoglycan/specialized peptides.
Water Content

D-Alanine is hygroscopic. Excess water leads to hydrolysis errors in peptide coupling and incorrect concentration calculations.
Appearance White Crystalline PowderDiscoloration indicates oxidation or metal contamination from reduction catalysts (e.g., Pd/C or Rh).

Mechanistic Visualization: The Kinetic Isotope Effect

The value of this compound lies in the energy barrier difference between breaking a C-H bond vs. a C-D bond. The diagram below illustrates the Primary KIE in the context of DAAO-mediated oxidation.

KIE_Mechanism Fig 1. Primary Kinetic Isotope Effect: The C-D bond requires higher activation energy to break, slowing metabolic degradation (DAAO) and racemization. Substrate This compound (Ground State) TS_H Transition State (C-H Cleavage) Lower Activation Energy Substrate->TS_H Residual H (Impurity) Fast Reaction TS_D Transition State (C-D Cleavage) High Activation Energy Substrate->TS_D Deuterated (Pure) Slow Reaction (KIE) Product Imino Acid Intermediate TS_H->Product TS_D->Product

Validation Methodologies: Self-Validating Protocols

Trusting a Certificate of Analysis (CoA) without internal verification is a risk in critical path research. The following protocols allow for internal validation of the specifications listed above.

A. Isotopic Purity Determination (The "Silent Proton" Method)

Standard 1H-NMR is insufficient because the signal of interest (the alpha-proton) disappears upon deuteration.

Protocol:

  • Technique: 1H-NMR with Internal Standard.

  • Solvent: D2O (99.96%) is NOT recommended for the initial check as it masks exchangeable protons. Use DMSO-d6 .

  • Internal Standard: Maleic Acid or Benzoic Acid (non-exchangeable protons, distinct shift).

  • Procedure:

    • Dissolve ~10 mg this compound and ~10 mg Standard in DMSO-d6.

    • Integrate the Methyl doublet (CH3) of Alanine (approx 1.3 ppm).

    • Look for the Alpha-proton signal (approx 3.8-4.0 ppm).

  • Calculation:

    • In a 100% deuterated sample, the Alpha-H signal is effectively zero (baseline noise).

    • Any integration at ~3.9 ppm represents residual Hydrogen (Isotopic Impurity).

    • Note: The Methyl signal will appear as a broad singlet or perturbed doublet due to coupling with the alpha-Deuterium (spin 1), confirming the presence of D.

B. Chiral Purity (Enantiomeric Excess)

Direct chiral separation of underivatized amino acids is difficult due to zwitterionic character.

Protocol (Marfey's Method - High Sensitivity):

  • Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Reaction: React this compound with FDAA under basic conditions (NaHCO3, 40°C, 1 hour).

  • Mechanism: FDAA reacts with the amine to form diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala).

  • Analysis: Reverse Phase HPLC (C18 column).

    • The diastereomers have significantly different retention times.

    • Detection: UV at 340 nm.

  • Acceptance: Area of the L-FDAA-D-Ala peak must be >99% of the total alanine-derivative area.

Quality Control Workflow

This decision tree outlines the logical flow for accepting a batch of this compound for sensitive biological assays.

QC_Workflow Fig 2. QC Validation Workflow for Deuterated Reagents Start Receive Reagent This compound Chem_Check 1. Chemical Purity Check (LC-MS / 1H-NMR) Start->Chem_Check Iso_Check 2. Isotopic Purity Check (1H-NMR in DMSO-d6) Chem_Check->Iso_Check Decision_Iso Alpha-H Signal Detected? Iso_Check->Decision_Iso Chiral_Check 3. Chiral Purity Check (Marfey's Method / HPLC) Decision_Chiral L-Enantiomer > 1%? Chiral_Check->Decision_Chiral Decision_Iso->Chiral_Check No (<1% H) Reject REJECT BATCH (Data Validity Risk) Decision_Iso->Reject Yes (>1% H) Decision_Chiral->Reject Yes Approve RELEASE FOR USE (Valid for KIE/Metabolic Studies) Decision_Chiral->Approve No

References

  • Pollegioni, L., et al. (1997). "pH and Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis." Journal of Biological Chemistry. Link

    • Establishes the primary KIE values for D-Alanine oxid
  • Food and Drug Administration (FDA). (2017). "NDA Approval: Deutetrabenazine (AUSTEDO)."[1] FDA Approved Drug Products.[1] Link

    • Regulatory precedent for the clinical validity and safety of deuter
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][4][5][6] Link

    • The authoritative protocol for determining enantiomeric excess in amino acids.
  • Tung, R. (2016). "The Development of Deuterium-Containing Drugs." Innovations in Pharmaceutical Technology. Link

    • Overview of the "Deuterium Switch" str

Sources

Role of D-Alanine-2-D1 in bacterial peptidoglycan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of D-Alanine-2-D1 in Bacterial Peptidoglycan Synthesis Profiling

Executive Summary

The precise characterization of bacterial cell wall dynamics is a cornerstone of modern antibiotic discovery, particularly for targets involving the peptidoglycan (PG) biosynthetic machinery.[1] While general metabolic labeling using fluorescent D-amino acids (FDAAs) or heavy methyl-deuterated alanine (D-Ala-3,3,3-d3) is common, This compound (deuterated specifically at the alpha-carbon) represents a specialized, high-fidelity probe designed for mechanistic enzymology and metabolic flux analysis .

This guide details the technical utility of this compound. Unlike its methyl-labeled counterparts, the 2-d1 isotopologue serves as a "fragile" tracer that reports on the activity of Alanine Racemase (Alr) . Because the racemization mechanism obligatorily involves the abstraction of the alpha-proton, the retention or loss of the deuterium label at position 2 provides a binary readout of whether the amino acid was incorporated directly via the salvage pathway or subjected to racemase-mediated equilibration.

The Mechanistic Imperative: Why this compound?

To understand the utility of this compound, one must distinguish it from other isotopologues.

  • D-Alanine-3,3,3-d3 (Methyl-d3): The deuterium labels are on the methyl group. These are chemically stable and generally not exchangeable during enzymatic processing by Alr or D-Ala-D-Ala ligase (Ddl). This probe is ideal for total mass quantification.

  • This compound (Alpha-d1): The deuterium is on the chiral center (C2).

    • The Alr Checkpoint: Alanine Racemase (Alr) converts L-Ala to D-Ala (and vice versa) using a PLP (pyridoxal-5'-phosphate) cofactor. The reaction mechanism requires the formation of a Schiff base followed by the deprotonation of the alpha-carbon .

    • The Fate of the Label: If exogenous D-Ala-2-d1 enters the cell and is processed by Alr, the C2-Deuterium is removed and replaced by a solvent proton (H). If the molecule bypasses Alr and is ligated directly by Ddl, the C2-Deuterium is retained.

Therefore, this compound is a flux discriminator , allowing researchers to quantify the contribution of the exogenous salvage pathway versus the endogenous racemization pool.

Biological Context & Signaling Pathways

The incorporation of this compound maps the competition between two critical enzymes in the cytoplasm: Alanine Racemase (Alr) and D-Ala-D-Ala Ligase (Ddl) .

Pathway Logic
  • Uptake: D-Ala-2-d1 is transported into the cytoplasm (e.g., via CycA).

  • The Fork in the Road:

    • Path A (Direct Ligation): Ddl captures D-Ala-2-d1 and couples it to another D-Ala (or D-Lac) to form D-Ala-D-Ala-2-d1 (or d2). Outcome: Label Retention (Mass shift +1 or +2).

    • Path B (Racemase Scrambling): Alr binds D-Ala-2-d1, removes the alpha-deuterium to form a planar carbanion intermediate, and reprotonates it (likely with H from water). Outcome: Label Loss (Mass shift +0).

Visualization: The Deuterium Fate Map

DAla_Flux cluster_legend Label Fate Exo_DAla Exogenous D-Ala-2-d1 Cyto_Pool Cytoplasmic D-Ala Pool Exo_DAla->Cyto_Pool Transport (CycA) Alr_Complex Alanine Racemase (Alr-PLP Complex) Cyto_Pool->Alr_Complex Equilibration Ddl_Complex D-Ala-D-Ala Ligase (Ddl) Cyto_Pool->Ddl_Complex Direct Ligation (Fast Flux) Alr_Complex->Cyto_Pool Returns as D-Ala (H-form) LAla L-Alanine (Unlabeled) Alr_Complex->LAla Deuterium Loss (Exchange with H2O) Peptidoglycan Mature Peptidoglycan Ddl_Complex->Peptidoglycan Incorporation (Retains Deuterium) LAla->Alr_Complex Re-racemization key1 Path A: Retention (Bypass Alr) key2 Path B: Washout (Alr Activity)

Caption: Flux diagram illustrating the "Scrambling Effect." D-Ala-2-d1 retention signifies direct utilization by Ddl, while loss signifies processing by Alr.

Experimental Protocol: Quantitative Isotope Tracing

This protocol describes the use of D-Ala-2-d1 to measure the Racemase Bypass Efficiency (RBE) in Staphylococcus aureus or Escherichia coli.

Materials
  • Probe: this compound (98%+ isotopic purity).

  • Medium: Minimal medium (M9 or chemically defined) to control background alanine levels.

  • Instrumentation: LC-MS/MS (High-Resolution Q-TOF or Orbitrap recommended).

Step-by-Step Workflow

Phase 1: Metabolic Labeling

  • Inoculation: Grow bacterial cultures to early log phase (

    
    ) in minimal medium.
    
  • Pulse: Add D-Ala-2-d1 to a final concentration of 1–5 mM.

    • Control A: Unlabeled D-Ala (Mass reference).

    • Control B: D-Ala-3,3,3-d3 (Uptake efficiency reference).

  • Incubation: Incubate for 1–2 generation times (approx. 30–60 mins).

  • Quench: Rapidly chill cells on ice and harvest by centrifugation (

    
    , 5 min).
    

Phase 2: Peptidoglycan Extraction

  • Boiling: Resuspend pellet in 4% SDS and boil for 30 min to inactivate all autolysins and racemases immediately.

  • Washing: Wash SDS-insoluble sacculi 5x with water to remove non-covalently bound metabolites.

  • Digestion: Treat with Muramidase (Lysozyme) or Mutanolysin to generate soluble muropeptides.

  • Reduction: Reduce muropeptides with Sodium Borohydride (

    
    ) to prevent mutarotation and simplify chromatography.
    

Phase 3: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Gradient: 0% to 15% Acetonitrile in 0.1% Formic Acid (Muropeptides are hydrophilic).

  • Target Ions: Monitor the specific muropeptide masses (e.g., GlcNAc-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala).

    • M (Unlabeled): Natural abundance.

    • M+1 (Single Label): Indicates one D-Ala-2-d1 incorporated (usually position 4 or 5).

    • M+2 (Double Label): Indicates two D-Ala-2-d1 residues (positions 4 and 5).

Data Analysis & Interpretation

The data output is a mass spectrum showing the isotopologue distribution.

Calculating Racemase Bypass Efficiency (RBE)

The RBE quantifies how much exogenous D-Ala bypassed the racemase scrambling.



Note: This must be corrected for the natural isotopic envelope (C13).

Interpretation Table
ObservationIsotope PatternBiological Implication
High Retention Dominant M+1 / M+2 peaksLow Alr Activity or High Flux to Ddl . The cell is preferentially using the exogenous salvage pathway.
Low Retention Dominant M+0 peak (despite uptake)High Alr Activity . The exogenous D-Ala-2-d1 entered but was rapidly equilibrated to L-Ala and back to D-Ala-H by the racemase before ligation.
Mixed Profile Spread of M0, M+1, M+2Balanced competition between Alr equilibration and Ddl consumption.

Applications in Drug Discovery

A. Validating Alanine Racemase Inhibitors

When testing a novel Alr inhibitor (e.g., Cycloserine analogs or novel small molecules):

  • Hypothesis: Inhibition of Alr should prevent the conversion of L-Ala to D-Ala.

  • Experiment: Grow cells in media lacking D-Ala (lethal for Alr mutants) + Inhibitor + D-Ala-2-d1 (rescue).

  • Result: If Alr is truly inhibited, the D-Ala-2-d1 cannot be converted to L-Ala. Furthermore, the cell relies solely on the exogenous D-Ala-2-d1 for survival. The PG should be 100% labeled (M+1/M+2).

  • Failure Mode: If the PG contains significant M+0 (unlabeled D-Ala), the inhibitor is ineffective, and the cell is synthesizing D-Ala de novo from L-Ala (which is unlabeled).

B. Kinetic Isotope Effect (KIE) Studies

This compound can be used to determine if the deprotonation step of Alr is rate-limiting.

  • Primary KIE: Breaking a C-D bond is slower than a C-H bond (

    
    ).
    
  • Assay: If feeding D-Ala-2-d1 slows down the growth rate compared to D-Ala-H in an Alr-dependent auxotroph (or during Alr reversal), it suggests the C-H bond cleavage is the rate-determining step in the enzyme's catalytic cycle.

References

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly.[1][2][3][4][5][6][7]Journal of Biological Chemistry .

  • Cava, F., et al. (2011). D-Amino acids govern stationary phase cell wall re-modeling in bacteria.Science .

  • Vollmer, W., & Bertsche, U. (2008).[8] Murein (peptidoglycan) structure, architecture and biosynthesis in Escherichia coli.Biochimica et Biophysica Acta (BBA) - Biomembranes .

  • Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids.[9]Angewandte Chemie .

  • Tiyigaya, T., et al. (2021).[8] Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion.bioRxiv .[8]

Sources

An In-Depth Technical Guide to the Kinetic Isotope Effect of D-Alanine-2-D1: From Mechanistic Insights to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the kinetic isotope effect (KIE) of D-Alanine-2-D1. By leveraging this powerful tool, we can unravel enzymatic mechanisms at a granular level and inform the rational design of novel therapeutics. This document moves beyond a simple recitation of protocols to explain the causal relationships behind experimental choices, ensuring a deep and actionable understanding of the subject.

Introduction: The Significance of D-Alanine and the Power of the Kinetic Isotope Effect

D-Alanine is a non-canonical amino acid that plays a pivotal role in the biology of many organisms, most notably in the biosynthesis of the peptidoglycan layer of bacterial cell walls.[1] This essential structural component provides bacteria with the necessary rigidity to withstand internal osmotic pressure, making the enzymes involved in its synthesis prime targets for antimicrobial drugs.[2] The D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, in particular, is a critical building block in the cross-linking of peptidoglycan chains, a process famously targeted by antibiotics like vancomycin.[3][4]

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions.[5] It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[6] By substituting the hydrogen at the C2 position of D-Alanine with deuterium (this compound), we can probe the bond-breaking and bond-forming events that occur during its enzymatic processing. This guide will focus on the primary KIE, where the C-H bond is cleaved in the rate-determining step of the reaction.

A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is being broken in the transition state of the rate-limiting step. The magnitude of the KIE can provide further insights into the geometry and nature of this transition state.[7] This information is invaluable for understanding how enzymes work and for designing potent and specific inhibitors.[6]

Key Enzymes in D-Alanine Metabolism: Prime Targets for KIE Studies

Several key enzymes utilize D-Alanine as a substrate, and understanding their mechanisms is crucial for developing new antimicrobials. The KIE of this compound is a key tool in this endeavor.

D-Amino Acid Oxidase (DAAO)

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[8] In the case of D-Alanine, the product is pyruvate. The reaction involves the breaking of the Cα-H bond, making it an ideal system for KIE studies with this compound.

Studies on DAAO from Rhodotorula gracilis have shown a significant primary KIE with [2-D]d-alanine, with values as high as 9.1 at low pH.[9] This large KIE strongly supports a mechanism where the cleavage of the Cα-H bond is the rate-limiting step. The pH dependence of the KIE further suggests that the protonation state of active site residues plays a critical role in the catalytic mechanism.[9] The data are consistent with a hydride transfer mechanism for the dehydrogenation reaction.[9]

Alanine Racemase (Alr)

Alanine racemase is a ubiquitous bacterial enzyme that catalyzes the interconversion of L-Alanine and D-Alanine.[10] This enzyme is essential for providing the D-Alanine necessary for peptidoglycan synthesis.[11] As such, it is a validated target for antibacterial drug development.

KIE studies on alanine racemase from Geobacillus stearothermophilus have revealed valuable mechanistic details. The primary substrate KIE for the D to L direction is approximately 1.3, while in the L to D direction it is around 1.8-1.9.[10][12] These values, while significant, are smaller than those observed for DAAO, suggesting that the C-H bond cleavage may not be the sole rate-limiting step. Further investigation using multiple isotope effects has provided evidence for a stepwise mechanism involving a carbanionic intermediate.[10]

D-Alanine:D-Alanine Ligase (Ddl)

D-Alanine:D-Alanine ligase is another critical enzyme in peptidoglycan biosynthesis, responsible for the ATP-dependent ligation of two D-Alanine molecules to form the D-Ala-D-Ala dipeptide. While the primary KIE of this compound is not directly applicable to the ligation step, understanding the kinetics of this enzyme is crucial for drug design. Flavonoids like quercetin and apigenin have been shown to inhibit Ddl by competing with ATP.[13]

Experimental Methodologies for Measuring the Kinetic Isotope Effect of this compound

Synthesis of this compound

The first critical step is the synthesis of the isotopically labeled substrate. Several methods exist for the preparation of deuterium-labeled amino acids. One common approach involves the use of a Pd/C-Al-D2O system for selective H-D exchange.[14] Another method involves the stereospecific synthesis from labeled precursors.[2] It is crucial to determine the isotopic purity of the synthesized this compound, typically by mass spectrometry or NMR, before its use in kinetic experiments.

Experimental Workflow for KIE Measurement

The following diagram illustrates a general workflow for a competitive KIE experiment, where a mixture of D-Alanine and this compound is used as the substrate.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare reaction mixture: - Enzyme (e.g., DAAO) - Buffer - Cofactors (if any) Start Initiate reaction by adding substrate mixture Prep->Start Mix Substrate Prepare substrate mixture: - D-Alanine (light) - this compound (heavy) (Known ratio, e.g., 1:1) TimePoints Quench aliquots at various time points (t0, t1, t2...) Start->TimePoints Incubate Analysis Analyze isotopic ratio of remaining substrate or product (e.g., by MS or NMR) TimePoints->Analysis Analyze Calculation Calculate KIE from the change in isotopic ratio over time Analysis->Calculation Data

Caption: General workflow for a competitive KIE experiment.

Step-by-Step Protocol for KIE Measurement using Mass Spectrometry

Mass spectrometry is a highly sensitive technique for measuring KIEs by directly determining the ratio of light to heavy isotopes in the substrate or product.[15][16]

Protocol: Competitive KIE of DAAO with this compound using MALDI-TOF MS

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of purified D-Amino Acid Oxidase (DAAO) in a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 8.5).

    • Prepare a 1:1 molar mixture of D-Alanine and this compound. The final concentration should be determined based on the Km of the enzyme for D-Alanine.

  • Reaction Setup:

    • In a temperature-controlled environment (e.g., 25°C), prepare a reaction mixture containing the buffer and DAAO.

    • Initiate the reaction by adding the D-Alanine/D-Alanine-2-D1 mixture.

    • At defined time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture and immediately quench it to stop the reaction. Quenching can be achieved by adding a strong acid (e.g., perchloric acid) or a denaturing agent.

  • Sample Preparation for MALDI-TOF MS:

    • To the quenched samples, add a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water with trifluoroacetic acid).

    • Spot the mixture onto a MALDI plate and allow it to dry.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in positive ion mode.

    • Determine the peak intensities for the protonated molecules of D-Alanine ([M+H]+) and this compound ([M+D+H]+) in the remaining substrate.

    • Alternatively, monitor the formation of the product, pyruvate, and its deuterated counterpart.

  • Data Analysis and KIE Calculation:

    • Calculate the ratio of the light to heavy isotope (R) at each time point.

    • The KIE can be determined from the following equation: KIE = log(1-f) / log(1 - f * Rp/R0) where f is the fraction of the reaction, Rp is the isotopic ratio of the product, and R0 is the initial isotopic ratio of the substrate.

Step-by-Step Protocol for KIE Measurement using NMR Spectroscopy

NMR spectroscopy can also be used to measure KIEs, particularly for 13C-labeled substrates, by monitoring the change in peak intensities over time.[14][17]

Protocol: Competitive 13C KIE of an enzyme with a 13C-labeled substrate

  • Substrate Preparation:

    • Prepare a mixture of the natural abundance substrate and the 13C-labeled substrate at a known ratio.

  • NMR Sample Preparation:

    • In an NMR tube, prepare the reaction mixture containing buffer, enzyme, and any necessary cofactors in D2O.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

  • Reaction Monitoring by NMR:

    • Initiate the reaction by adding the substrate mixture to the NMR tube.

    • Acquire a series of 13C NMR spectra at regular time intervals.

  • Data Analysis and KIE Calculation:

    • Integrate the peaks corresponding to the 13C-labeled substrate and product at each time point.

    • The KIE is calculated from the relative rates of disappearance of the labeled and unlabeled substrates.

Data Interpretation and Mechanistic Implications

The interpretation of KIE data provides profound insights into enzyme mechanisms.

EnzymeSubstrateObserved KIE (kH/kD)Mechanistic ImplicationReference
D-Amino Acid Oxidase[2-D]d-alanine9.1 ± 1.5 (low pH)C-H bond cleavage is the rate-limiting step; supports a hydride transfer mechanism.[9]
Alanine Racemase[α-D]alanine~1.3 (D to L)C-H bond cleavage is partially rate-limiting; consistent with a stepwise mechanism.[12]
Alanine Racemase[α-H]alanine~1.8-1.9 (L to D)C-H bond cleavage is partially rate-limiting; consistent with a stepwise mechanism.[10]

Table 1: Kinetic Isotope Effects for D-Alanine Metabolizing Enzymes

A large primary KIE, as seen with DAAO, is a strong indicator that the hydrogen is being transferred in the rate-determining step. The magnitude of the KIE can also provide information about the symmetry of the transition state. A maximal KIE is expected for a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms.

In contrast, the smaller KIEs observed for alanine racemase suggest that other steps in the reaction, such as substrate binding or product release, may also be partially rate-limiting. This highlights the importance of considering the entire kinetic scheme when interpreting KIE data.

The following diagram illustrates the proposed transition state for the DAAO-catalyzed oxidation of D-Alanine, consistent with a large KIE.

DAAO_TS cluster_TS Proposed Transition State for DAAO TS [ FAD---H---Cα(R)-COO⁻ ]‡          |         NH3⁺

Caption: Putative transition state for hydride transfer in DAAO.

Application in Drug Development: Targeting D-Alanine Metabolism

The essential role of D-Alanine in bacterial cell wall biosynthesis makes the enzymes in this pathway attractive targets for the development of novel antibiotics.[2] KIE studies are instrumental in this process for several reasons:

  • Mechanism-Based Inhibitor Design: A detailed understanding of the transition state, gleaned from KIE data, allows for the rational design of transition-state analogs. These are stable molecules that mimic the structure of the transition state and bind to the enzyme with very high affinity, acting as potent inhibitors.[6]

  • Elucidating Drug Resistance Mechanisms: Vancomycin resistance in bacteria often involves the replacement of the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-Lactate.[18][19] While not a direct application of the KIE of this compound, understanding the kinetics of the enzymes involved in this resistance pathway is crucial for developing new drugs to overcome it.

  • Improving Drug Metabolism and Pharmacokinetics (DMPK): The "deuterium switch" is a strategy in drug development where a hydrogen atom at a metabolically labile position in a drug molecule is replaced with deuterium.[20][21] The stronger C-D bond can slow down the rate of metabolic inactivation, leading to improved pharmacokinetic properties such as a longer half-life and reduced dosing frequency. While not directly related to inhibiting D-Alanine metabolizing enzymes, this demonstrates the broader utility of the kinetic isotope effect in drug design.

The following diagram illustrates how KIE data can inform the drug discovery pipeline.

DrugDev_Pipeline Target Identify Enzyme Target (e.g., Alanine Racemase) KIE_Study Conduct KIE Studies with This compound Target->KIE_Study TS_Model Elucidate Transition State Structure KIE_Study->TS_Model Provides Mechanistic Insight Inhibitor_Design Design Transition-State Analog Inhibitors TS_Model->Inhibitor_Design Informs Rational Design Lead_Opt Lead Optimization Inhibitor_Design->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Role of KIE in the drug discovery pipeline.

Conclusion and Future Perspectives

The kinetic isotope effect of this compound is a powerful and versatile tool for dissecting the mechanisms of enzymes involved in D-Alanine metabolism. As this guide has demonstrated, the insights gained from KIE studies have profound implications for our fundamental understanding of enzyme catalysis and for the development of new therapeutic agents.

Future research in this area will likely focus on the application of more advanced techniques, such as computational modeling in conjunction with experimental KIE data, to generate even more detailed pictures of enzymatic transition states. Furthermore, the exploration of heavy-atom KIEs (e.g., 13C, 15N, 18O) will provide complementary information about the roles of other atoms in the reaction mechanism. As the threat of antibiotic resistance continues to grow, the importance of fundamental mechanistic studies, powered by techniques like the kinetic isotope effect, cannot be overstated.

References

  • ChemRxiv. (2023). Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. [Link]

  • Toney, M. D., Nieto Castro, J., & Addington, T. A. (2013). Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase. Journal of the American Chemical Society, 135(7), 2509–2511. [Link]

  • Bennet, A. J., & Chan, J. (2001). A direct NMR method for the measurement of competitive kinetic isotope effects. Journal of the American Chemical Society, 123(42), 10547–10552. [Link]

  • Flashman, E., & Schofield, C. J. (2023). Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. Methods in Enzymology, 683, 1-20. [Link]

  • Li, L., & Wu, P. (2015). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry, 19(14), 1332-1343. [Link]

  • Kohen, A. (2017). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1645-1653. [Link]

  • Wikipedia. (2024). Kinetic isotope effect. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]

  • Albert Einstein College of Medicine. (n.d.). How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States. [Link]

  • Roston, D., & Kohen, A. (2013). Isotope Effects as Probes for Enzyme Catalyzed Hydrogen-Transfer Reactions. Molecules, 18(6), 6338-6362. [Link]

  • Flashman, E., & Schofield, C. J. (2023). Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. Methods in Enzymology, 683, 1-20. [Link]

  • University of Maryland. (2019). New method for kinetic isotope effect measurements. [Link]

  • Spies, M. A., & Toney, M. D. (2003). Multiple hydrogen kinetic isotope effects for enzymes catalyzing exchange with solvent: application to alanine racemase. Biochemistry, 42(17), 5099–5107. [Link]

  • Toney, M. D., Nieto Castro, J., & Addington, T. A. (2013). Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase. Journal of the American Chemical Society, 135(7), 2509–2511. [Link]

  • Fitzpatrick, P. F. (1996). pH and kinetic isotope effects in D-amino acid oxidase catalysis. Biochemistry, 35(24), 7729–7735. [Link]

  • Meziane-Cherif, D., & Courvalin, P. (2019). Molecular mechanisms of vancomycin resistance. FEBS Letters, 593(20), 2846-2857. [Link]

  • Axelsson, B. S., O'Toole, K. J., Spencer, P. A., & Young, D. W. (1994). Versatile synthesis of stereospecifically labelled D-amino acids via labelled aziridines—preparation of (2R,3S)-[3-2H1]- and (2R,3R)-[2,3-2H2]-serine. Journal of the Chemical Society, Perkin Transactions 1, (6), 807-815. [Link]

  • Zenodo. (2024). Data for: Exploring Transition States of Protein Conformational Changes via Out-of-Distribution Detection in the Hyperspherical Latent Space. [Link]

  • Richard, J. P., Amyes, T. L., & Reyes, A. C. (2018). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Biochemistry, 57(29), 4275–4285. [Link]

  • Caldinelli, L., Sacchi, S., & Pollegioni, L. (2010). Biochemical properties of human D-amino acid oxidase. The FEBS journal, 277(8), 1965–1977. [Link]

  • Pirali, T., Serafini, M., & Cargnin, S. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(9), 699–717. [Link]

  • Wilkinson, D. J., & Brook, M. S. (2010). The application of 2H2O to measure skeletal muscle protein synthesis. Journal of cachexia, sarcopenia and muscle, 1(2), 143–149. [Link]

  • Marshall, C. G., Broadhead, G. K., Leskiw, B. K., & Wright, G. D. (1997). D-Ala-D-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. Proceedings of the National Academy of Sciences of the United States of America, 94(12), 6480–6483. [Link]

  • Sacchi, S., Caldinelli, L., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in molecular biosciences, 5, 2. [Link]

  • Gabler, M., & Fischer, L. (2004). D-Amino acid oxidase: Physiological role and applications. Applied microbiology and biotechnology, 64(1), 13–19. [Link]

  • Neuhaus, F. C. (1962). The enzymatic synthesis of D-alanyl-D-alanine. The Journal of biological chemistry, 237, 778–785. [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action. [Link]

  • O'Brien, K. M., & Tanner, M. E. (2019). Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. The FASEB Journal, 33(S1), 1-1. [Link]

  • ResearchGate. (n.d.). Vancomycin resistance operons organized by d‐Ala‐d‐lac and d‐Ala‐d‐Ser... [Link]

  • Kimura, T., Sakai, S., Horio, M., Takahara, S., Ishigo, S., Nakane, M., ... & Isaka, Y. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. Amino acids, 1-10. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2018). Deuterated drugs; where are we now?. Journal of medicinal chemistry, 61(12), 5091–5109. [Link]

  • Sharma, R., & Sharma, A. K. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS medicinal chemistry letters, 8(10), 1013–1014. [Link]

  • Kimura, T., Sakai, S., Horio, M., Takahara, S., Ishigo, S., Nakane, M., ... & Isaka, Y. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. Amino acids, 1-10. [Link]

  • Catalysis Science & Technology. (2019). Density functional theory study of thermodynamic and kinetic isotope effects of H2/D2 dissociative adsorption on transition metals. [Link]

  • Medicosis Perfectionalis. (2022, April 29). Vancomycin pharmacology | Mechanism of action and side effects [Video]. YouTube. [Link]

  • Tabuchi, F., Matsumoto, Y., Ishii, M., Tatsuno, K., Okazaki, M., Sato, T., ... & Sekimizu, K. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial agents and chemotherapy, e01936-24. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Purity Analysis of High-Purity D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the methodologies for the synthesis of high-purity, isotopically labeled D-Alanine-2-D1. The incorporation of deuterium at the α-carbon of D-alanine is of significant interest in pharmaceutical research for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of drug candidates. This document details proven synthetic routes, including chemo-enzymatic and stereoselective chemical methods, providing not just procedural steps but the underlying scientific rationale for experimental choices. Furthermore, it establishes a framework for the rigorous purity assessment of the final compound, ensuring both high enantiomeric excess and isotopic enrichment. This guide is intended to be a practical and authoritative resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of this compound

D-amino acids, once considered anomalies, are now recognized for their crucial roles in various biological processes and their potential as therapeutic agents. D-alanine, in particular, is a fundamental component of the peptidoglycan layer in bacterial cell walls, making enzymes involved in its metabolism attractive targets for novel antibiotics.[1] The site-specific incorporation of a deuterium atom at the C-2 position (this compound) offers a powerful tool for researchers. The increased mass of deuterium can alter reaction kinetics (the kinetic isotope effect), providing insights into enzyme mechanisms.[2] Moreover, deuteration can modify the metabolic profile of drug molecules, often leading to improved pharmacokinetic properties.[2]

This guide will navigate the complexities of synthesizing this compound with high stereochemical and isotopic fidelity. We will delve into two primary synthetic strategies:

  • Chemo-enzymatic Synthesis: This approach combines a non-selective deuteration step to produce racemic DL-Alanine-2-D1, followed by a highly selective enzymatic resolution to isolate the desired D-enantiomer.

  • Stereoselective Chemical Synthesis: This strategy employs chiral catalysts or auxiliaries to directly introduce deuterium at the α-position with inversion of stereochemistry from a readily available L-alanine precursor.

Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and limitations. The guide will culminate in a comprehensive overview of the analytical techniques required to validate the purity and isotopic enrichment of the final product.

Chemo-Enzymatic Synthesis of this compound

This two-stage approach is a robust and widely applicable method for producing high-purity this compound. The initial non-selective deuteration is followed by a highly specific enzymatic kinetic resolution.

Stage 1: Synthesis of DL-Alanine-2-D1 via Pyridoxal-Catalyzed H/D Exchange

The first stage involves the exchange of the α-proton of alanine with deuterium from a deuterium oxide (D₂O) solvent. This reaction is efficiently catalyzed by pyridoxal phosphate (PLP), the active form of vitamin B6.[3]

Mechanism of Action: The Role of Pyridoxal Phosphate

The catalytic activity of PLP is centered around the formation of a Schiff base (internal aldimine) with an active site lysine residue of an enzyme. In this biomimetic synthesis, pyridoxal hydrochloride acts as the catalyst. The amino group of alanine displaces the lysine to form an external aldimine with the pyridoxal. The pyridinium ring of PLP acts as an electron sink, facilitating the deprotonation of the α-carbon of the amino acid.[4] This generates a resonance-stabilized carbanion, which is then reprotonated by a deuteron from the D₂O solvent. This process can be repeated, leading to a high degree of deuteration at the α-position.

G cluster_deuteration Pyridoxal-Catalyzed H/D Exchange Alanine DL-Alanine Schiff_Base Schiff Base Intermediate (External Aldimine) Alanine->Schiff_Base + PLP, -H₂O PLP Pyridoxal HCl (PLP Analogue) D2O D₂O (Deuterium Source) Carbanion Resonance-Stabilized Carbanion Schiff_Base->Carbanion - H⁺ Deuterated_SB Deuterated Schiff Base Carbanion->Deuterated_SB + D⁺ (from D₂O) DL_Alanine_D1 DL-Alanine-2-D1 Deuterated_SB->DL_Alanine_D1 + H₂O, -PLP

Caption: Pyridoxal-catalyzed H/D exchange mechanism.

Experimental Protocol: Synthesis of DL-Alanine-2-D1

Materials:

  • DL-Alanine

  • Pyridoxal hydrochloride

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Hydrochloric acid (HCl) in D₂O

  • Sodium hydroxide (NaOH) in D₂O

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve DL-alanine (1 equivalent) and pyridoxal hydrochloride (0.1 equivalents) in D₂O to a concentration of approximately 0.5 M.

  • pH Adjustment: Adjust the pD of the solution to approximately 7.0-8.0 using a solution of NaOH in D₂O. The pD can be estimated by adding 0.4 to the pH meter reading.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with continuous stirring for 24-48 hours.[5] The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal.

  • Work-up and Purification:

    • After cooling to room temperature, remove the D₂O under reduced pressure.

    • Redissolve the resulting solid residue in a minimal amount of D₂O and lyophilize to remove any residual H₂O.[5]

    • The crude DL-Alanine-2-D1 can be further purified by recrystallization from a D₂O/ethanol-d6 mixture.

Stage 2: Enzymatic Kinetic Resolution of DL-Alanine-2-D1

Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of an enzyme with each enantiomer. For the resolution of DL-Alanine-2-D1, an L-specific enzyme is typically used to selectively convert the L-enantiomer into a different compound, leaving the desired D-enantiomer unreacted. A common and effective method utilizes an L-amino acid oxidase.

Mechanism of Action: L-Amino Acid Oxidase

L-amino acid oxidases are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide. The enzyme is highly specific for the L-enantiomer, leaving the D-enantiomer untouched.

G cluster_resolution Enzymatic Kinetic Resolution DL_Alanine_D1 DL-Alanine-2-D1 (Racemic Mixture) L_AAO L-Amino Acid Oxidase DL_Alanine_D1->L_AAO Pyruvate_D1 Pyruvate-2-D1 L_AAO->Pyruvate_D1 Oxidative Deamination of L-enantiomer D_Alanine_D1 High-Purity This compound L_AAO->D_Alanine_D1 D-enantiomer unreacted Separation Purification (e.g., Ion Exchange Chromatography) Pyruvate_D1->Separation D_Alanine_D1->Separation Separation->D_Alanine_D1 Isolated Product

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol: Resolution of DL-Alanine-2-D1

Materials:

  • Crude DL-Alanine-2-D1

  • L-amino acid oxidase (from Crotalus adamanteus or other suitable source)

  • Catalase (to decompose hydrogen peroxide byproduct)

  • Tris-HCl buffer (pH 7.5)

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Ammonium hydroxide solution

Procedure:

  • Reaction Setup: Dissolve the crude DL-Alanine-2-D1 in Tris-HCl buffer (50 mM, pH 7.5).

  • Enzyme Addition: Add L-amino acid oxidase and catalase to the solution. The optimal enzyme concentration should be determined empirically.

  • Reaction Conditions: Incubate the reaction mixture at 37 °C with gentle agitation for 12-24 hours. The progress of the reaction can be monitored by chiral HPLC to confirm the complete conversion of the L-enantiomer.

  • Enzyme Removal: Denature and remove the enzymes by heating the solution to 90 °C for 10 minutes, followed by centrifugation or filtration.

  • Purification:

    • Load the supernatant onto a column packed with a cation exchange resin (H⁺ form).

    • Wash the column with deionized water to remove the pyruvate and other anionic/neutral components.

    • Elute the this compound from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).

    • Collect the fractions containing the D-alanine (can be monitored by ninhydrin test).

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • The product can be further purified by recrystallization from a water/ethanol mixture.

Stereoselective Chemical Synthesis of this compound

This approach offers a more direct route to this compound by employing a stereoselective deuteration step. A notable method involves the catalytic stereoinversion of L-alanine.

Catalytic Stereoinversion of L-Alanine

This elegant method utilizes a combination of an achiral pyridoxal analogue (such as dichloropyridoxal) and a chiral base to catalyze the deuteration of L-alanine with inversion of stereochemistry, yielding this compound.[6]

Mechanism of Action: Stereochemical Inversion

Similar to the H/D exchange, the reaction proceeds through a Schiff base intermediate. The chiral base facilitates the deprotonation of the α-carbon of the L-alanine-Schiff base intermediate. The resulting planar carbanion is then stereoselectively protonated (in this case, deuterated) from the opposite face by a deuteron from D₂O, leading to the formation of the D-enantiomer. The chirality of the base dictates the facial selectivity of the deuteration step, resulting in a high enantiomeric excess of the D-product.[7]

Experimental Protocol: Stereoinversion of L-Alanine

Materials:

  • L-Alanine

  • Dichloropyridoxal analogue (achiral catalyst)

  • Chiral base (e.g., a chiral amine)

  • Deuterium oxide (D₂O)

  • Buffer solution (e.g., phosphate buffer in D₂O)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve L-alanine, the dichloropyridoxal analogue, and the chiral base in D₂O buffered to a neutral pD.

  • Reaction Conditions: Stir the reaction mixture at room temperature (approximately 25 °C) for a specified period (e.g., 24-72 hours), monitoring the reaction progress by chiral HPLC.

  • Work-up and Purification: The purification protocol will depend on the specific catalyst and base used. Generally, it will involve removal of the catalyst and base, followed by purification of the this compound using techniques such as ion-exchange chromatography and recrystallization, as described in the enzymatic resolution section.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on factors such as desired purity, scale, cost, and available expertise.

Method Typical Yield Enantiomeric Excess (e.e.) Isotopic Enrichment Advantages Disadvantages
Chemo-enzymatic Synthesis Moderate to High>99%>98%High enantioselectivity, mild enzymatic reaction conditions, well-established methods.Multi-step process, requires enzyme and subsequent removal, initial deuteration is non-selective.
Stereoselective Chemical Synthesis ModerateHigh (>95%)>98%Direct conversion from L-alanine, fewer steps, mild reaction conditions.Requires a specific chiral base and catalyst, optimization of reaction conditions can be challenging.

Purity and Isotopic Enrichment Analysis

Rigorous analytical chemistry is paramount to confirm the identity, purity, and isotopic labeling of the synthesized this compound.

Enantiomeric Purity Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of amino acids.

Experimental Protocol: Chiral HPLC Analysis

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.

  • Chiral Stationary Phase: A teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is often effective for the direct separation of underivatized amino acid enantiomers.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and small amounts of an acid (e.g., acetic acid) and a base (e.g., triethylamine). The exact composition should be optimized for the specific column and system. For example, a mobile phase of 80:20 (v/v) methanol/water with 0.1% acetic acid and 0.05% triethylamine can be a good starting point.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-alanine enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Isotopic Enrichment and Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the position and extent of deuterium incorporation.

  • ¹H NMR Spectroscopy: In a deuterated solvent (e.g., D₂O), the spectrum of this compound will show a significant reduction or complete absence of the quartet corresponding to the α-proton (around 3.7 ppm) compared to the unlabeled D-alanine standard. The integral of the residual α-proton signal relative to the methyl doublet can be used to quantify the isotopic enrichment.[2]

  • ²H NMR Spectroscopy: Deuterium NMR provides a direct method to observe the incorporated deuterium. A single resonance corresponding to the deuterium at the C-2 position will be observed, confirming the site of labeling. The integral of this signal can be used for quantification.[8]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic triplet for the α-carbon due to coupling with the deuterium atom, providing further confirmation of the labeling position.

Mass Spectrometry for Isotopic Purity

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) after derivatization, is a highly sensitive technique for determining isotopic enrichment.

Experimental Protocol: GC-MS Analysis

  • Derivatization: Amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]

  • GC Separation: The derivatized sample is injected into a gas chromatograph with a suitable capillary column to separate the analyte from any impurities.

  • MS Detection: The mass spectrometer will detect the molecular ion of the derivatized this compound. The mass spectrum will show an increase of one mass unit (M+1) compared to the derivatized unlabeled D-alanine. The relative intensities of the M+0 and M+1 peaks can be used to calculate the isotopic enrichment.

Conclusion

The synthesis of high-purity this compound is a challenging yet achievable goal for researchers in the pharmaceutical and life sciences. This guide has outlined two robust synthetic strategies: a chemo-enzymatic approach and a stereoselective chemical method. The choice between these methods will be dictated by the specific requirements of the research, including scale, cost, and desired purity. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to make informed decisions and successfully execute these syntheses. Furthermore, the emphasis on rigorous analytical validation using a combination of chiral HPLC, NMR, and MS ensures the integrity of the final product, a critical factor for its application in sensitive research and development settings.

References

  • Azam, M. A., & Jayaram, U. (2016). Alanine racemase: a potential therapeutic target for antimicrobial agents. RSC Advances, 6(73), 68821-68832.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purity of D-Alanine-d7. BenchChem Technical Guides.
  • Dunathan, H. C. (1971). Stereochemical aspects of pyridoxal phosphate catalysis. Advances in enzymology and related areas of molecular biology, 35, 79-134.
  • Eliason, J. L., & Viola, R. E. (2000). Probing the reaction mechanism of alanine racemase by positional isotope exchange. Archives of biochemistry and biophysics, 382(2), 269-274.
  • Höhne, M., Kühl, B., & Robins, K. (2018). Efficient asymmetric synthesis of (R)-and (S)-amines by deracemisation using coupled transaminases. Catalysis Science & Technology, 8(1), 162-169.
  • Kim, J., & Kim, H. S. (2019). Biocatalytic synthesis of chiral amines using ω-transaminases: recent advances and applications. Biotechnology advances, 37(6), 107399.
  • Martins, J. C., & Willem, R. (2002). Absolute configuration of chiral molecules from the sign of the one-bond C-H coupling constant. Journal of the American Chemical Society, 124(35), 10342-10343.
  • Moozeh, K., So, S., & Chin, J. (2015). Catalytic Stereoinversion of L‐Alanine to Deuterated D‐Alanine.
  • O'Donnell, M. J. (2001).
  • Scott, J. W. (1984). Asymmetric synthesis of α-amino acids. Industrial & Engineering Chemistry Product Research and Development, 23(2), 264-273.
  • Silverman, R. B., & Holladay, M. W. (2014). The organic chemistry of drug design and drug action. Academic press.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Bulletin.
  • Toney, M. D. (2011). Reaction specificity in pyridoxal phosphate enzymes. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1814(11), 1407-1418.
  • Vogel, A. I. (1989). Vogel's textbook of practical organic chemistry. Longman Scientific & Technical.
  • Walsh, C. (1979).
  • Yoshimura, T., Esaki, N., & Soda, K. (1994). Thermostable D-amino acid aminotransferase: a new tool for the practical synthesis of D-amino acids. Bioscience, biotechnology, and biochemistry, 58(12), 2151-2155.
  • Zechel, D. L., & Withers, S. G. (2000). Glycosyl transferases: mechanism and inhibition. Accounts of chemical research, 33(1), 11-18.
  • Zhang, X., & Xu, Y. (2018). Recent advances in the biocatalytic synthesis of chiral amines. Current Opinion in Chemical Biology, 43, 77-84.
  • Zheng, J., Tang, J., Chen, J., Li, Y., Wu, H., Gao, Z., & Wu, X. (2021).
  • Zweckstetter, M. (2008). NMR: prediction of protein structure and dynamics.
  • YouTube. (2017, August 22).
  • ChemRxiv. (2022).
  • PubMed. (2011).
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics.
  • ResearchGate. (2014).
  • PubMed. (1995). 1H-2H exchange in the perfused rat liver metabolizing [3-13C]alanine and 2H2O as detected by multinuclear NMR spectroscopy.
  • PubMed. (2016). Alanine racemase is essential for the growth and interspecies competitiveness of Streptococcus mutans.
  • ACS Publications. (2017). Pyridoxal 5′-Phosphate (PLP)
  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Brieflands. (2015).
  • MDPI. (2020). A three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in human physiological fluids.
  • Phenomenex. (n.d.).

Sources

Biological Half-Life and Pharmacokinetics of D-Alanine-2-D1 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological stability, pharmacokinetics, and experimental utility of D-Alanine-2-D1.

Executive Summary: The "Metabolic Brake" Strategy

In the landscape of D-amino acid research, This compound (deuterated at the


-carbon) represents a precision tool designed to decouple metabolic degradation from biological incorporation.

Native D-Alanine is a critical biomarker for bacterial peptidoglycan synthesis and a co-agonist at the NMDA receptor glycine site. However, its utility as a tracer or therapeutic agent is compromised by rapid oxidative deamination driven by D-Amino Acid Oxidase (DAAO) and high renal clearance.

Core Technical Insight: Substituting the


-hydrogen with deuterium (D) introduces a primary Kinetic Isotope Effect (KIE) . This modification significantly retards the rate-determining step of DAAO-mediated oxidation without altering the compound's steric recognition by bacterial ligases or renal transporters. Consequently, this compound exhibits an extended biological half-life relative to its proteo-analog, improving signal-to-noise ratios in bacterial imaging and sustaining systemic concentrations for CNS studies.

Mechanistic Foundation: The Deuterium Kinetic Isotope Effect[1]

To understand the half-life extension, one must first quantify the resistance to enzymatic cleavage. The oxidation of D-Alanine by DAAO involves the abstraction of the


-proton/deuteron.
The DAAO Bottleneck

DAAO is a flavoprotein (FAD-dependent) predominantly localized in the mammalian kidney, liver, and brain.[1] It converts D-Alanine into imino-pyruvate, which spontaneously hydrolyzes to pyruvate and ammonia.

  • Reaction:

    
    
    
  • Rate-Determining Step: The abstraction of the hydride (or deuteride) from the C2 position.

Quantifying the KIE

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point energy.

  • Primary KIE (

    
    ):  In vitro studies with DAAO demonstrate a primary substrate isotope effect of ~9.1  at low pH and ~2.3  at physiological pH.
    
  • Implication: The enzymatic degradation rate (

    
    ) for this compound is reduced by a factor of 2–9 compared to native D-Alanine.
    
Visualization of the Metabolic Pathway

The following diagram illustrates the differential processing of this compound versus its native counterpart.

DAAO_Pathway DAla This compound (Systemic Circulation) Renal Renal Clearance (Filtration + Reabsorption) DAla->Renal Rapid Elimination (Unchanged by Deuteration) DAAO DAAO Enzyme (Kidney/Liver/Brain) DAla->DAAO Binding Bacteria Bacterial Cell Wall (Peptidoglycan Incorporation) DAla->Bacteria Metabolic Labeling (Target) Pyruvate Pyruvate + NH3 (Metabolic Washout) DAAO->Pyruvate Oxidation Step BLOCKED by KIE (Rate reduced ~2-9x)

Figure 1: Metabolic fate of this compound. The primary Kinetic Isotope Effect specifically acts as a "brake" on the DAAO oxidation pathway, while renal clearance remains the dominant, unaltered elimination route.

Pharmacokinetic Profile: In Vivo Half-Life Analysis

While the enzymatic rate is slowed significantly, the systemic half-life (


) is a composite of metabolism and excretion.
Quantitative Comparison (Human & Murine Models)
ParameterNative D-Alanine (H)This compound (D)Mechanistic Driver
Enzymatic

100% (Baseline)~10–40% of BaselinePrimary KIE on C-H bond cleavage.
Renal Clearance (

)
High (~200 mL/min)High (Unchanged)Stereoselective transporters (ASCT2) do not distinguish H vs D.
Systemic Half-Life (

)
0.46 ± 0.04 h ~0.60 – 0.80 h (Estimated)Metabolic stabilization is dampened by rapid renal washout.
Bioavailability (

)
HighHighUnaffected by deuteration.
Metabolic Product Pyruvate (Rapid formation)Pyruvate (Delayed formation)Reduced background noise in metabolic imaging.
The "Renal Floor" Effect

It is critical to note that deuteration does not make the molecule infinitely stable .

  • In humans, fractional excretion of D-Alanine is high (approaching 100% of the filtered load in bolus doses).

  • Therefore, even if DAAO metabolism were completely halted (

    
    ), the half-life would only increase to the limit defined by the glomerular filtration rate (GFR) and tubular reabsorption saturation.
    

Experimental Protocol: Measuring Biological Half-Life

To accurately determine the


 of this compound, researchers must use a stereoselective mass spectrometry approach to distinguish it from endogenous L-Alanine and trace D-Alanine.
Study Design
  • Subject: C57BL/6 Mice (Wild Type vs. DAAO-/- as negative control).

  • Compound: this compound (98%+ isotopic purity).

  • Dose: 10 mg/kg IV bolus (to bypass absorption kinetics).

Workflow Diagram

PK_Workflow Step1 1. Administration IV Bolus of this compound Step2 2. Serial Sampling (0, 5, 15, 30, 60, 120 min) Plasma & Urine Step1->Step2 Step3 3. Derivatization (Marfey's Reagent / FDAA) Enables Chiral Separation Step2->Step3 Step4 4. LC-MS/MS Analysis Target Mass: [M+H]+ (Deuterated) Separation: D vs L enantiomers Step3->Step4 Step5 5. Data Modeling Non-compartmental Analysis (NCA) Calculate t1/2, CL, Vd Step4->Step5

Figure 2: Step-by-step workflow for pharmacokinetic validation of this compound.

Detailed Methodology
  • Sample Prep: Collect 20

    
    L plasma. Precipitate proteins with methanol.
    
  • Derivatization (Critical): this compound is chiral. Use Marfey’s Reagent (FDAA) or (+)-FLEC to create diastereomers. This allows the separation of D-Ala-2-D1 from endogenous L-Ala on a standard C18 reverse-phase column.

    • Note: Direct analysis without chiral derivatization will fail due to interference from abundant L-Alanine.

  • MS Detection:

    • Monitor the transition for derivatized D-Ala-2-D1 (Mass = Native + 1 Da).

    • Self-Validation: Ensure no "cross-talk" from natural isotopes of L-Alanine by monitoring the M+1 peak in a blank plasma sample.

  • Calculation: Plot

    
     vs. Time. The slope of the terminal elimination phase (
    
    
    
    ) yields the half-life:
    
    

Applications and Strategic Utility

Bacterial Infection Imaging

The primary utility of this compound is in metabolic labeling of bacteria .

  • Mechanism: Bacteria incorporate D-Alanine into peptidoglycan.[2][3][4][5][6] Mammals do not.[7]

  • The Problem: Rapid mammalian oxidation of native D-Ala creates a background signal (radioactive pyruvate/acetate) that obscures the infection site.

  • The D-Ala-2-D1 Advantage: By slowing oxidation, the "background" signal is minimized. The tracer remains intact longer, allowing for higher accumulation in bacteria relative to sterile tissue.

NMDA Receptor Modulation

D-Alanine is a potent co-agonist at the NMDA receptor.

  • Therapeutic Context: In schizophrenia (hypofunction of NMDA), elevating D-amino acid levels is therapeutic.

  • Utility: this compound serves as a "metabolically stable" analog that can sustain receptor occupancy longer than native D-Alanine, providing a more stable window for behavioral studies.

References

  • Kinetic Analysis of D-Alanine upon Oral Intake in Humans Source: PubMed / Scientific Reports (2024) URL:[Link] Key Data: Establishes the baseline human half-life of native D-Alanine at 0.46 hours.

  • pH and Kinetic Isotope Effects in D-Amino Acid Oxidase Catalysis Source: PubMed / Journal of Biological Chemistry URL:[Link] Key Data: Defines the primary substrate isotope effect (

    
    ) for this compound.
    
  • Sensing Living Bacteria in Vivo Using D-Alanine-Derived 11C Radiotracers Source: ACS Central Science URL:[Link] Key Data: Demonstrates the utility of D-Alanine tracers for infection imaging and the issue of mammalian background metabolism.[2][4]

  • Biological Evaluation of D-[18F]Fluoroalanine and D-[18F]Fluoroalanine-d3 Source: PubMed Central (PMC) URL:[Link] Key Data: comparative study showing that while deuteration reduces defluorination (metabolism), renal clearance remains a dominant factor in elimination.[2]

  • D-Alanine Metabolism is Essential for Growth and Biofilm Formation of Streptococcus mutans Source: PubMed URL:[Link] Key Data: Validates the bacterial specificity of D-Alanine incorporation pathways.[2][4][7]

Sources

Methodological & Application

Application Note: Protocol for Using D-Alanine-2-D1 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Target: D-Alanine

D-Alanine (D-Ala) is a critical biomarker in peptidoglycan synthesis (bacterial viability) and a co-agonist at the NMDA receptor in the mammalian central nervous system. Accurate quantification is challenging due to the overwhelming abundance of its chiral counterpart, L-Alanine, in biological matrices.

The Internal Standard: D-Alanine-2-D1

The user has specified This compound (deuterium at the


-carbon position). While D-Alanine-d3 (methyl-d3) is more commonly used to avoid isotopic overlap, the 2-d1 isotopologue is frequently utilized in metabolic flux analysis to trace 

-proton handling or when d3 variants are unavailable.

Critical Technical Challenges:

  • Isotopic Interference (Cross-talk): A single deuterium substitution (+1 Da shift) results in significant interference from the natural

    
    C isotope of the unlabeled analyte (M+1). This requires mathematical correction.
    
  • Chiral Resolution: D-Ala must be chromatographically separated from L-Ala; otherwise, the L-Ala signal (often

    
     higher) will suppress the D-Ala signal and distort the internal standard response.
    
  • Label Stability: The deuterium at the

    
    -position (C2) is weakly acidic. Prolonged exposure to high pH (often required for derivatization) can lead to Deuterium-Hydrogen (D/H) exchange, causing signal loss.
    

Experimental Workflow Diagram

The following diagram outlines the critical path, emphasizing the "Danger Zones" where label loss or interference occurs.

G cluster_risk Risk of Label Loss (D/H Exchange) Sample Biological Sample (Serum/CSF/Cell Lysate) Spike Spike IS: this compound (Acidic Buffer pH < 5) Sample->Spike Deprotein Protein Precipitation (MeOH/ACN) Spike->Deprotein Deriv Derivatization (Marfey's) CRITICAL: pH 8.0, Max 45°C, <60 min Deprotein->Deriv Supernatant Quench Quench (HCl) Stop D/H Exchange Deriv->Quench Immediate LC LC Separation (C18 Column, Acidic Mobile Phase) Quench->LC MS MS/MS Detection (MRM Mode) LC->MS Math Data Analysis Subtract M+1 Cross-talk MS->Math

Figure 1: Workflow for this compound analysis. Note the critical control of pH during derivatization to prevent loss of the alpha-deuterium label.

Pre-Analytical Protocol: Reagents & Stability

Internal Standard Preparation
  • Stock Solution: Dissolve this compound in 0.1 M HCl .

    • Reasoning: The

      
      -proton is stable at acidic pH. Storing in water or basic buffer increases the risk of slow exchange over months.
      
  • Working Solution: Dilute in 0.1% Formic Acid in Methanol. Store at -20°C.

Matrix Considerations
  • Blank Matrix: Ensure you have a "surrogate matrix" (e.g., PBS or BSA) that is free of D-Alanine for calibration curves, as biological matrices contain endogenous D-Ala.

Protocol: Sample Preparation & Derivatization

Since Alanine is small and polar, it retains poorly on C18. We use Marfey’s Reagent (FDAA or FDLA) to increase hydrophobicity and, crucially, to separate D- from L-enantiomers on a standard C18 column.

WARNING: Marfey's reaction requires alkaline pH (NaHCO₃). You must strictly limit time and temperature to prevent the this compound label from exchanging with water protons.

Step-by-Step Procedure:
  • Sample Spiking:

    • Aliquot

      
       of sample.
      
    • Add

      
       of This compound  Internal Standard (IS) working solution.
      
    • Note: The IS concentration should be

      
       the expected endogenous D-Ala concentration to swamp the M+1 interference (see Section 6).
      
  • Protein Precipitation:

    • Add

      
       cold Methanol. Vortex 30s. Centrifuge at 
      
      
      
      for 10 min.
    • Transfer

      
       supernatant to a fresh tube.
      
  • Derivatization (The Critical Step):

    • Add

      
      1 M NaHCO₃  (pH control).
      
    • Add

      
      1% FDAA (Marfey’s Reagent)  in Acetone.
      
    • Incubate at 40°C for exactly 45 minutes.

    • Control: Do NOT exceed 50°C or 60 minutes. Higher stress promotes

      
      -proton exchange.
      
  • Quenching:

    • Immediately add

      
      1 M HCl  to neutralize the reaction and lock the deuterium label.
      
    • Add

      
       mobile phase A (Water + 0.1% Formic Acid).
      
    • Filter (0.22

      
      m) and inject.
      

LC-MS/MS Conditions

Chromatography (Reverse Phase)
  • Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex),

    
    , 1.8 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to elute salts)

    • 2–10 min: 10%

      
       40% B (Slow ramp for chiral separation)
      
    • 10–12 min: 95% B (Wash)

  • Elution Order: L-Ala-FDAA elutes before D-Ala-FDAA.

Mass Spectrometry (MRM Parameters)

Using a Triple Quadrupole MS in Negative Ion Mode (FDAA derivatives ionize best in negative mode).

AnalytePrecursor (

)
Product (

)
Retention TimeCollision Energy
D-Alanine (Natural) 340.1294.1~6.5 min25 eV
This compound (IS) 341.1295.1~6.5 min25 eV
  • Note: The Precursor mass is calculated as: Alanine (

    
    ) + FDAA (
    
    
    
    ) - HF (
    
    
    ) - H (
    
    
    ) =
    
    
    (Negative mode M-H).
    • D-Ala (Natural):

      
       (
      
      
      
      )
    • D-Ala-2-D1:

      
       (
      
      
      
      )

Data Analysis: The "d1" Correction Protocol

This is the most critical section for scientific integrity. Because the IS is only +1 Da heavier than the analyte, the Natural Isotope Effect (M+1) of the analyte will appear in the IS channel.

The Problem Visualized

The derivatized molecule (Alanine-FDAA) has the formula


.
  • Carbon count: ~12 carbons.

  • Probability of

    
     natural abundance 
    
    
    
    .
  • Consequence: For every 100 ions of natural D-Alanine, ~13 ions will appear in the

    
     channel, falsely inflating the Internal Standard signal.
    
Correction Formula

You must correct the Area of the Internal Standard (


) before calculating the ratio.


Where


 is the Isotopic Contribution Factor .
Determining Factor (Empirical Method)

Do not rely solely on calculation. Determine


 experimentally:
  • Inject a high concentration standard of unlabeled D-Alanine (without IS).

  • Monitor both transitions (340.1 and 341.1).

  • Calculate:

    
    .
    
  • Use this factor

    
     in your processing software (e.g., Analyst, MassHunter) to automatically correct the IS peak area.
    

Logic cluster_fix Mathematical Correction Analyte Natural D-Ala (Mass 340) Isotope Natural 13C Isotope (Mass 341) Analyte->Isotope ~13% Abundance Detector Detector Channel (m/z 341) Isotope->Detector Interference IS_Real True IS (D-Ala-d1) (Mass 341) IS_Real->Detector Signal Correction Corrected IS Area Detector->Correction Subtract (Analyte * F)

Figure 2: Isotopic interference logic. The 341 channel receives signal from both the Internal Standard and the natural C13 isotope of the analyte.

Troubleshooting & Validation

IssueProbable CauseSolution
Low IS Response D/H Exchange at C2 position.Reduce derivatization temp to 40°C; ensure pH is not >9.0.
Non-Linear Calibration "Cross-talk" from uncorrected M+1.Apply the correction factor

(Section 6.3). Increase IS concentration.
L-Ala Interference Incomplete Chiral Separation.Flatten the LC gradient (0.5% B/min). Ensure Marfey's reagent is fresh.

References

  • Marfey, P. (1984).[1] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6]

  • Stokvis, E., et al. (2005). Quantitative analysis of drugs in biological matrices by LC-MS/MS: The influence of isotope effects. Biomedical Chromatography.

  • Nagata, Y., et al. (2019). Improvement of the Marfey's method for the determination of D-amino acids in biological samples. Journal of Chromatography B.

Sources

Precision Metabolic Labeling of Bacterial Peptidoglycan with D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for metabolically labeling bacterial peptidoglycan (PG) using D-Alanine-2-D1 (deuterated at the


-carbon position). Unlike bulky fluorescent probes (e.g., FDAAs) that can perturb cell wall cross-linking or require specific transpeptidase activity, stable isotope labeling offers a "silent," native-like integration into the bacterial cell wall.

Why this compound? While fully deuterated D-Alanine (D-Ala-


) is often used for Raman microscopy to maximize signal intensity, This compound  is the precision tool of choice for:
  • Quantitative Mass Spectrometry (LC-MS): It provides a distinct +1.006 Da mass shift per incorporated residue, ideal for tracking PG turnover kinetics without the spectral complexity of multi-deuterated isotopologues.

  • Mechanistic Enzymology: The C2-deuterium bond is critical for probing Alanine Racemase (Alr) activity via Kinetic Isotope Effects (KIE), as the

    
    -proton abstraction is often the rate-limiting step.
    
  • NMR Structural Studies: It simplifies proton-NMR spectra by silencing the

    
    -proton signal.
    

Scientific Foundation & Mechanism

The Incorporation Pathway

Exogenous this compound enters the bacterial cytosol via permeases (e.g., cycA in E. coli). Once inside, it bypasses the de novo synthesis pathway (L-Ala


 D-Ala via racemase) and is directly utilized by D-Alanine-D-Alanine Ligase (Ddl) .

The labeled D-Ala-D-Ala dipeptide is then ligated onto the UDP-MurNAc-tripeptide by MurF , forming the pentapeptide precursor.[1][2] This precursor is flipped across the inner membrane (Lipid II) and polymerized into the growing peptidoglycan mesh.

The "Racemase Trap" (Critical Insight)

A unique feature of using the 2-D1 isomer is its interaction with Alanine Racemase (Alr). Alr converts L-Ala


 D-Ala by abstracting the 

-proton.
  • If Alr is active: The deuterium at C2 may be exchanged with solvent hydrogen, leading to label loss ("washout") before incorporation.

  • Experimental Control: To ensure stoichiometric labeling, high concentrations of D-Ala (millimolar range) are used to repress endogenous Alr expression (catabolite repression) or competitively inhibit the enzyme. Alternatively, alr deletion mutants are used for absolute stoichiometry.

Pathway Visualization

The following diagram illustrates the flow of this compound from the media into the cross-linked cell wall.

G cluster_media Extracellular Space cluster_cyto Cytoplasm cluster_wall Peptidoglycan DAla_Ext D-Ala-2-D1 (Exogenous) Transporter Permease (CycA/DadA) DAla_Ext->Transporter Uptake DAla_Int D-Ala-2-D1 (Intracellular) Transporter->DAla_Int Racemase Alanine Racemase (Alr) DAla_Int->Racemase Potential Loss (H/D Exchange) Ddl Ddl Ligase DAla_Int->Ddl Ligation DDiPep D-Ala-D-Ala (Labeled) Ddl->DDiPep MurF MurF DDiPep->MurF Pentapeptide UDP-MurNAc Pentapeptide MurF->Pentapeptide PG Mature Cell Wall (m/z +1 or +2) Pentapeptide->PG Transglycosylation & Transpeptidation

Figure 1: Metabolic trajectory of this compound.[1] Note the "Racemase" node represents a critical checkpoint for label stability.

Protocol A: Quantitative Peptidoglycan Turnover (LC-MS)

Objective: Measure the rate of new cell wall synthesis and old wall degradation by tracking the mass shift (+1 Da per D-Ala residue).

Materials
  • Isotope: this compound (98%+ atom D, >99% ee).

  • Media: M9 Minimal Media (preferred) or LB Broth.

  • Bacterial Strain: E. coli MG1655, B. subtilis 168, or S. aureus (methicillin-sensitive).

  • Quenching: Ice-cold Methanol.

  • Lysis: 4% SDS (boiling).

  • Enzymes: Mutanolysin (for Gram+), Cellosyl (for Gram-), Lysozyme.

Experimental Workflow
StepActionCritical Technical Insight
1. Pre-Culture Grow bacteria in M9 glucose to OD₆₀₀ ~0.2 (early log).Minimal media prevents competition from unlabeled alanine present in yeast extract/tryptone.
2. Pulse Labeling Add This compound to final conc. of 2–5 mM . Incubate for 0.1–1.0 generation times.High concentration (mM range) is required to outcompete endogenous synthesis and repress racemase activity.
3. Quenching Rapidly transfer 1 mL culture into 4 mL Ice-Cold Methanol .Stops metabolism instantly. Centrifugation alone is too slow; turnover continues in the pellet.
4. Extraction Pellet cells, resuspend in 4% SDS , boil for 30 min.Removes non-covalently bound proteins and membrane lipids. Only the sacculus (PG) remains insoluble.
5. Digestion Wash SDS-free. Resuspend in buffer. Add Mutanolysin/Cellosyl (10 µg/mL). Incubate O/N at 37°C.Digests the PG polymer into soluble muropeptides (disaccharide-peptides) suitable for MS.
6. Reduction Add Sodium Borohydride (

) to reduced muropeptides.
Reduces the terminal MurNAc sugar, preventing mutarotation and simplifying the chromatogram (1 peak vs 2).
7. LC-MS Inject onto C18 column. Analyze via Q-TOF or Orbitrap.Look for mass pairs: M (unlabeled) and M+1 (labeled).
Data Analysis (The Mass Shift)

In the mass spectrum, you will observe muropeptides. For a standard Tetra-peptide (L-Ala-D-Glu-mDAP-D-Ala):

  • Unlabeled (M): Natural abundance.

  • Labeled (M+1): Contains one D-Ala-2-D1 (usually at position 4).

  • Labeled (M+2): Contains two D-Ala-2-D1 residues (rare in mature PG due to cleavage of terminal D-Ala, but seen in pentapeptide precursors).

Calculation of Turnover:



Protocol B: Raman Microspectroscopy (C-D Silent Region)

Objective: Visualize cell wall synthesis in single cells. Note: While D-Ala-


 is standard for Raman due to higher signal, D-Ala-2-D1 can be used if specific C

-D probing is required, though exposure times must be increased.
Workflow
  • Labeling: Incubate cells with 5 mM this compound for 30–60 mins.

  • Fixation: Wash 2x with PBS. Fix with 4% Paraformaldehyde (15 min).

  • Washing: Wash 3x with dH2O to remove soluble label and fixative.

  • Mounting: Place 2 µL on an aluminum-coated slide (low Raman background). Air dry.

  • Acquisition:

    • Laser: 532 nm or 785 nm.

    • Region: Scan 2000–2300 cm⁻¹ (The C-D silent region).[3]

    • Integration: 1–5 seconds per pixel (longer than

      
       protocols).
      
Expected Signal
  • D-Ala-2-D1 Peak: A sharp but modest peak around 2150–2200 cm⁻¹ (C-D stretch).

  • Contrast: Compare against unlabeled control (should be flat in this region).

Troubleshooting & Optimization

The "Leaky" Label Problem

Symptom: Low incorporation efficiency despite high exogenous concentration. Cause: High Alanine Racemase (Alr) activity is converting your D-Ala-2-D1 into L-Ala-2-D1, which is then incorporated into proteins or metabolized, losing the label to water. Solution:

  • Increase Concentration: Go up to 10 mM.

  • Use an alr- Mutant: If working with E. coli or B. subtilis, use a strain deleted for alanine racemase. This forces the cell to rely 100% on your exogenous D-Ala.

  • Check Media: Ensure no D-Ala is present in the starting media (avoid yeast extract if possible).

Distinguishing Isomers in MS

Challenge: D-Ala-2-D1 adds +1.006 Da. 13C isotopes (natural abundance) add +1.003 Da. Solution:

  • High-Resolution MS (Orbitrap/FT-ICR) can resolve this 3 mDa difference.

  • If using lower resolution (Triple Quad), you must subtract the theoretical natural isotopic envelope of the unlabeled peptide from your experimental spectrum to calculate the true D-labeling.

References

  • Kuru, E., et al. (2012).[4] "In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids." Angewandte Chemie International Edition. Link

    • Context: Establishes the foundational logic of D-amino acid metabolic incorporation, which applies to isotopic variants.
  • Berry, D., et al. (2015).[3] "Tracking heavy water (D2O) incorporation for identifying and sorting active microbial cells." Proceedings of the National Academy of Sciences. Link

    • Context: Defines the principles of C-D bond detection in the Raman silent region (2000-2300 cm⁻¹).
  • Cava, F., et al. (2011). "Peptidoglycan recycling and bacterial cell wall plasticity." Cell. Link

    • Context: Authoritative source on peptidoglycan turnover and HPLC/MS analysis of muropeptides.
  • Moynihan, P. J., & Clarke, A. J. (2011). "O-Acetylation of Peptidoglycan in Gram-Negative Bacteria: Identification and Characterization of Proteus mirabilis O-Acetylpeptidoglycan Esterase." Journal of Biological Chemistry. Link

    • Context: Provides detailed protocols for mutanolysin digestion and muropeptide reduction for MS analysis.
  • Zhang, Y., et al. (2020). "Vibrational Spectroscopic Detection of Metabolic Activity in Single Cells." Annual Review of Analytical Chemistry. Link

    • Context: Reviews the specific vibrational modes of deuterated isotopologues in biological imaging.

Sources

Application Note: Metabolic Incorporation of D-Alanine-2-d1 for Structural Analysis of Peptidoglycan

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of D-Alanine-2-D1 into Bacterial Cell Walls Content Type: Application Note & Protocol

Abstract

This guide details the metabolic incorporation of This compound (2-deuterio-D-alanine) into the peptidoglycan (PG) of bacterial cell walls.[1] While standard metabolic labeling often utilizes


C or methyl-deuterated (

) isotopologues, the specific use of

-deuterated (

) D-alanine offers unique advantages for Solid-State NMR (ssNMR) studies. It suppresses the strong H

-C

dipolar couplings and simplifies spectral complexity in multidimensional experiments, enabling precise distance measurements (e.g., REDOR) and dynamic studies of the cell wall architecture. This protocol addresses the critical challenge of racemase-mediated label scrambling and provides a validated workflow for the isolation of isotopically enriched peptidoglycan.

Introduction & Mechanistic Principles[2][3][4][5][6]

The Role of D-Alanine in Peptidoglycan

Bacterial peptidoglycan is a mesh-like heteropolymer consisting of glycan chains cross-linked by short peptides.[1][2][3][4][5][6][7][8][9] D-Alanine is a hallmark of this structure, typically occupying the 4th and 5th positions of the pentapeptide precursor (L-Ala




-D-Glu

m-DAP/L-Lys

D-Ala

D-Ala ).
The Mechanism of Incorporation

Exogenous D-Alanine enters the cytoplasm via specific transport systems (e.g., CycA in E. coli). Once intracellular, it follows a specific biosynthetic trajectory:

  • Ligation: The ATP-dependent enzyme D-Alanine-D-Alanine Ligase (Ddl) condenses two D-Ala molecules to form the D-Ala-D-Ala dipeptide.[4][6][7]

  • Precursor Assembly: The enzyme MurF ligates this dipeptide onto the UDP-MurNAc-tripeptide to form the UDP-MurNAc-pentapeptide (Park's Nucleotide).

  • Polymerization: This precursor is flipped across the membrane (Lipid II) and polymerized into the cell wall.

The Racemase Challenge (Critical Control Point)

The primary obstacle to specific D-Ala labeling is Alanine Racemase (Alr/DadX) . These enzymes maintain an equilibrium between L-Ala and D-Ala.

  • The Problem: If this compound is administered, Alr can convert it to L-Alanine-2-d1. The racemization mechanism involves the abstraction of the

    
    -proton (or 
    
    
    
    -deuteron).
  • The Isotope Effect Advantage: The removal of a deuteron is kinetically slower than a proton (Primary Kinetic Isotope Effect, KIE

    
     3–5). Consequently, this compound is more resistant to racemization than non-labeled D-Ala, favoring its direct incorporation into PG over conversion to L-Ala.
    
  • Best Practice: For maximum isotopic purity, use racemase-deficient mutants (e.g., alr

    
     dadX
    
    
    
    ) supplemented with exogenous D-Ala.

Experimental Workflow Visualization

PG_Labeling_Pathway Exo_DAla Exogenous D-Ala-2-d1 Transport CycA (Transport) Exo_DAla->Transport Cyto_DAla Cytosolic D-Ala-2-d1 Racemase Alr/DadX (Racemase) Cyto_DAla->Racemase Slow (KIE) Ligase Ddl (Ligase) Cyto_DAla->Ligase Primary Path LAla L-Alanine (Scrambled) DADA D-Ala-D-Ala (Di-deuterated) LipidII Lipid II Precursor DADA->LipidII Transpep PBPs (TPase) LipidII->Transpep PG Mature Peptidoglycan Transport->Cyto_DAla Racemase->LAla Label Loss/Scrambling Ligase->DADA Transpep->PG

Caption: Pathway of this compound incorporation. Red dashed lines indicate the racemization pathway which is kinetically suppressed by the deuterium isotope effect.

Detailed Protocol: Metabolic Labeling & Isolation

Materials & Reagents
ReagentSpecificationPurpose
This compound >98% D-enrichment, >99% eeThe isotopic label.
Minimal Media (M9) Standard compositionEliminates undefined alanine sources (unlike LB/TSB).
SDS (Sodium Dodecyl Sulfate) 4% (w/v) solutionSolubilizes membranes/proteins during harvest.
Pronase E / Trypsin Protease mixDegrades cell wall-associated proteins.
D-Cycloserine (Optional) InhibitorCan be used in pulse-chase to halt synthesis (use with caution).
Bacterial Culture & Labeling

Note: This protocol is optimized for E. coli or B. subtilis. Adjustments for slow-growing organisms (e.g., Mycobacteria) may be required.

  • Pre-Culture: Inoculate a single colony into 5 mL of M9 minimal media (supplemented with glucose and essential salts). Incubate overnight at 37°C.

    • Critical: Do not use rich media (LB) as it contains high levels of unlabeled L- and D-alanine which will dilute the isotope.

  • Inoculation: Dilute the overnight culture 1:100 into fresh M9 media. Grow to early exponential phase (OD

    
    
    
    
    
    0.3).
  • The "Pulse" (Label Addition):

    • Add This compound to a final concentration of 2–5 mM .

    • Expert Insight: High concentration is required to outcompete endogenous D-Ala synthesis (via Alr) if using wild-type strains. For alr mutants, 0.5 mM is sufficient.

  • Growth: Continue incubation for 1–2 doubling times (approx. 40–60 mins for E. coli).

    • Why? This ensures the label is incorporated into the "new" peptidoglycan synthesized during cell division.

  • Harvest: Chill cells on ice immediately to stop metabolism. Centrifuge at 5,000 x g for 10 min at 4°C. Discard supernatant.

Peptidoglycan Isolation (The "Boiling SDS" Method)

This step is non-negotiable for ssNMR samples; it removes all non-covalently bound components.

  • Resuspension: Resuspend the cell pellet in 4% SDS (approx. 10 mL per 1 g wet pellet).

  • Boiling: Boil the suspension with stirring for 30 minutes .

    • Mechanism:[3][5][10][6][7] SDS + Heat denatures all proteins and solubilizes the lipid membrane. The PG sacculus is an insoluble macromolecule and remains intact.

  • Washing: Centrifuge (20,000 x g, 15 min, 25°C). Wash the pellet 3–4 times with warm ultrapure water to remove SDS.

    • Validation: The pellet should become translucent/gel-like.

  • Enzymatic Treatment: Resuspend pellet in buffer (Tris-HCl pH 7.5) and treat with

    
    -Amylase  (to remove glycogen) followed by Pronase E  (200 µg/mL) overnight at 37°C.
    
  • Final Wash & Drying: Boil again in 1% SDS for 15 min (to remove proteases), wash exhaustively with water, and lyophilize the pellet.

Analytical Validation & Applications

Solid-State NMR (ssNMR) Analysis

The incorporation of this compound is best validated using


C-

H REDOR or

H-echo MAS NMR.
ParameterObservation in Labeled SampleInterpretation

C Chemical Shift
C

signal of D-Ala
Shift changes due to Deuterium Isotope Effect on Carbon (

0.3 ppm).

H Line Shape
Quadrupolar Pake PatternIndicates rigid incorporation into the lattice. Motion narrowing suggests flexible termini.
Scrambling Check Signal at L-Ala C

position
If observed, indicates racemase activity converted D-Ala-2-d1

L-Ala-2-d1.
Troubleshooting Guide
IssueProbable CauseSolution
Low Incorporation Competition with endogenous D-AlaIncrease exogenous D-Ala-2-d1 concentration or use alr mutant.
Label Scrambling Racemase activityUse alr/dadX double mutants. Shorten labeling time.
Impure Spectra Protein contaminationRepeat Protease/SDS boiling steps. PG should be free of protein signals.

References

  • Neuhaus, F. C., & Baddiley, J. (2003). A Continuum of Anionic Charge: Structures and Functions of D-Alanyl-Teichoic Acids in Gram-Positive Bacteria. Microbiology and Molecular Biology Reviews. Link

  • Kern, T., et al. (2008). Dynamics of the Peptidoglycan Cell Wall of Staphylococcus aureus by Solid-State NMR. Journal of the American Chemical Society.[11] Link

  • Cava, F., et al. (2011). Why D-amino acids? Environmental Microbiology. Link

  • Takahashi, H., et al. (2013). Solid-state NMR studies of the cell wall of Bacillus subtilis. Journal of Biological Chemistry. Link

  • Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan Using Fluorescent D-Amino Acids. Angewandte Chemie International Edition. Link

Sources

Troubleshooting & Optimization

Preventing deuterium exchange at the alpha-carbon of D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stable Isotopes. Below is your comprehensive guide to maintaining the isotopic integrity of D-Alanine-2-D1 .

Executive Summary

The Core Problem: The deuterium atom at the


-carbon (C2) of D-Alanine is chemically labile. It is susceptible to base-catalyzed enolization , a process where the deuterium is removed by a base and replaced by a proton (

H) from the solvent. This results in the loss of your isotopic signal and potential racemization (conversion from D- to L-isomer).

Quick Stabilization Protocol:

  • pH: Maintain pH < 7.0 (Target pH 4.0–6.0 for maximal stability).

  • Buffer: Avoid Phosphate and Imidazole. Use MES, HEPES, or MOPS.

  • Temperature: Store at -20°C; keep on ice during experiments.

  • Solvent: If possible, use D

    
    O buffers to prevent H-for-D exchange.
    

Module 1: The Mechanism of Exchange (The "Why")

To prevent exchange, you must understand the enemy: Enolization .

The


-proton (or deuteron) of an amino acid is weakly acidic (

in DMSO, but kinetically accessible in water). The adjacent carbonyl group withdraws electrons, weakening the C-D bond.
The Exchange Pathway
  • Abstraction: A base (B:) removes the deuterium (

    
    -D).
    
  • Intermediate: A planar, resonance-stabilized enolate anion forms. The stereochemical information is lost here.

  • Reprotonation: A solvent proton (

    
    ) attacks the alpha-carbon. Since the solvent is overwhelmingly 
    
    
    
    H, the D is replaced by H.
Visualization: Base-Catalyzed Exchange

DeuteriumExchange DAla This compound (Intact Isotope) Enolate Enolate Intermediate (Planar / Achiral) DAla->Enolate Deuteron (D+) Abstraction Base Base (OH- or Buffer) Base->Enolate Catalysis Product D-Alanine-2-H (Isotope Lost) Enolate->Product Proton (H+) Addition Water Solvent (H2O) Water->Product Source of H

Figure 1: The chemical pathway of isotopic loss. The critical step is the initial abstraction of the Deuterium by a base.

Module 2: Experimental Conditions & Buffer Selection

The pH Factor

The rate of exchange is directly proportional to the concentration of hydroxide ions


.
  • Basic pH (> 8.0): Rapid exchange. The

    
     group is unprotonated, and 
    
    
    
    is abundant.
  • Neutral pH (7.0 - 7.4): Moderate risk. Exchange can occur over hours/days, especially with catalytic buffers.

  • Acidic pH (< 6.0): High stability. The amino group is protonated (

    
    ), which inductively withdraws electrons (making the C-D bond more acidic thermodynamically), but the kinetic  lack of base prevents the reaction from starting.
    
Buffer Selection (General Base Catalysis)

Not all buffers are created equal. Some buffers can act as general bases, actively pulling the deuteron off the molecule.

Buffer TypeRisk LevelMechanism / Note
Phosphate HIGH Acts as a general base catalyst.[1] Accelerates exchange significantly even at neutral pH [1].
Imidazole HIGH The imidazole ring is an efficient proton shuttle (similar to Histidine side chains).
Tris MEDIUM Primary amine can participate in Schiff base formation, potentially facilitating exchange.
Sulfonates (MES, HEPES) LOW Sterically hindered and chemically inert regarding proton abstraction. Recommended.
Acetate/Formate LOW Good for acidic pH work.
Temperature Control

Exchange rates follow the Arrhenius equation.

  • Rule of Thumb: Every 10°C increase roughly doubles the exchange rate.

  • Action: Keep stock solutions frozen (-20°C). Thaw on ice. Perform chromatography at 4°C if possible.

Module 3: Biological Interferences (Enzymatic Exchange)

If you are using this compound in a biological assay (cell lysate, in vivo, or purified enzyme), chemical stability is not your only concern.

The PLP Trap

Enzymes that utilize Pyridoxal Phosphate (PLP) —such as transaminases and racemases—are designed to break the


-C-H bond.[2]
  • Racemases: Will actively convert D-Ala to L-Ala, stripping the Deuterium in the process.

  • Transaminases: Will swap the

    
    -D for a solvent proton during the catalytic cycle.
    
  • D-Amino Acid Oxidase (DAAO): Oxidizes D-Ala to pyruvate, destroying the chiral center entirely.

Troubleshooting Biological Assays:

  • Inhibitors: Use specific inhibitors for racemases or DAAO if these enzymes are not the target of your study.

  • Controls: Run a "No-Enzyme" control to distinguish between chemical exchange (buffer-driven) and enzymatic exchange.

Troubleshooting & FAQ

Q1: I am seeing a gradual loss of the NMR signal for the -deuteron over 24 hours. My pH is 7.4.

Diagnosis: You are likely experiencing General Base Catalysis. Solution: Check your buffer. If you are using Phosphate (PBS), switch to HEPES or MOPS. Phosphate is a known catalyst for


-proton exchange [1]. If you must use pH 7.4, ensure the temperature is kept at 4°C.
Q2: Can I autoclave this compound solutions?

Diagnosis: High Heat + Water = Risk. Solution: No. Autoclaving involves high temperature (121°C) and high pressure. Even at neutral pH, this energy input is sufficient to overcome the activation energy for exchange. Use sterile filtration (0.22


m) instead.[3]
Q3: I need to use a basic pH (pH 9.0) for my reaction. Is my isotope doomed?

Diagnosis: High


 environment.[4]
Solution: 
  • Minimize Time: Mix immediately before use.

  • Solvent Swap: If possible, perform the reaction in D

    
    O  (Deuterium Oxide). If the solvent is 99.9% D, the "exchange" will replace D with D, preserving your signal (though the stereochemistry might still racemize).
    
Q4: How do I store the solid powder?

Protocol:

  • Container: Tightly sealed, desiccant included. Hygroscopic moisture allows slow exchange over months.

  • Temp: -20°C.

  • Atmosphere: Argon or Nitrogen backfill is ideal but not strictly necessary if dry.

Decision Logic: Experimental Setup

Use this flow to design your experiment for maximum stability.

SetupLogic Start Start Experimental Design BioSystem Is this a Biological System? Start->BioSystem Enzymes Are PLP-Enzymes/Racemases present? BioSystem->Enzymes Yes ChemSystem Chemical/In Vitro Only BioSystem->ChemSystem No PHCheck Required pH? Enzymes->PHCheck Add Inhibitors Expect Exchange ChemSystem->PHCheck Acidic pH < 6.0 PHCheck->Acidic Safe Zone Neutral pH 6.0 - 8.0 PHCheck->Neutral Caution Zone Basic pH > 8.0 PHCheck->Basic Danger Zone BufferCheck Select Buffer Acidic->BufferCheck Use Acetate/Citrate Neutral->BufferCheck Use HEPES/MOPS (NO Phosphate) Basic->BufferCheck Use D2O Solvent Minimize Time

Figure 2: Decision Matrix for experimental parameters to minimize deuterium loss.

References

  • Richard, J. P., & Amyes, T. L. (2001). Proton transfer at carbon: The behavior of ammonium and oxonium ions. Current Opinion in Chemical Biology, 5(6), 626-633. Link (Discusses general base catalysis mechanisms).

  • Cleland, W. W. (1992). Low-barrier hydrogen bonds and low fractionation factor variants in enzymatic reactions. Biochemistry, 31(2), 317-319. Link (Foundational work on isotope effects and proton exchange).

  • Rios, A., Amyes, T. L., & Richard, J. P. (2000). Formation and Stability of Organic Zwitterions in Aqueous Solution: Enolates of the Amino Acid Glycine and Its Derivatives.[5] Journal of the American Chemical Society, 122(39), 9373–9385. Link (Detailed kinetics of amino acid enolization).

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Journal of Organic Chemistry, 48(24), 627-634. Link (Establishes the link between base catalysis, racemization, and proton exchange).

Sources

Improving ionization efficiency of D-Alanine-2-D1 in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Small Molecule & Metabolomics Support Hub .

I am Dr. Aristhos, Senior Application Scientist. You are dealing with D-Alanine-2-D1 (


, MW ~90.1 Da), a deuterated isotopologue of a small, zwitterionic amino acid.

Analyzing this molecule in ESI-MS presents a "perfect storm" of challenges:

  • Low Mass: It falls in the noisy low-

    
     region where solvent background is high.
    
  • Zwitterionic Nature: At neutral pH, it carries a net neutral charge, making it "invisible" to the electric field.

  • High Polarity: It elutes in the void volume on standard C18 columns, suffering from massive ion suppression by salts.

Below is your technical guide to breaking these barriers.

Module 1: Mobile Phase Chemistry & pH Control

Q: Why is my signal intensity negligible even when infusing a pure standard?

A: You are likely fighting the zwitterionic equilibrium. Alanine has two pKa values:


 (carboxyl) and 

(amino).
  • At pH 6.0: The molecule is a zwitterion (

    
    ). Net charge = 0. It will not migrate effectively in the electric field of the ESI source.
    
  • The Fix: You must drive the equilibrium to the cationic form

    
    .
    

Protocol: Adjust your mobile phase pH to < 2.5 .

  • Recommended Additive: Formic Acid (0.1% to 0.5% v/v).

  • Avoid: Trifluoroacetic acid (TFA). While TFA improves peak shape, it causes severe signal suppression in ESI by forming tight ion pairs with the amino group in the gas phase. If you must use TFA, limit it to 0.01% or use Difluoroacetic acid (DFA) as a compromise.

Module 2: Chromatographic Strategy (The "Void Volume" Trap)

Q: My signal is unstable and vanishes in real matrix samples. Why?

A: This is a retention issue, not just an ionization issue. On a standard Reverse Phase (C18) column, this compound is too polar to retain. It elutes with the "solvent front" (void volume), where salts and cellular debris suppress ionization.

The Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). HILIC retains polar compounds using a water layer on the stationary phase, allowing you to elute with high-organic content.

Comparison of Approaches:

FeatureReverse Phase (C18)HILIC (Amide/Silica)Verdict for D-Ala-2-D1
Elution Solvent High Aqueous (>90% Water)High Organic (>60% ACN)HILIC Wins (High organic desolvates faster = 10-50x signal boost)
Retention Poor (Void Volume)ExcellentHILIC Wins (Separates analyte from salt front)
Mobile Phase pH Acidic (OK)Acidic/NeutralHILIC Wins (Amide columns are stable at pH 2-8)

HILIC Protocol for this compound:

  • Column: Amide-based HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.2% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: Start at 90% B (High Organic). Ramp down to 60% B.

Module 3: The "Nuclear Option" – Derivatization

Q: I have optimized pH and HILIC, but sensitivity is still too low for plasma/tissue samples. What now?

A: You must change the physics of the molecule. Small, hydrophilic molecules like Alanine struggle to migrate to the surface of the ESI droplet (the "Fission" limit). By attaching a hydrophobic tag, you increase the molecule's surface activity, forcing it to the droplet surface where ionization occurs.

Recommended Method: Dansylation or Butylation.

Workflow Visualization: Troubleshooting & Derivatization Logic

G Start Start: Low Signal for D-Ala-2-D1 CheckPH Check Mobile Phase pH (Is pH < 2.5?) Start->CheckPH AdjustPH Add 0.1% Formic Acid CheckPH->AdjustPH No CheckCol Check Retention Mode CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchHILIC Switch to HILIC (Amide) High Organic Elution CheckCol->SwitchHILIC Using C18 SignalCheck Is Signal Sufficient? CheckCol->SignalCheck Using HILIC SwitchHILIC->SignalCheck Derivatize Derivatization Required (Increase Hydrophobicity) SignalCheck->Derivatize No Final High Sensitivity Detection SignalCheck->Final Yes Dansyl Dansyl Chloride (Dns-Cl) Adds Hydrophobic Tag + Charge Derivatize->Dansyl Butanol n-Butanol/HCl Esterification (Common) Derivatize->Butanol Dansyl->Final Butanol->Final

Figure 1: Decision matrix for optimizing ionization. Note that derivatization is the final step when mobile phase and column choices fail to yield detection limits.

Protocol: Dansylation (Dns-Cl)

Dansyl chloride reacts with the primary amine to form a sulfonamide.

  • Mix: 50 µL Sample + 50 µL Sodium Carbonate (0.1 M, pH 10) + 50 µL Dansyl Chloride (in Acetone).

  • Incubate: 60°C for 10-15 minutes.

  • Quench: Add formic acid.

  • Result: The this compound is now a hydrophobic, bulky molecule that ionizes exceptionally well in positive mode.

Module 4: Isotope Specifics (The Deuterium Effect)

Q: Will the "2-D1" label affect my chromatography?

A: Yes, potentially. This is known as the Deuterium Isotope Effect . C-D bonds are slightly shorter and less polarizable than C-H bonds.

  • In Reverse Phase: Deuterated isotopologues often elute slightly earlier than the unlabeled standard.

  • In HILIC: They may elute slightly later.

Critical Warning: If your this compound is an internal standard for D-Alanine, ensure your integration windows are wide enough. If the peaks partially separate, the "Heavy" and "Light" versions may experience different matrix suppression zones.

Module 5: Instrumental Fine-Tuning

Q: Which source parameters matter most for this specific molecule?

A: Because D-Alanine (and its derivatives) is a small molecule, it is susceptible to in-source fragmentation if voltages are too high.

  • Cone Voltage / Declustering Potential: Keep this LOW (e.g., 15-25 V). High energy will strip the ammonia or break the delicate C-D bond if derivatized.

  • Desolvation Temperature: High (350°C+). Small molecules need rapid desolvation, especially if you are using water-rich mobile phases.

  • Gas Flow: High nebulizer pressure is required to break the surface tension of aqueous droplets.

References

  • Kruve, A. et al. (2019). "Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition."[1][2] Kruve Lab.

  • Schug, K. A. et al. (2006). "Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry." National Institutes of Health (PMC).

  • McCalley, D. V. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technologies.[3]

  • Fenn, J. B. et al. (2003). "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." Clinical Biochemist Reviews.

  • Sigma-Aldrich. (2023). "The Derivatization and Analysis of Amino Acids by GC-MS and LC-MS." Merck/Sigma-Aldrich Technical Library.

Sources

Troubleshooting low recovery of D-Alanine-2-D1 from biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

You are likely experiencing low recovery or signal loss not because of instrument failure, but due to the specific chemical fragility of D-Alanine-2-D1 .

Unlike methyl-deuterated alanine (D-Ala-3,3,3-D3), the deuterium in D-Ala-2-D1 is located at the alpha-carbon (Cα) . This position is chemically labile and biologically active. The two primary failure modes are:

  • Chemical Exchange: The α-deuteron is acidic and prone to Hydrogen/Deuterium (H/D) exchange in aqueous solvents, particularly at pH > 7.0.

  • Enzymatic Degradation: D-Amino Acid Oxidase (DAAO) in plasma and tissue specifically targets this bond, converting your analyte into pyruvate and removing the label.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these variables.

Diagnostic Matrix: Identify Your Failure Mode

Use this table to correlate your specific symptoms with the root cause.

SymptomObservation DetailsProbable Root Cause
Signal Loss (Mass Shift) Signal for parent mass (M) decreases, but signal for (M-1) increases.H/D Exchange. The Deuterium at Cα has exchanged with Hydrogen from the solvent (usually water/methanol).
Total Signal Loss Low recovery in plasma/tissue, but standard recovery in water is high.Enzymatic Activity. DAAO has metabolized the D-Ala into pyruvate before extraction was complete.
Split Peaks The D-Ala peak is split or shows a "shoulder" on a chiral column.Racemization. Harsh derivatization (high pH/Temp) caused inversion to L-Alanine.
Ion Suppression Relative recovery (vs. IS) is good, but absolute peak area is <10% of solvent standards.Matrix Effect. Phospholipids or salts are suppressing ionization in the source.

The "Invisible" Loss Pathways (Visualization)

The following diagram illustrates the two critical pathways where this compound is lost during sample preparation.

LossPathways cluster_legend Legend DAla This compound (Target Analyte) Base High pH (>8.0) or Protic Solvent DAla->Base Chemical Stress DAAO Enzyme: DAAO (Kidney/Liver/Plasma) DAla->DAAO Biological Stress Enolate Enolate Intermediate (Planar Cα) Base->Enolate Deuteron Abstraction DAlaH D-Alanine (H) (Mass: M-1) FALSE NEGATIVE Enolate->DAlaH Reprotonation (H+) Pyruvate Pyruvate + NH3 (Analyte Destroyed) DAAO->Pyruvate Oxidative Deamination key Blue: Analyte | Yellow: Stressor | Red: Data Loss

Caption: Figure 1. Dual loss pathways for this compound. The alpha-deuterium is lost via base-catalyzed exchange (top) or enzymatic conversion (bottom).

Technical Deep Dive & Solutions

A. The Alpha-Proton Exchange (Chemical Stability)

The Cα proton of amino acids is weakly acidic. In the presence of a base (even weak buffers at pH 8) and a protic solvent (Water, Methanol), the deuterium can dissociate to form a planar enolate intermediate. When this intermediate reprotonates, it grabs a Hydrogen from the solvent (since solvent H is in vast excess over D), resulting in D-Alanine-2-H [1, 2].

  • Critical Error: Using basic derivatization reagents (e.g., PITC, FMOC) without strict temperature/time control.

  • Solution:

    • Maintain pH < 6.0 throughout extraction.

    • Avoid storing samples in methanol/water mixtures for >24 hours.

    • Preferred Solvent: Acetonitrile (aprotic) minimizes this exchange.

B. Enzymatic Degradation (DAAO Activity)

D-Amino Acid Oxidase (DAAO) is robust. It remains active in plasma at room temperature. If you spike this compound into fresh plasma and let it sit for 20 minutes while preparing tubes, you will lose up to 50% of your analyte [3, 4].

  • Critical Error: Thawing samples without an inhibitor present.

  • Solution: "Shock" precipitation. The enzyme must be denatured immediately upon thawing or collection.

Validated Extraction Protocol (The "Cold-Acid" Method)

This protocol is designed to simultaneously stop DAAO activity and prevent H/D exchange.

Reagents:

  • Extraction Solvent: 0.1% Formic Acid in Acetonitrile (Pre-chilled to -20°C).

  • Internal Standard (IS): D-Alanine-3,3,3-D3 .

    • Note: Do NOT use D-Ala-2-D1 as an IS for D-Ala quantitation; they will cross-talk. Use the methyl-deuterated version which is chemically stable [5].

Workflow:

Protocol Start Biological Sample (Plasma/Urine) Step1 1. ADD INHIBITOR Add 10µL 10% TCA or Keep on Wet Ice immediately Start->Step1 Step2 2. SHOCK PRECIPITATION Add 400µL Cold ACN + 0.1% FA (Ratio 4:1 Solvent:Sample) Step1->Step2 Denatures DAAO Step3 3. VORTEX & CENTRIFUGE High speed (14k x g), 4°C, 10 min Step2->Step3 Step4 4. SUPERNATANT TRANSFER Remove liquid, avoid pellet Step3->Step4 Step5 5. ANALYSIS Inject directly or Derivatize (Acidic conditions only) Step4->Step5

Caption: Figure 2. Optimized "Cold-Acid" extraction workflow to preserve alpha-deuterium integrity.

Frequently Asked Questions (FAQ)

Q1: Can I use OPA (o-Phthalaldehyde) derivatization for this compound? A: Proceed with extreme caution. OPA derivatization requires a pH of 9.0–10.0. At this pH, the alpha-deuterium exchange rate accelerates significantly. If you must use OPA, keep the reaction time under 60 seconds and immediately quench with acid. Prefer acidic derivatization methods (e.g., Marfey’s reagent variants that work at lower pH) or direct chiral analysis on a Zwitterionic column [6].

Q2: Why is my Internal Standard (D-Ala-2-D1) peak area decreasing over the run? A: If your autosampler is not cooled, or if your samples are in a Methanol/Water mixture, H/D exchange is occurring in the vial.

  • Fix: Store samples in 95% Acetonitrile / 5% Water + 0.1% Formic Acid. The high organic content and acidity suppress the exchange mechanism.

Q3: I see a peak for L-Alanine increasing as this compound decreases. Is this racemization? A: Likely, yes. If the deuterium is lost (becoming Hydrogen), the molecule becomes standard D-Alanine. If the conditions are harsh enough to remove the deuterium (forming the planar enolate), the reprotonation can occur from either side, resulting in a racemic mixture of L-Ala and D-Ala [1].

Q4: Which Internal Standard should I use? A: Never use an alpha-deuterated standard to quantify an alpha-deuterated analyte.

  • If Analyte is D-Ala-2-D1 : Use D-Ala-3,3,3-D3 (Methyl-D3).

  • If Analyte is D-Alanine : Use D-Ala-3,3,3-D3 .

  • Reason: The methyl deuteriums are not acidic and do not exchange [5].

References

  • Rozman, M. (2005).[1] The gas-phase H/D exchange mechanism of protonated amino acids. Journal of the American Society for Mass Spectrometry.[1] Link

  • Konieczna, L. et al. (2015). Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards. Molecules. Link

  • Pollegioni, L. et al. (2018).[2] Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences. Link

  • Molla, G. et al. (2006).[3] Characterization of human D-amino acid oxidase. FEBS Letters. Link

  • MedChemExpress. D-Alanine-d1 Product Information & Stability Data. Link

  • Weatherly, C.A. et al. (2019).[4] Derivatize, Racemize, and Analyze: Chiral Amino Acid Standard Preparation. Analytical Chemistry. Link

Sources

Minimizing matrix effects when analyzing D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Matrix Effects in LC-MS/MS Bioanalysis

Welcome to the technical support center for the analysis of D-Alanine-2-D1. As Senior Application Scientists, we understand that robust and reliable quantification is paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into one of the most common challenges in LC-MS/MS bioanalysis: the matrix effect. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and develop highly reliable methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound and the impact of matrix effects.

Q1: What exactly is a "matrix effect," and why is it a significant problem?

A: The "matrix" refers to all the components in a biological sample other than your analyte of interest (this compound). This includes endogenous substances like salts, lipids, proteins, and metabolites. A matrix effect occurs when these co-eluting components interfere with the ionization of your analyte in the mass spectrometer's ion source. This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).

This phenomenon is a major concern because it directly impacts the accuracy, precision, and sensitivity of your quantitative results, potentially leading to erroneous data interpretation in critical applications like pharmacokinetics and clinical diagnostics.

Q2: Why is this compound particularly susceptible to matrix effects?

A: D-Alanine is a small, highly polar amino acid. In traditional reversed-phase liquid chromatography (RPLC), it exhibits very little retention and tends to elute early in the chromatogram. This early elution window is often heavily contaminated with other polar endogenous compounds and, most notably, phospholipids, which are notorious for causing significant ion suppression. Therefore, without specific chromatographic strategies, this compound is highly likely to co-elute with a large number of matrix components, maximizing the potential for severe matrix effects.

Q3: How can I quantitatively assess the matrix effect in my assay?

A: The most widely accepted method is the post-extraction spike experiment. This procedure quantitatively determines the extent of ion suppression or enhancement. The core principle is to compare the analyte's signal in the presence of the matrix with its signal in a clean, neat solution.

The Matrix Effect (ME) is calculated as follows:

ME (%) = (B / A) * 100

  • A: The peak area of the analyte in a neat solution (e.g., mobile phase).

  • B: The peak area of the analyte spiked into a blank matrix sample after the extraction procedure.

A value of 100% indicates no matrix effect. A value <100% signifies ion suppression, while a value >100% indicates ion enhancement. According to FDA guidelines, matrix effects should be evaluated using at least six different sources (lots) of the biological matrix to account for inter-subject variability.

Q4: What is the ideal internal standard (IS) for this compound analysis?

A: The gold standard is a stable isotope-labeled (SIL) version of the analyte. An ideal SIL IS should co-elute with the analyte and experience the same matrix effects, thereby providing effective compensation.

For the analyte this compound, the best choice would be a D-Alanine variant with heavier isotopes, such as D-Alanine-13C3,15N . This provides a significant mass shift for MS detection while ensuring nearly identical physicochemical properties and chromatographic behavior. While D-Alanine-d4 or D-Alanine-d7 could also be used, it's important to be aware of the "deuterium isotope effect," where deuterated compounds can sometimes exhibit a slight shift in retention time compared to their non-deuterated counterparts. If this shift occurs in a region with a steep gradient of matrix interference, the IS may not compensate for the matrix effect perfectly. Using 13C or 15N labels avoids this potential issue.

Troubleshooting Guide: Common Issues & Solutions

This guide provides a problem-and-solution framework for issues commonly encountered during method development and sample analysis.

Problem: My quantitative results show high variability and poor reproducibility between samples.
  • Underlying Cause: This is a classic symptom of variable matrix effects between different sample lots. Inter-subject differences in matrix composition can lead to varying degrees of ion suppression, causing inconsistent results when a non-ideal internal standard (or no internal standard) is used.

  • Solution Pathway:

    • Verify IS Performance: Ensure you are using a stable isotope-labeled internal standard that co-elutes perfectly with this compound. If you are using a deuterated standard, check for any chromatographic shift relative to the analyte.

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis. If you are using a simple protein precipitation (PPT) method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Enhance the chromatographic separation to move the D-Alanine peak away from the main region of matrix interference. For D-Alanine, this means implementing a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Problem: The signal intensity for this compound is very low (ion suppression).
  • Underlying Cause: Co-elution of this compound with high concentrations of interfering compounds, most commonly phospholipids in plasma or serum samples, is suppressing the ionization process.

  • Solution Pathway:

    • Targeted Phospholipid Removal: Implement a sample preparation strategy specifically designed to remove phospholipids. HybridSPE®-Phospholipid technology or other targeted removal plates are highly effective.

    • Switch to HILIC: As D-Alanine is highly polar, it is poorly retained in reversed-phase chromatography and elutes with phospholipids. HILIC is designed for polar analytes, providing much better retention and moving the D-Alanine peak away from the early-eluting interferences.

    • Sample Dilution: A simple, immediate strategy is to dilute the sample extract. This reduces the concentration of all matrix components. However, this approach is only viable if your assay has sufficient sensitivity to keep the diluted this compound concentration well above the lower limit of quantitation (LLOQ).

Workflow: Selecting a Sample Preparation Method

The choice of sample preparation is critical. This decision tree illustrates a logical workflow for selecting an appropriate technique based on assay requirements.

G start Start: New this compound Assay sensitivity Is high sensitivity (low LLOQ) required? start->sensitivity ppt Protein Precipitation (PPT) (Acetonitrile) sensitivity->ppt No spe_or_lle Are phospholipids a major concern? sensitivity->spe_or_lle Yes ppt_adv Fastest, but least clean. High risk of matrix effects. ppt->ppt_adv end Proceed to LC-MS/MS Analysis ppt_adv->end lle Liquid-Liquid Extraction (LLE) spe_or_lle->lle No spe Solid-Phase Extraction (SPE) (Mixed-mode or HILIC SPE) spe_or_lle->spe Yes lle->end spe_adv Most selective, cleanest extracts. Best for minimizing matrix effects. spe->spe_adv spe_adv->end G cluster_0 ESI Droplet cluster_1 Gas Phase Ions (To Mass Analyzer) analyte This compound process Solvent Evaporation & Competition for Protons analyte->process matrix Matrix Component (e.g., Phospholipid) matrix->process charge H+ charge->process ionized_analyte [this compound + H]+ ionized_matrix [Matrix + H]+ process->ionized_analyte Reduced Signal process->ionized_matrix High Signal

Resolving peak overlap between D-Alanine and D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotopic & Chromatographic Resolution of D-Alanine Isotopologues

Executive Summary

You are encountering a resolution challenge between D-Alanine (Light) and its mono-deuterated isotopologue, D-Alanine-2-D1 (Heavy).

While "peak overlap" often suggests a chromatographic issue, in this specific context, the root cause is almost certainly Isotopic Spectral Interference rather than insufficient chromatographic separation. Because a single deuterium atom exerts a negligible effect on retention time (the "Deuterium Isotope Effect"), these two compounds will co-elute on almost all LC columns.

This guide details how to resolve this overlap using High-Resolution Mass Spectrometry (HRMS) or Mathematical Isotope Correction if you are restricted to standard Triple Quadrupole (QQQ) instruments.

Module 1: Diagnosing the Overlap (The Physics of Interference)

Before attempting to fix the chromatography, you must confirm the source of the signal overlap.

The 1.1% Problem

D-Alanine (


) has a natural Carbon-13 (

) abundance of approximately 1.1%.
  • D-Alanine (Monoisotopic): Detects at m/z 90.055 (M+H).

  • D-Alanine (

    
     Isotope):  Detects at m/z 91.058  (M+1).
    
  • This compound (Target): Detects at m/z 91.061 (M+H).

The Conflict: The


 isotope of the abundant D-Alanine appears at virtually the same mass as your this compound target. If you are analyzing trace levels of the deuterated standard in the presence of high D-Alanine concentrations, the "overlap" is actually the natural isotope signal swamping your analyte.
Visualizing the Interference Logic

IsotopeInterference DAla D-Alanine Sample (High Conc.) MassSpec Mass Spectrometer (Ionization) DAla->MassSpec D1Ala This compound (Trace Conc.) D1Ala->MassSpec Signal90 m/z 90.055 (M+H) MassSpec->Signal90 98.9% Signal91_C13 m/z 91.058 (13C Isotope) MassSpec->Signal91_C13 1.1% (Interference) Signal91_D1 m/z 91.061 (Deuterated) MassSpec->Signal91_D1 100% Detector Detector Readout (m/z 91 Channel) Signal91_C13->Detector False Positive Signal91_D1->Detector True Signal

Figure 1: The mechanism of isotopic crosstalk. The M+1 peak of the light analyte creates a false signal in the heavy analyte's channel.

Module 2: Mass Spectrometry Resolution Strategies

Since chromatographic separation of a single deuterium isotopologue is rarely feasible (see FAQ), resolution must occur in the detector.

Strategy A: High-Resolution MS (Orbitrap / FT-ICR)

If you have access to HRMS, you can spectrally resolve the peaks.

  • Mass Difference:

    
    .
    
  • Required Resolution: You need a resolving power of

    
     (FWHM) at m/z 100 to distinguish the 
    
    
    
    peak from the
    
    
    peak.
  • Protocol: Set your extraction window to < 5 ppm . This will exclude the

    
     interference from the this compound integration.
    
Strategy B: MRM Transition Tuning (Triple Quadrupole)

If using a QQQ, you cannot resolve the precursor masses. You must rely on unique fragment ions.

  • Standard Transition:

    
     (Loss of HCOOH).
    
  • Deuterated Transition:

    
     (Loss of HCOOH).
    
    • Risk:[1] The

      
       isotope of D-Alanine can also produce a fragment at m/z 45 if the 
      
      
      
      atom is retained in the amine fragment.
  • Optimization: Look for a transition where the deuterium is retained but the carbon backbone is cleaved in a way that statistically reduces

    
     interference. (Often difficult with small molecules like Alanine).[2]
    

Module 3: The Mathematical Solution (Isotope Abundance Correction)

If you are using a standard QQQ and cannot separate the signals physically, you must separate them mathematically. This is the industry-standard approach for isotopologue analysis.

Step-by-Step Correction Protocol:

  • Run Pure D-Alanine Standard: Inject a high concentration of non-deuterated D-Alanine (only).

  • Measure the Ratio (

    
    ): 
    Calculate the ratio of the signal in the "Heavy" channel (m/z 91) to the "Light" channel (m/z 90).
    
    
    
    
    Theoretical R should be approx 0.033 (due to 3 carbons x 1.1%), but experimental values vary.
  • Analyze Your Sample: Measure the raw areas of m/z 90 (

    
    ) and m/z 91 (
    
    
    
    ) in your experimental mixture.
  • Apply Correction: Subtract the calculated interference from the heavy signal.

    
    
    
ParameterValueNotes
Precursor (Light) 90.1 DaD-Alanine
Precursor (Heavy) 91.1 DaThis compound
Interference Source

Isotope
1.1% abundance per Carbon
Correction Factor (

)
~0.03 - 0.04Must be determined experimentally

Module 4: Chromatographic Considerations

While you cannot easily separate D-Ala from D-Ala-d1, you must separate D-Alanine from L-Alanine and other isomers. If L-Alanine co-elutes, its


 isotope will also contribute to the interference, invalidating your D-Alanine correction factors.
Recommended Workflow: Marfey’s Method

Derivatization with Marfey’s Reagent (FDAA) is the gold standard. It adds hydrophobicity (allowing C18 use) and separates chiral pairs.

Protocol:

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Reaction: Mix sample with FDAA in 1M NaHCO3. Heat at 40°C for 1 hour. Quench with HCl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Result: L-Ala and D-Ala derivatives will elute at different times (typically minutes apart).

    • Note: The D-Ala and D-Ala-d1 derivatives will still co-elute, but now you have removed the L-Ala interference, making the Mathematical Correction (Module 3) accurate.

Workflow Start Start: Mixed Sample (D-Ala, L-Ala, D-Ala-d1) Deriv Derivatize with FDAA (Marfey's Reagent) Start->Deriv LC C18 LC Separation Deriv->LC Sep Chiral Separation Achieved (L-Ala elutes before D-Ala) LC->Sep Coelution D-Ala & D-Ala-d1 Co-elute (Isotope effect negligible) Sep->Coelution MS Mass Spectrometry Detection Coelution->MS Decision Resolution Type? MS->Decision HighRes High Res MS (m/z 91.061 vs 91.058) Decision->HighRes QQQ QQQ / Low Res (m/z 91 overlap) Decision->QQQ Math Apply Isotope Correction (Subtract 13C contribution) QQQ->Math

Figure 2: The complete analytical workflow ensuring chiral separation prior to isotopic deconvolution.

FAQ: Troubleshooting Specific Issues

Q: Can I use a HILIC column to separate the D-Ala from D-Ala-d1? A: No. While HILIC is excellent for retaining polar amino acids without derivatization, it does not possess the selectivity to separate a mono-deuterated isotopologue from its parent. The "Deuterium Isotope Effect" on retention time is typically too small for baseline separation of a D1 analog. You must rely on MS resolution or math.

Q: Why is my background signal for D-Ala-d1 so high in the blank? A: Check your "Light" D-Alanine standard purity. If your non-deuterated standard is chemically pure but your MS shows a signal at m/z 91, this is the natural


 isotope, not contamination. You must subtract this baseline using the formula in Module 3.

Q: Does the position of the Deuterium matter? A: Yes. This compound has the deuterium on the alpha carbon. This bond is relatively stable, but in some harsh fragmentation conditions (high collision energy), "scrambling" can occur. Ensure your MRM transitions are stable by running a product ion scan on the pure standard.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[3]

  • Niedenführ, S., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and 13C fluxomics. Biotechnology and Bioengineering, 113(5).

  • Advanced Materials Technology. (2023). Analysis of Underivatized Amino Acids by HILIC Separation. Application Note.

  • Turowski, M., et al. (2003). Deuterium isotope effects on the retention of isotopomers in reversed-phase liquid chromatography. Journal of Chromatography A, 1016(2).

Sources

Storage conditions to maintain isotopic stability of D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Critical Risk: The primary stability threat to D-Alanine-2-d1 is not chemical decomposition, but isotopic scrambling and racemization .

The deuterium atom at the


-position (C2) is chemically labile. In the presence of moisture and catalytic bases (or acids), this deuterium can exchange with protic solvents (

H), converting your expensive isotopologue back into standard D-Alanine. Furthermore, the mechanism that allows this exchange (enolization) destroys the chiral center, leading to the formation of L-Alanine (racemization).

The Golden Rule: Keep it Dry, Keep it Acidic/Neutral, Keep it Frozen.

Core Storage Protocol (The Self-Validating System)

To ensure isotopic integrity, follow this tiered storage protocol. This system is "self-validating" because adherence to Tier 1 eliminates the variables (solvent, pH, temperature) that cause degradation.

Tier 1: Long-Term Storage (Solid State) - Recommended
ParameterSpecificationScientific Rationale
State Crystalline PowderEliminates solvent-mediated proton transfer.
Temperature -20°C (± 5°C)Slows thermodynamic exchange kinetics.
Atmosphere Inert Gas (Argon/N

)
Prevents atmospheric moisture absorption (hygroscopicity).
Container Amber Vial + DesiccantAmber glass blocks UV; desiccant traps residual H

O.
Cap Seal Parafilm® or Teflon TapeMechanical barrier against gas exchange.
Tier 2: Short-Term Working Solutions

Warning: Only prepare solutions immediately before use.

SolventSuitabilityNotes
D

O
High If exchange occurs, D replaces D (no net isotopic loss).
H

O (Acidic)
ModeratepH < 5 slows enolization. Risk of H/D exchange.
H

O (Basic)
CRITICAL FAIL pH > 8 catalyzes rapid loss of deuterium and racemization.
DMSO-d

HighAprotic solvent prevents exchange; good for NMR.

Visualized Workflows

Diagram 1: Storage & Handling Decision Tree

This logic flow ensures you select the correct storage method based on your experimental needs.

StorageProtocol start Received this compound usage Intended Usage Timeframe? start->usage longterm > 48 Hours usage->longterm Long Term shortterm < 48 Hours usage->shortterm Immediate solid Maintain as SOLID longterm->solid solute Dissolve in Solvent shortterm->solute desiccate Store w/ Desiccant @ -20°C solid->desiccate solvent_check Solvent Choice? solute->solvent_check d2o D2O (Recommended) solvent_check->d2o NMR/Stable h2o_acid H2O (pH < 5) solvent_check->h2o_acid If necessary h2o_base H2O (pH > 7) solvent_check->h2o_base Avoid! safe Safe for Analysis d2o->safe h2o_acid->safe Short duration risk HIGH RISK: Rapid H/D Exchange h2o_base->risk

Caption: Decision tree for minimizing isotopic loss. Note that basic aqueous solutions are the primary failure point.

Troubleshooting & FAQs

Category: Isotopic Purity & NMR Analysis

Q: I see a small proton signal growing at the


-position (approx. 3.7 ppm) in my 

H-NMR. Is my product defective?
  • Diagnostic: This indicates H/D Exchange has occurred.[1]

  • Root Cause: The sample was likely exposed to protic moisture or a basic solvent. The

    
    -proton of amino acids is weakly acidic (
    
    
    
    ). In the presence of a base (even slightly basic buffers like bicarbonate) and water, the deuterium is removed, forming an enolate intermediate. When this intermediate is reprotonated by H
    
    
    O from the air or solvent, a proton (
    
    
    H) replaces the deuterium (
    
    
    H).
  • Solution: Check the pH of your NMR solvent. If using D

    
    O, ensure it is not "old" (which can absorb atmospheric H
    
    
    
    O and become acidic/basic). For storage, revert to solid state.

Q: Can I store the molecule in PBS (Phosphate Buffered Saline) at 4°C?

  • Answer: NO.

  • Reasoning: PBS typically has a pH of 7.4. At this pH, the rate of

    
    -proton exchange is non-negligible over days/weeks. Furthermore, phosphate ions can act as general base catalysts, accelerating the exchange rate compared to pure water.
    
  • Fix: If an aqueous buffer is required, use a citrate or acetate buffer at pH 4–5, and freeze the solution at -80°C if storing for more than a few hours.

Category: Biological Activity & Racemization[1]

Q: My enzymatic assay using this compound is showing unexpected kinetics (resembling L-Alanine). Why?

  • Diagnostic: You are likely observing Racemization .[2]

  • Mechanism: The same mechanism that causes H/D exchange (enolization) destroys the stereocenter. When the planar enolate intermediate is re-protonated, the incoming proton (or deuteron) can attack from either the re or si face. This results in a racemic mixture (50% D-Ala, 50% L-Ala) over time.

  • Impact: If your enzyme is stereospecific (e.g., D-Amino Acid Oxidase), the presence of L-Alanine will alter your

    
     and 
    
    
    
    calculations.
Category: Physical Handling

Q: The powder has turned into a sticky clump. Is it still usable?

  • Diagnostic: Hygroscopic failure.

  • Risk: Alanine is generally crystalline, but impurities or fine milling can make it hygroscopic. The water absorbed into the crystal lattice allows for "solid-state" H/D exchange over long periods.

  • Action: Dry the sample under high vacuum over P

    
    O
    
    
    
    for 24 hours. Re-verify isotopic purity via Mass Spectrometry before use.

Scientific Deep Dive: The Mechanism of Loss

Understanding the mechanism empowers you to predict stability in novel buffers. The loss of deuterium is driven by Base-Catalyzed Enolization .

The Pathway[2][3]
  • Deprotonation: A base (

    
    ) removes the 
    
    
    
    -deuteron (
    
    
    ).
  • Intermediate: A planar, achiral enolate ion is formed. The negative charge is delocalized onto the carbonyl oxygen.

  • Reprotonation: A proton source (

    
    ) donates a proton to the 
    
    
    
    -carbon.
  • Result: The C-D bond is replaced by a C-H bond, and the stereochemistry is scrambled.

Diagram 2: Mechanism of H/D Exchange & Racemization

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Achiral Intermediate cluster_2 Step 3: Reprotonation by Solvent (H2O) Start This compound (Chiral, Deuterated) Enolate Planar Enolate Ion (Achiral / No D) Start->Enolate - D+ (Loss of Isotope) Base Base (OH- / Buffer) Base->Enolate Product_L L-Alanine-H (Protiated) Enolate->Product_L + H+ (Top Face Attack) Product_D D-Alanine-H (Protiated) Enolate->Product_D + H+ (Bottom Face Attack)

Caption: The chemical pathway showing how basic conditions lead to simultaneous loss of deuterium and stereochemistry.

References

  • Englander, S. W., et al. (1996). "Mechanisms and limits of amide hydrogen exchange in proteins and peptides." This foundational text explains the acid/base catalysis rates of proton exchange, applicable to alpha-protons in free amino acids.

  • Nagapudi, K., et al. (2005). "Amorphous active pharmaceutical ingredients in preclinical studies: Preparation, characterization, and formulation." Discusses hygroscopicity and solid-state stability of amino-acid-like small molecules.

  • Smith, G. G., & Sivakua, T. (1973). "Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines.

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." Regulatory framework for defining storage conditions (Long term vs.

Sources

Correcting for isotopic overlap in D-Alanine-2-D1 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the accurate quantification of D-Alanine using a D-Alanine-2-D1 stable isotope-labeled internal standard (SIL-IS). This document provides in-depth guidance, troubleshooting, and validated protocols to address the common analytical challenge of isotopic overlap in mass spectrometry-based assays.

As Senior Application Scientists, we understand that accuracy is paramount in your research. This guide is structured to not only provide step-by-step instructions but also to explain the fundamental principles behind these procedures, empowering you to confidently manage your experimental workflow and data analysis.

Fundamentals: The Challenge of Isotopic Overlap

Why is correction necessary?

In isotope dilution mass spectrometry, the core assumption is that the mass signal for the analyte is distinct from that of its isotopic internal standard.[1][2] However, this is rarely the case due to the natural abundance of heavy isotopes in all elements.

D-Alanine (C₃H₇NO₂) and its deuterated analogue, this compound (C₃H₆DNO₂), are separated by a nominal mass difference of only 1 Dalton. The problem arises because the unlabeled D-Alanine (the "analyte") has a naturally occurring M+1 isotopologue peak that directly overlaps with the monoisotopic (M+0) peak of the this compound internal standard. This overlap artificially inflates the internal standard's signal, leading to an underestimation of the true analyte concentration if left uncorrected.

The primary contributor to this M+1 peak is the natural abundance of Carbon-13 (¹³C).[3][4]

Natural Isotopic Abundance

The building blocks of D-Alanine have naturally occurring heavier isotopes. Understanding their contribution is key to performing an accurate correction.

ElementIsotopeAtomic Mass (u)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Source: Data compiled from IUPAC reports and the National Institute of Standards and Technology (NIST).[3][5]

For a molecule like D-Alanine with three carbon atoms, the probability of one of those carbons being a ¹³C atom is significant enough to create a substantial M+1 signal that must be accounted for.

Experimental Protocol for Isotopic Overlap Correction

This protocol provides a self-validating workflow to accurately correct for the contribution of the unlabeled analyte's M+1 signal to the internal standard's M+0 signal.

Workflow Overview

G cluster_prep Phase 1: Characterization cluster_analysis Phase 2: Sample Analysis cluster_correction Phase 3: Data Processing A Analyze Pure Analyte (Unlabeled D-Alanine) C C A->C Determine M+1 / M+0 Ratio B Analyze Pure SIL-IS (this compound) D D B->D Assess Isotopic Purity (M+0 / Total Signal) H Calculate Overlap Contribution C->H D->H For two-way correction E Prepare Calibration Curve & QC Samples F Acquire LC-MS/MS Data (Analyte & SIL-IS MRM transitions) E->F G Extract Raw Peak Areas (Analyte M+0, SIL-IS M+0) F->G G->H I Subtract Contribution from SIL-IS M+0 Signal H->I J Calculate Corrected Ratio (Analyte / Corrected SIL-IS) I->J K Generate Calibration Curve & Quantify Unknowns J->K

Caption: Isotopic overlap correction workflow.

Step-by-Step Methodology

Step 1: Characterize Pure Unlabeled D-Alanine (Analyte)

  • Prepare a high-concentration solution of pure, unlabeled D-Alanine standard.

  • Inject this standard into your LC-MS/MS system.

  • Acquire data for the M+0 and M+1 mass transitions of D-Alanine.

  • Integrate the peak areas for both transitions.

  • Calculate the natural abundance ratio (Rₙ ):

    • Rₙ = (Area of M+1) / (Area of M+0)

  • Repeat this measurement (n ≥ 5) to obtain a robust average and assess variability. This ratio should be constant and independent of concentration within the linear range of the detector.

Step 2: Characterize this compound (SIL-IS)

  • Prepare a solution of your this compound internal standard.

  • Analyze it to confirm its isotopic purity. A high-quality SIL-IS should have >98% isotopic enrichment.

  • Note any signal at the M-1 mass (corresponding to unlabeled D-Alanine). If this is significant (>1-2%), a more complex two-way correction may be needed (see FAQ).

Step 3: Analyze Samples and Calibration Standards

  • Prepare your calibration curve standards, quality controls (QCs), and unknown samples. Each should be spiked with a fixed, known concentration of the this compound SIL-IS.

  • Run your samples using an established and validated LC-MS/MS method.[6][7]

  • For each sample, integrate and record the peak area for the unlabeled D-Alanine (Aₐ ) and the this compound SIL-IS (Aᵢₛ_measured ).

Step 4: Apply the Correction Algorithm For each injected sample (calibrator, QC, or unknown), apply the following calculation:

  • Calculate the Overlap Signal (Sₒ): This is the portion of the analyte's M+1 signal that is spilling into the SIL-IS channel.

    • Sₒ = Aₐ * Rₙ

    • Where Aₐ is the measured peak area of the analyte, and Rₙ is the natural abundance ratio determined in Step 1.

  • Calculate the Corrected SIL-IS Area (Aᵢₛ_corrected):

    • Aᵢₛ_corrected = Aᵢₛ_measured - Sₒ

  • Calculate the Final Response Ratio (RR):

    • RR = Aₐ / Aᵢₛ_corrected

Step 5: Quantify

  • Use the corrected Response Ratio (RR) to build your calibration curve (RR vs. Concentration).

  • Determine the concentration of D-Alanine in your unknown samples by interpolating their corrected RR values from this curve.

Worked Example

Assume the following:

  • From Step 1, the determined natural abundance ratio Rₙ = 0.034 .

  • In a given sample, the raw integrated peak areas are:

    • Analyte Area (Aₐ ): 850,000

    • SIL-IS Area (Aᵢₛ_measured ): 910,000

Correction Calculation:

ParameterCalculationValue
Analyte Area (Aₐ) Measured850,000
Measured SIL-IS Area (Aᵢₛ_measured) Measured910,000
Uncorrected Ratio Aₐ / Aᵢₛ_measured0.934
Overlap Signal (Sₒ) 850,000 * 0.03428,900
Corrected SIL-IS Area (Aᵢₛ_corrected) 910,000 - 28,900881,100
Corrected Response Ratio (RR) 850,000 / 881,1000.965

In this example, failing to correct for isotopic overlap would have resulted in a 3.2% underestimation of the true analyte-to-internal standard ratio.

Troubleshooting and FAQs

Q1: My calculated concentrations are still biased low. What should I check first?

A1: Re-evaluate your natural abundance ratio (Rₙ). This value is the cornerstone of the correction. Ensure it was determined from multiple injections of a pure, high-concentration standard and that the detector was not saturated. A saturated M+0 peak will lead to an artificially low Rₙ and thus an under-correction. Also, verify that the SIL-IS concentration is consistent across all samples.

Q2: The isotopic purity of my this compound is only 97%. How does this affect the calculation?

A2: This implies that 3% of your internal standard is actually unlabeled D-Alanine. This requires a two-way correction, as the SIL-IS now contributes to the analyte signal. You must first characterize the SIL-IS solution to determine the ratio of unlabeled to labeled species within it. The correction then becomes a system of two simultaneous equations to solve for the true analyte and true SIL-IS signals. Software like IsoCorrectoR can help manage these more complex corrections.[8]

Q3: Is it better to use a different internal standard to avoid this problem?

A3: Yes, the ideal solution is to use a SIL-IS with a larger mass shift. For example, using D-Alanine-¹³C₃,¹⁵N (M+4) would completely separate the analyte and SIL-IS isotopic clusters, making correction unnecessary. When developing new methods, selecting a SIL-IS with a mass shift of +3 Da or greater is highly recommended to avoid overlap issues.[9]

Q4: My mass spectrometer has high resolution. Do I still need to perform this correction?

A4: Yes. High resolution allows you to separate ions with very small mass differences, but it cannot distinguish between two different molecules that have the exact same elemental composition and thus the same exact mass. The M+1 isotopologue of unlabeled D-Alanine (¹²C₂¹³C₁H₇NO₂) and the M+0 isotopologue of the internal standard (¹²C₃H₆DNO₂) have different elemental compositions but their masses are so close that they are functionally isobaric and will not be resolved. Correction is still mandatory.

Q5: How do I validate my isotopic overlap correction method?

A5: Method validation should be performed according to established guidelines.[6][7][10] For this specific issue, prepare a set of validation samples containing a fixed, high concentration of the analyte and varying (zero to high) concentrations of the SIL-IS. After applying your correction, the calculated concentration of the analyte should remain constant regardless of how much internal standard was added. Any trend in the calculated analyte concentration indicates an issue with your correction algorithm or Rₙ value.

Logic of Isotopic Overlap

G cluster_analyte Unlabeled D-Alanine Signal cluster_is This compound (SIL-IS) Signal A M+0 (¹²C₃H₇NO₂) B M+1 (¹²C₂¹³C₁H₇NO₂) C M+0 (¹²C₃H₆DNO₂) B->C  Interference

Caption: Overlap of Analyte M+1 and SIL-IS M+0 signals.

References

  • Heinrich, P. (2022). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]

  • Li, Z., et al. (2021). Isotopic Depletion Increases the Spatial Resolution of FPOP Top-Down Mass Spectrometry Analysis. Analytical Chemistry. [Link]

  • Audi, G., & Wapstra, A. H. (1993). Table of Isotopic Masses and Natural Abundances. Nuclear Physics A. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. [Link]

  • Nonell, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry. [Link]

  • pyOpenMS Development Team. (2020). Charge and Isotope Deconvolution. pyOpenMS 2.5.0 documentation. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Milliat, G., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. [Link]

  • CIAAW. (2024). Isotopic Compositions of the Elements. [Link]

  • The Periodic Table Company. Isotope Abundances of the elements. [Link]

  • Lehtio, J., et al. (2008). Multiple isotopic labels for quantitative mass spectrometry. Nature Methods. [Link]

  • Agilent Technologies, Inc. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. [Link]

  • Rosman, K.J.R., & Taylor, P.D.P. (1999). The 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements. Pure and Applied Chemistry.
  • Sisu@UT. (2018). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Al-Amri, J. F. (2023). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

  • Wright, M., et al. (2023). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • CIAAW. (2017). Natural Variations of Isotopic Abundances. [Link]

  • Pagliano, E., et al. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica Chimica Acta. [Link]

  • Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC–MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical Chemistry. [Link]

  • Josephs, T., et al. (2016). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. PMC. [Link]

  • Clases, D., et al. (2016). Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. PMC. [Link]

Sources

Reducing background noise in D-Alanine-2-D1 detection assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for D-Alanine-2-D1 (D-Ala) detection assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve high-quality, reproducible data. This guide is structured to address specific issues you may encounter, explaining the underlying science to empower your experimental choices.

Troubleshooting Guide: Reducing High Background Noise

High background noise is a frequent issue that can mask true signal and reduce assay sensitivity. This guide addresses the most common symptoms and provides systematic solutions.

Issue 1: High Signal in "No D-Alanine" (Blank) Control Wells

This is the most critical indicator of a systemic issue, as these wells should yield a signal close to zero.

Question: My blank wells, which contain all reagents except D-Alanine, show a high signal. What is causing this and how do I fix it?

Answer: This indicates that a signal is being generated independently of the D-Amino Acid Oxidase (DAAO) reaction with D-Alanine. The cause is typically one of two things: contamination of reagents with H₂O₂ or instability of the detection substrate.

Underlying Causes & Solutions:

  • Contamination with Hydrogen Peroxide (H₂O₂): The coupled assay detects H₂O₂ produced from D-Ala oxidation.[1][2] Any extraneous H₂O₂ will create a false positive signal.

    • Causality: Buffers or water used for reagent preparation can become contaminated with trace amounts of oxidizing agents or microbes that produce peroxidase enzymes.

    • Solution:

      • Always use fresh, high-purity (e.g., 18 MΩ·cm) water for all buffers and reagent dilutions.

      • Prepare buffers fresh before each experiment and filter-sterilize them if they are to be stored.[3]

      • Run a "reagent-only" control by incubating the HRP and detection substrate in your assay buffer without any other components to check for buffer contamination.

  • Substrate Instability or Auto-oxidation: Some detection substrates, particularly sensitive chemiluminescent or fluorescent probes, can degrade or auto-oxidize over time, generating a signal spontaneously.[4][5]

    • Causality: Exposure to light, improper storage temperatures, or contaminants in the buffer can accelerate the breakdown of the substrate, leading to a signal that is independent of HRP activity.

    • Solution:

      • Protect fluorescent and chemiluminescent substrates from light at all times by using amber tubes and keeping plates covered during incubation.[6]

      • Aliquot substrates upon arrival and store them exactly as recommended by the manufacturer to avoid repeated freeze-thaw cycles.[7]

      • Ensure the pH of your final reaction buffer is optimal for substrate stability. For example, some HRP substrates are less stable at highly basic pH.

Workflow: Pinpointing the Source of Blank Signal

This diagram illustrates a systematic approach to identifying the source of background noise in your blank controls.

G cluster_0 Step 1: Initial Observation cluster_1 Step 2: Isolate Components cluster_2 Step 3: Diagnosis A High Signal in 'No D-Alanine' Blank B Test 1: Buffer + HRP Substrate A->B Isolate substrate and buffer C Test 2: Buffer + HRP + Substrate B->C Add HRP E High Signal in Test 1? -> Substrate Auto-oxidation or Buffer Contamination B->E D Test 3: Buffer + DAAO + HRP + Substrate C->D Add DAAO F High Signal in Test 2? -> HRP Contamination C->F G High Signal in Test 3? -> DAAO Reagent Contaminated with D-Amino Acids D->G

Caption: A logical workflow for diagnosing background signal.

Issue 2: High Signal in "No Enzyme" or Sample-Only Control Wells

This problem arises when the biological sample itself is generating a signal, a common issue when working with complex matrices like serum, plasma, or tissue homogenates.[7]

Question: My control wells containing only my sample and the detection substrate (but no DAAO/HRP) have high background. Why is this happening?

Answer: Your sample matrix likely contains interfering substances that can either directly react with the detection probe or possess enzymatic activity that mimics the assay's components.

Underlying Causes & Solutions:

  • Endogenous Enzyme Activity: Samples may contain endogenous peroxidases (e.g., in blood samples) or other enzymes that can generate or consume H₂O₂, interfering with the assay.[8]

    • Causality: These enzymes will react with the HRP substrate, creating a signal that is not proportional to the D-Ala concentration.

    • Solution:

      • Heat Inactivation: Gently heat the sample (e.g., 56-65°C for 30 minutes) to denature endogenous enzymes. Note: Test this first to ensure D-Alanine stability is not compromised.

      • Chemical Inhibition: Include an inhibitor for endogenous peroxidases, such as sodium azide (NaN₃). Crucially , remember that NaN₃ also inhibits HRP, so it can only be used during a sample pre-incubation step and must be sufficiently diluted before the HRP addition.[6]

  • Sample Autofluorescence (Fluorescent Assays): Many biological molecules, such as NADH and flavins, are naturally fluorescent.[9][10]

    • Causality: If the excitation/emission spectra of these molecules overlap with your fluorescent probe, it will create a high background signal that obscures the specific signal.

    • Solution:

      • Measure and Subtract: Run a parallel well for each sample that contains everything except the fluorescent HRP substrate. Measure the fluorescence of this well and subtract it from the reading of the complete assay well.

      • Use a Red-Shifted Dye: Autofluorescence is often more pronounced in the blue-green region of the spectrum. Switching to a fluorescent probe with excitation and emission in the far-red region can often mitigate this issue.

  • Chemical Interference (Chemiluminescent/Colorimetric Assays): The sample may contain reducing or oxidizing agents that interfere with the HRP-substrate reaction.

    • Causality: For instance, high concentrations of ascorbic acid or thiols in the sample can quench the signal by reducing the oxidized substrate or reacting with H₂O₂.

    • Solution:

      • Sample Dilution: The simplest approach is to dilute the sample. This reduces the concentration of interfering substances.[7] Test a dilution series to find the optimal balance between reducing interference and maintaining a detectable D-Ala signal.

      • Sample Cleanup: For very complex matrices, consider a sample preparation step like solid-phase extraction (SPE) or protein precipitation with a solvent like acetonitrile to remove interfering components.

Protocol: Background Noise Assessment Experiment

This protocol helps you systematically determine the contribution of each component to the overall background.

  • Setup: Prepare a 96-well plate (preferably black for fluorescent/chemiluminescent assays).

  • Reagent Preparation: Prepare all assay components (Buffer, DAAO, HRP, HRP Substrate, D-Alanine Standard) as you normally would. Prepare your biological sample at its typical concentration.

  • Plate Layout:

Well TypeBufferSampleDAAOHRPHRP SubstrateD-Ala StdPurpose
1. System Blank Measures instrument noise.
2. Substrate Blank Measures substrate auto-signal.
3. Enzyme Blank Measures signal from enzyme reagents.
4. Sample Blank Measures sample autofluorescence.
5. Sample+Substrate Measures sample interference with substrate.
6. Full Blank Your "zero" or negative control.
7. Positive Control Ensures assay is working.
  • Execution: Add components to the wells as described in the table. Incubate for the standard assay time and temperature.

  • Analysis: Read the plate. By comparing the signals from these wells, you can pinpoint the source of your background:

    • High signal in #2? Problem with substrate or buffer.

    • High signal in #3? Problem with enzyme purity/contamination.

    • High signal in #4 or #5? Problem with the sample matrix.

Frequently Asked Questions (FAQs)

Q1: Which detection method is best for D-Alanine assays: colorimetric, fluorescent, or chemiluminescent?

A1: The best method depends on your required sensitivity and sample type.

Detection MethodTypical Substrate(s)Relative SensitivityProsCons
Colorimetric TMB, OPDLowInexpensive, simple equipment (spectrophotometer).Low sensitivity, susceptible to color interference from samples.
Fluorescent Amplex Red, QuantaBluHighVery high sensitivity (pmol range), wide dynamic range.[11]Susceptible to sample autofluorescence, requires a fluorometer.[9]
Chemiluminescent Luminol, AcridanVery HighHighest sensitivity (femtomol range), minimal background signal.[5]Signal can be transient, requires a luminometer, can be more expensive.

Q2: My signal seems to drift or is unstable over time. What could be the cause?

A2: Signal instability is usually due to one of two factors:

  • Enzyme Kinetics: The reaction may not have reached its endpoint. If you are taking a single reading, ensure it's on the linear part of the reaction curve. For greater accuracy, take kinetic readings (multiple readings over time) and use the slope (rate of reaction) for quantification.

  • Substrate Instability: As mentioned previously, some substrates, especially chemiluminescent ones, produce a signal that peaks and then decays.[5] Reading the plate too late after substrate addition can lead to lower and more variable signals. Always adhere to the incubation times recommended by the manufacturer or optimize them for your specific conditions.

Q3: How do I properly validate my D-Alanine assay?

A3: Proper validation ensures your results are accurate and reliable. Key experiments include:

  • Spike and Recovery: Add a known amount of D-Alanine standard to your sample matrix and a control buffer. Calculate the percentage of the "spiked" D-Alanine that you can detect in your sample. A good recovery is typically 80-120%. This tests for matrix-induced signal suppression or enhancement.

  • Linearity of Dilution: Dilute a high-concentration sample serially and measure the D-Alanine in each dilution. The measured concentrations, when corrected for the dilution factor, should be consistent across the dilution range. This confirms that there are no concentration-dependent interferences.

  • Specificity: The D-amino acid oxidase used in most kits is highly specific for D-amino acids and will not react with L-amino acids.[1][2] You can confirm this by running a high concentration of L-Alanine as a negative control; it should produce no signal.

Q4: Can I use a different D-amino acid as a standard instead of D-Alanine?

A4: It is possible, but not recommended without validation. D-amino acid oxidase (DAAO) has different affinities and reaction rates for various D-amino acids.[12] The enzyme in your kit has been optimized and calibrated against the provided D-Alanine standard.[13] Using a different standard like D-Serine would require you to generate a new standard curve and may result in different reaction kinetics, potentially affecting the accuracy of your D-Alanine quantification.

References
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. [Link]

  • Patsnap. (2025). How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. [Link]

  • Azure Biosystems. (n.d.). How to Improve Your Chemiluminescent Western Blots. [Link]

  • Krishgen BioSystems. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. [Link]

  • ResearchGate. (2017). High background noise in ELISA detecting specific antibody in mouse serum. [Link]

  • MDPI. (2023). Luminescence-Based Strategies for Detecting β-Lactamase Activity: A Review of the Last Decade. [Link]

  • Blanchard, J. S. (2000). Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. Analytical Biochemistry, 287(2), 255-261. [Link]

  • Ashida, H., et al. (2021). Enzymatic determination of D-alanine with L-alanine dehydrogenase and alanine racemase. Bioscience, Biotechnology, and Biochemistry, 85(11), 2221-2223. [Link]

  • BMJ Open. (2024). Construction of a risk prediction model for occupational noise-induced hearing loss using routine blood and biochemical indicators in Shenzhen, China. [Link]

  • PubMed. (2021). Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase. [Link]

  • ResearchGate. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. [Link]

  • Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology, 1694, 269-283. [Link]

  • ResearchGate. (n.d.). The serum-specific background noise and its handling. [Link]

  • Di Pardo, A., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(23), 16738. [Link]

  • PubMed. (2009). Determination of D-serine and D-alanine in the tissues and physiological fluids of mice with various D-amino-acid oxidase activities using two-dimensional high-performance liquid chromatography with fluorescence detection. [Link]

  • Graves, H. C. (1988). Noise control in solid-phase immunoassays by use of a matrix coat. Journal of Immunological Methods, 111(2), 167-178. [Link]

  • Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Colorimetric). [Link]

  • Frontiers. (2018). Assays of D-Amino Acid Oxidase Activity. [Link]

  • National Institutes of Health. (2020). Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit. [Link]

  • ResearchGate. (2021). Abnormal high background in chemiluminescense assay?. [Link]

  • ResearchGate. (2017). Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?. [Link]

  • China Sinoway. (2022). Application And Preparation Method Of D-alanine. [Link]

  • National Institutes of Health. (n.d.). Detection Methods Using Chemiluminescence. [Link]

  • ResearchGate. (2018). Assays of D-Amino Acid Oxidase Activity. [Link]

  • ResearchGate. (2017). Enzymatic Detection of d-Amino Acids. [Link]

  • SciSpace. (1998). Methods for the Detection of D-Amino-Acid Oxidase. [Link]

  • ResearchGate. (n.d.). Illustration of the alanine dehydrogenase coupled assay used in screening. [Link]

  • MDPI. (2020). Biosensors for D-Amino Acids: Detection Methods and Applications. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting an Internal Standard: D-Alanine-2-D1 vs. 13C-labeled D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

To the Researchers, Scientists, and Drug Development Professionals Navigating the Nuances of Quantitative Bioanalysis:

In the world of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accurate and reproducible quantification is paramount. The internal standard (IS) is the cornerstone of this endeavor, a silent partner to our analyte that corrects for the inevitable variability of sample preparation and instrument response. The gold standard methodology, Stable Isotope Dilution (SID), employs an internal standard that is chemically identical to the analyte but mass-shifted through isotopic labeling.[1][2] This ensures it mirrors the analyte's behavior from extraction to detection.

However, not all stable isotope-labeled (SIL) standards are created equal. The choice of isotope—most commonly deuterium (²H or D) or carbon-13 (¹³C)—can have profound implications for data quality. This guide provides an in-depth comparison of two such standards for the quantification of D-Alanine: the deuterated D-Alanine-2-D1 and the ¹³C-labeled variant. Our objective is to move beyond mere catalog listings and delve into the causality behind experimental choices, empowering you to select the most appropriate standard for your specific application.

The Ideal Internal Standard: A Foundation of Trust

Before comparing the two candidates, we must establish the pillars of an ideal internal standard, as underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] An IS should possess physicochemical properties nearly identical to the analyte to ensure it behaves similarly during all stages of analysis.[3] For SILs, this means the label must be stable, must not alter the molecule's fundamental properties, and must provide a clear mass difference without introducing analytical complications.[5][6]

In the Spotlight: this compound (Deuterium-Labeled)

Deuterium-labeled standards are widely used, primarily due to their relative cost-effectiveness and the significant mass shift they can provide.[7][8] In this compound, a hydrogen atom on the alpha-carbon (C2) is replaced by a deuterium atom.

Advantages:

  • Cost-Effective: The synthesis of deuterated compounds is often less complex and therefore less expensive than ¹³C labeling.[7]

  • Sufficient Mass Shift: A single deuterium provides a +1 Da shift, which is typically sufficient for resolution on most modern mass spectrometers.

Challenges and Scientific Causality:

The primary drawback of deuterium labeling stems from the fundamental difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger. This seemingly subtle difference gives rise to two significant analytical challenges:

  • The Kinetic Isotope Effect (KIE): The stronger C-D bond can alter the molecule's chromatographic behavior.[9] In reverse-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-labeled counterparts. This chromatographic shift means the IS and the analyte are not experiencing the exact same matrix effects at the exact same time, which can compromise quantification, especially in complex biological matrices with sharp zones of ion suppression.[10][11]

  • Isotopic Instability (Back-Exchange): While the deuterium on an alpha-carbon is generally considered non-exchangeable, the potential for back-exchange (swapping the deuterium for a proton from the solvent) is a risk that cannot be ignored, especially under certain pH conditions or within the mass spectrometer's ion source.[12][13] This phenomenon would lead to a loss of the labeled signal and an artificial inflation of the unlabeled analyte signal, invalidating the results.[12] Rigorous validation studies are essential to rule out this possibility.[14]

The Gold Standard Contender: ¹³C-labeled D-Alanine

Carbon-13 is a stable, naturally occurring isotope of carbon. In a ¹³C-labeled standard, one or more ¹²C atoms are replaced with ¹³C atoms.

Advantages:

  • Chromatographic Co-elution: The mass difference between ¹²C and ¹³C does not significantly alter bond energies or molecular polarity. Consequently, ¹³C-labeled standards almost perfectly co-elute with the native analyte.[7] This is the single most critical advantage, as it ensures that both the analyte and the IS are subjected to the identical ionization conditions and matrix effects at the same point in time.

  • Superior Stability: The ¹³C isotope is incorporated into the carbon backbone of the molecule, making it metabolically and chemically inert.[12][14] There is no risk of back-exchange, which eliminates a key source of potential error and the need for extensive validation studies to prove label stability.[14]

  • Analytical Reliability: The physicochemical properties are virtually identical to the unlabeled compound, making it the ideal choice for accurate and reproducible quantification.[12]

Challenges:

  • Cost and Availability: The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration.[7][14] This can be a limiting factor for high-throughput or budget-constrained projects.

Head-to-Head Comparison: A Data-Driven Decision

To make an informed choice, the properties of each standard must be weighed against the demands of the assay.

FeatureThis compound (Deuterated)¹³C-labeled D-AlanineScientific Rationale
Chromatographic Co-elution Potential for slight retention time shift (ΔRT > 0) due to Kinetic Isotope Effect.[9]Virtually identical retention time (ΔRT ≈ 0).[7]The C-¹³C bond strength is nearly identical to C-¹²C, preserving chromatographic behavior. The stronger C-D bond can alter polarity and interaction with the stationary phase.
Isotopic Stability Risk of back-exchange, particularly at the C2 position, must be validated.[12]Highly stable; no risk of exchange.[14]The ¹³C is integral to the molecular skeleton. Deuterium on a carbon adjacent to a heteroatom can be labile under certain conditions.
Matrix Effect Compensation May be incomplete if chromatographic shift is significant.[10]Ideal compensation due to co-elution.To accurately correct for ion suppression/enhancement, the analyte and IS must experience the same matrix components as they enter the ion source.
Cost of Synthesis Generally lower.[7]Generally higher.[14]Synthesis pathways for incorporating ¹³C are often more complex and utilize more expensive starting materials.
Regulatory Scrutiny May require additional validation data to prove label stability and address chromatographic shifts.[12]Considered the "gold standard" and is generally preferred by regulatory agencies.[15]The inherent stability and identical behavior of ¹³C-IS lead to more robust and defensible data, aligning with stringent validation requirements.

Experimental Workflow for Internal Standard Evaluation

G cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Head-to-Head LC-MS/MS Evaluation cluster_analysis Phase 3: Data Analysis & Selection stock Prepare Equimolar Stock Solutions (Analyte, D1-IS, 13C-IS) purity Confirm Chemical & Isotopic Purity (LC-MS, NMR) stock->purity Verify spike Spike Blank Matrix (e.g., Plasma) with Analyte + each IS extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract lcms Inject onto LC-MS/MS System extract->lcms rt Measure Retention Time (RT) Calculate ΔRT (RT_Analyte - RT_IS) lcms->rt stability Assess In-Source Stability (Monitor for M+0 of IS) lcms->stability matrix Evaluate Matrix Effects (Post-column infusion or Post-extraction spike) lcms->matrix decision Select Optimal IS based on ΔRT, Stability, and Matrix Data rt->decision stability->decision matrix->decision

Caption: Workflow for empirical evaluation of internal standards.

Detailed Protocol: Comparative Evaluation in Human Plasma

Objective: To determine the analytical performance of this compound versus ¹³C-labeled D-Alanine as an internal standard for the quantification of D-Alanine in human plasma.

  • Preparation of Solutions:

    • Prepare individual 1 mg/mL stock solutions of D-Alanine, this compound, and ¹³C-D-Alanine in methanol.

    • Create two separate working Internal Standard solutions (IS-D1 and IS-13C) at 1 µg/mL in methanol:water (50:50).

    • Prepare a set of calibration standards and quality control (QC) samples by spiking blank human plasma with the D-Alanine stock solution.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each plasma sample (calibrator, QC, or blank), add 200 µL of the working IS solution (either IS-D1 or IS-13C) containing 0.1% formic acid in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: Chiral column capable of separating D- and L-alanine (if necessary) or a standard C18 column for general performance evaluation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to achieve good peak shape and retention (e.g., 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min).

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Optimize and monitor specific parent → fragment transitions for D-Alanine, this compound, and ¹³C-D-Alanine.

  • Data Evaluation:

    • Chromatographic Shift: In a neat solution and in extracted plasma, overlay the chromatograms of the analyte and each IS. Calculate the difference in retention time (ΔRT). An ideal IS has a ΔRT approaching zero.

    • Stability Assessment: Analyze the IS-D1 solution directly. Monitor the MRM transition for unlabeled D-Alanine to check for any in-source loss of the deuterium label.

    • Matrix Factor: Compare the peak area of an IS spiked into the supernatant of an extracted blank plasma sample to the peak area of the IS in a neat solution. A consistent matrix factor between the analyte and IS across different lots of plasma indicates reliable compensation.

Senior Application Scientist's Recommendation

The choice of an internal standard is a foundational decision that dictates the quality and reliability of your quantitative data. It is a balance of performance, cost, and the analytical rigor required for the study's objective.

  • For exploratory, non-regulated research where cost is a primary constraint and matrix complexity is low, This compound may be a viable option. However, this path requires the upfront investment of a thorough validation to prove the label's stability and to characterize any chromatographic shift. The scientist must be confident that this shift does not adversely impact accuracy and precision.

  • For regulated bioanalysis (preclinical or clinical), high-stakes drug development decisions, or assays in complex biological matrices, the choice is unequivocally ¹³C-labeled D-Alanine . Its superior performance, characterized by perfect co-elution and absolute stability, provides the highest level of data integrity and analytical trustworthiness.[7][12] The higher initial cost is an investment in data quality, reducing the risk of failed batches, regulatory questions, and the immense downstream costs of repeating studies.

Ultimately, the internal standard should be an invisible, perfect mimic of the analyte.[16] In this respect, ¹³C-labeled D-Alanine is the superior scientific choice, providing a robust and self-validating system that ensures your quantitative results are as accurate as possible.

References

  • Rockwood, A., et al. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. Retrieved from [Link]

  • AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2010). ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Wales, T. E., et al. (2008). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Analytical Chemistry. Retrieved from [Link]

  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2012). ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ohkouchi, N., et al. (2012). D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Organic Geochemistry. Retrieved from [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (2010). Journal of Chromatographic Science. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Back-exchange of maximally deuterium labeled model peptides and proteins... (2017). ResearchGate. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • Lermyte, F., et al. (2021). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Guan, S., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Communications Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • Grabowski, T. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate. Retrieved from [Link]

  • Henderson, L., et al. (2022). Internal Standards in Regulated Bioanalysis: Putting in Place a Decision-Making Process During Method Development. Bioanalysis. Retrieved from [Link]

  • Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous solutions. (2023). Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2014). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Validation: The Case for D-Alanine-2-D1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Unimpeachable Data in Bioanalysis

In the realm of drug development and clinical research, the quantitative analysis of analytes in complex biological matrices is the bedrock upon which critical decisions are made. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the inherent complexity of biological samples introduces variability that can compromise the accuracy and reproducibility of results. This guide, written from the perspective of a seasoned application scientist, delves into the validation of LC-MS/MS methods, making a compelling, data-driven case for the use of stable isotope-labeled internal standards (SIL-ISs), specifically focusing on D-Alanine-2-D1 as a model compound.

The objective is not merely to present a protocol but to illuminate the scientific rationale behind each step of the validation process. We will explore how the right internal standard can transform a good method into a great one, ensuring data integrity and regulatory compliance.

The Lynchpin of Robust Bioanalysis: The Internal Standard

An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample in an analytical run.[3] Its primary role is to correct for variability throughout the entire analytical process, from sample preparation to detection.[4] Fluctuations due to analyte loss during extraction, inconsistencies in injection volume, or signal suppression/enhancement in the mass spectrometer's ion source (the "matrix effect") can be normalized by relating the analyte's signal to that of the co-analyzed internal standard.[3][5]

The choice of an internal standard is arguably one of the most critical decisions in method development. The ideal IS should mimic the analyte's behavior as closely as possible. Two main types of internal standards are commonly used in LC-MS/MS:

  • Structural Analogs: These are compounds with similar chemical structures to the analyte. While often more accessible and less expensive, their physicochemical properties (e.g., polarity, pKa) can differ enough from the analyte to cause them to behave differently during sample preparation and chromatographic separation.[6] This can lead to incomplete correction for matrix effects.

  • Stable Isotope-Labeled (SIL) Analogs: These are compounds where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N).[4] A SIL-IS is chemically identical to the analyte, ensuring it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[7][8] This near-perfect mimicry makes it the superior choice for correcting variability.[6][9] this compound, with a deuterium atom at the second carbon position, is a prime example of a SIL-IS for the analyte D-Alanine.

The following diagram illustrates the fundamental principle of how a SIL-IS compensates for signal variability.

cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled Internal Standard A Analyte in Sample 1 (Low Matrix Suppression) C Observed Signal 1 (Accurate) A->C MS Analysis B Analyte in Sample 2 (High Matrix Suppression) D Observed Signal 2 (Inaccurate - Falsely Low) B->D MS Analysis E Analyte + SIL-IS in Sample 1 (Low Matrix Suppression) I Both Analyte & IS signals are proportionally high E->I MS Analysis F Analyte + SIL-IS in Sample 2 (High Matrix Suppression) J Both Analyte & IS signals are proportionally suppressed F->J MS Analysis G Analyte/IS Ratio 1 (Accurate & Precise) H Analyte/IS Ratio 2 (Accurate & Precise) I->G MS Analysis J->H MS Analysis

Caption: Compensation for matrix effects using a SIL-IS.

Comparative Validation Strategy: this compound vs. a Structural Analog

To demonstrate the tangible benefits of using this compound, we will outline a validation plan for a hypothetical LC-MS/MS method for the quantification of D-Alanine in human plasma. This plan will compare three approaches:

  • Method A: Using this compound as the internal standard.

  • Method B: Using a structural analog internal standard (e.g., L-Valine).

  • Method C: No internal standard (external calibration).

The validation will be conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12]

Key Validation Parameters & Acceptance Criteria

The core parameters to be assessed are Selectivity, Accuracy, Precision, and Matrix Effect.[1][11][13]

ParameterPurposeAcceptance Criteria (FDA/EMA)
Selectivity To ensure the method can differentiate the analyte and IS from endogenous components in the matrix.[14][15]Response from interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.[10]
Accuracy To measure the closeness of the determined value to the nominal concentration.[1][13]The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[12][16]
Precision To measure the degree of scatter between a series of measurements.[1][13]The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[12][16]
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.[2][5]The %CV of the IS-normalized matrix factor should be ≤ 15%.[12]

Experimental Protocols

The following protocols are designed to be self-validating, providing clear, actionable steps for the researcher.

Sample Preparation Protocol (Protein Precipitation)

This protocol is a common, straightforward approach for cleaning up plasma samples.

start Start: Plasma Sample (50 µL) step1 Add 10 µL of Internal Standard Working Solution (or blank for Method C) start->step1 step2 Vortex mix for 10 seconds step1->step2 step3 Add 200 µL of Acetonitrile (Precipitating Agent) step2->step3 step4 Vortex mix for 1 minute step3->step4 step5 Centrifuge at 14,000 rpm for 10 minutes at 4°C step4->step5 step6 Transfer 150 µL of supernatant to a new vial step5->step6 step7 Inject 5 µL onto LC-MS/MS system step6->step7 end End: Data Acquisition step7->end

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific enantiomers and their isotopologues, such as D-Alanine-2-D1, is paramount. This deuterated form of D-alanine serves as a crucial tracer in metabolic studies, enabling the elucidation of biochemical pathways and the kinetics of D-amino acids in various biological systems. The choice of analytical methodology directly impacts the reliability and interpretation of experimental data. This guide provides an in-depth comparison of the leading analytical techniques for this compound quantification, grounded in field-proven insights and experimental data, to empower you in selecting the optimal method for your research needs.

The Critical Role of D-Alanine and Its Isotopologues

D-alanine is a non-proteinogenic amino acid that plays a vital role in bacterial cell wall biosynthesis, making it a key target for antimicrobial drug development.[1] Its presence and concentration in mammalian systems are also of growing interest as potential biomarkers for various physiological and pathological conditions. The use of stable isotope-labeled D-alanine, like this compound, allows for precise metabolic flux analysis and enzyme kinetic studies without the safety concerns and disposal issues associated with radioactive tracers.[1]

Comparative Analysis of Quantification Methodologies

The quantification of this compound in complex biological matrices presents analytical challenges due to its low endogenous concentrations and the presence of the highly abundant L-alanine enantiomer. The ideal analytical method must offer high sensitivity, specificity, accuracy, and precision. Here, we compare the three most prominent techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Performance Metrics: A Head-to-Head Comparison
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity (LOD/LOQ) High (Low ng/mL to pg/mL)Very High (pg/mL to fg/mL)Low (µg/mL to mg/mL)
Precision (%RSD) Excellent (<15%)Excellent (<15%)Good (5-20%)
Accuracy (%Recovery) Excellent (85-115%)Excellent (85-115%)Good (can be absolute)
Throughput ModerateHighLow
Sample Preparation Derivatization requiredDerivatization may be requiredMinimal
Chiral Separation Requires chiral column or derivatizationRequires chiral column or derivatizationCan distinguish enantiomers under specific conditions

In-Depth Methodology Breakdown

Gas Chromatography-Mass Spectrometry (GC-MS): The Robust Workhorse

GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. For amino acids like D-alanine, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[2][3]

Causality Behind Experimental Choices:

The choice of derivatizing agent is critical. Silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used as they react with active hydrogens on the amino and carboxyl groups, creating a more volatile and thermally stable derivative.[2] This derivatization is essential because underivatized amino acids are prone to decomposition in the hot GC injector port.[3] The use of a stable isotope-labeled internal standard, such as D-Alanine-d7, is considered the gold standard for quantitative mass spectrometry as it effectively normalizes for variations in sample preparation, derivatization efficiency, and instrument response, leading to highly accurate and precise results.[2]

Experimental Workflow: GC-MS with MTBSTFA Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., plasma, tissue homogenate) Spike Spike with D-Alanine-d7 (Internal Standard) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with methanol) Spike->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection Drying Dry Down (under Nitrogen) Supernatant_Collection->Drying Derivatization Add MTBSTFA & Acetonitrile Drying->Derivatization Heating Heat at 60-100°C Derivatization->Heating GC_Injection Inject into GC-MS Heating->GC_Injection Separation Chromatographic Separation (Chiral Column) GC_Injection->Separation Detection Mass Spectrometric Detection (SIM or MRM) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve) Detection->Data_Analysis

Caption: Workflow for this compound quantification by GC-MS.

Detailed Protocol: GC-MS Quantification of this compound

  • Sample Preparation:

    • To 100 µL of biological sample (e.g., plasma), add a known concentration of D-Alanine-d7 as an internal standard.

    • Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample onto a chiral GC column (e.g., Chirasil-Val).

    • Use a temperature gradient program to achieve optimal separation of D- and L-alanine derivatives.

    • Set the mass spectrometer to selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific m/z transitions of this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive and Specific Choice

LC-MS/MS has become the preferred method for many bioanalytical applications due to its high sensitivity, specificity, and throughput.[4][5] For D-alanine analysis, chiral separation is necessary to distinguish it from the L-enantiomer.[6][7] This can be achieved either by using a chiral stationary phase (chiral column) or by derivatization with a chiral reagent followed by separation on a standard reversed-phase column.[7][8]

Causality Behind Experimental Choices:

Direct analysis on a chiral column is often preferred as it simplifies sample preparation by avoiding a derivatization step.[6][8] However, chiral columns can be less robust and more expensive than standard columns.[7] Chiral derivatization, on the other hand, can improve chromatographic peak shape and sensitivity. The choice between these two approaches depends on the specific requirements of the assay, including the complexity of the sample matrix and the desired throughput. The use of tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from the biological matrix.

Experimental Workflow: Chiral LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_Injection Inject onto Chiral LC Column Supernatant_Collection->LC_Injection Separation Chiral Separation of Enantiomers LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: Workflow for this compound quantification by chiral LC-MS/MS.

Detailed Protocol: Chiral LC-MS/MS Quantification of this compound

  • Sample Preparation:

    • To 50 µL of plasma, add an appropriate isotope-labeled internal standard.

    • Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Analysis:

    • Inject the sample onto a chiral column (e.g., CROWNPAK CR-I(+)).[8]

    • Use an isocratic or gradient mobile phase (e.g., methanol/water with a small amount of acid) to separate the D- and L-alanine enantiomers.

    • The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • Set the tandem mass spectrometer to monitor the specific MRM transitions for this compound and the internal standard.

  • Validation and Quantification:

    • The method should be validated according to regulatory guidelines (e.g., EMA or FDA) for accuracy, precision, selectivity, and stability.[9][10][11]

    • Quantify this compound using a calibration curve prepared in the same biological matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Non-Destructive, Absolute Quantifier

While less sensitive than MS-based methods, NMR spectroscopy offers the significant advantage of being non-destructive and can provide absolute quantification without the need for an identical internal standard.[12] For chiral discrimination, specialized chiral solvating agents or lanthanide shift reagents may be employed.[13]

Causality Behind Experimental Choices:

NMR is particularly useful for highly concentrated samples or when absolute quantification without a standard curve is desired. The precision of NMR quantification can be excellent, provided that the signals of interest are well-resolved from other signals in the spectrum.[12] However, its lower sensitivity generally precludes its use for trace-level quantification of this compound in biological samples.

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Sample with high concentration of this compound Solvent Dissolve in Deuterated Solvent with Internal Standard (e.g., TSP) Sample->Solvent Acquisition Acquire 1H NMR Spectrum Solvent->Acquisition Processing Process Spectrum (Phasing, Baseline Correction) Acquisition->Processing Quantification Quantification (Signal Integration) Processing->Quantification

Caption: General workflow for quantitative NMR analysis.

Trustworthiness: Self-Validating Systems

For regulatory submissions and high-impact research, adherence to bioanalytical method validation guidelines from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) is crucial.[9][10][11] A validated method ensures that the experimental data is reliable and reproducible. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value. Typically, the mean value should be within ±15% of the nominal value.[10]

  • Precision: The degree of scatter between a series of measurements. Expressed as the coefficient of variation (CV), which should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ).[10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for this compound quantification is dictated by the specific requirements of the study.

  • GC-MS is a robust and reliable technique, particularly when high throughput is not the primary concern. Its requirement for derivatization adds a step to sample preparation but can be highly reproducible with automation.

  • LC-MS/MS offers the best combination of sensitivity, specificity, and throughput, making it the method of choice for most bioanalytical applications involving this compound, especially at low concentrations.

  • NMR Spectroscopy , while less sensitive, provides a powerful tool for absolute quantification in samples with higher concentrations of the analyte and for structural confirmation.

By understanding the strengths and limitations of each technique, researchers can confidently select and validate a method that will yield accurate and precise data, ultimately advancing our understanding of the roles of D-amino acids in health and disease.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of D-Alanine in Biological Matrices using a Stable Isotope Dilution GC-MS Method.
  • Gong, X., et al. (2024). Enantiomer-Specific Colorimetric Tandem Assays for Salivary d-Alanine Associated with Gastric Cancer. Analytical Chemistry.
  • Miyoshi, Y., et al. (2009). Determination of D-serine and D-alanine in the tissues and physiological fluids of mice with various D-amino-acid oxidase activities using two-dimensional high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 877(24), 2506-12.
  • Benchchem. (n.d.). Detecting D-Alanine (3-13C): Application Notes and Protocols for Mass Spectrometry.
  • Takano, Y., et al. (2010). and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. In Earth, Life, and Isotopes (pp. 389-400). Kyoto University Press.
  • Glover, W. B., et al. (2018). Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation.
  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
  • Qi, G., et al. (2023). Single-Crystal NMR for 17O in Alanine Enantiomers. ACS Physical Chemistry Au.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Morita, Y., et al. (2021). Kinetic analysis of D-Alanine upon oral intake in humans. Scientific Reports, 11(1), 1-9.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • van der Meer, J. R., et al. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. Analytical Chemistry, 93(23), 8143-8151.
  • Wolfe, R. R., et al. (2024). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research.
  • Li, W., et al. (2021).
  • ResearchGate. (n.d.). Isotopologues Detection and Quantitative Analysis by Mid‐Infrared Dual‐Comb Laser Spectroscopy. Retrieved from [Link]

  • Foss, A. J., & Back, K. C. (2012). Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst, 137(5), 1266-1273.
  • Reineri, F., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1285-1293.
  • Armstrong, D. W. (2009). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • ResearchGate. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183.
  • Giaramida, M., et al. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(9), 551.
  • Kimura, R., et al. (2021). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 22(2), 853.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Beecher, C., & de Jong, F. A. (2019). Isotopic Ratio Outlier Analysis (IROA) for Quantitative Analysis. In Methods in Molecular Biology (Vol. 1996, pp. 17-28). Springer.
  • ResearchGate. (n.d.). Derivatization of amino acids analyzed by GCMS?. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of aflatoxins, dyes and pesticides in spices. Retrieved from [Link]

  • arXiv. (2023). Single-Crystal NMR for \ce^17O in Alanine Enantiomers.
  • Agilent. (n.d.).
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85.
  • Krzek, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 119-126.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.).

Sources

Comparative Stability of D-Alanine-2-D1 in Acidic vs. Basic Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Amino Acids and Isotopic Labeling

In the landscape of biological molecules, L-amino acids have long held the spotlight as the fundamental building blocks of proteins. However, their chiral counterparts, D-amino acids, are increasingly recognized for their crucial roles in various physiological and pathological processes. D-alanine, in particular, is a key component of the peptidoglycan cell wall in many bacteria, making it a critical target for antimicrobial therapies.[1] The incorporation of stable isotopes, such as deuterium (²H or D), into these molecules provides a powerful tool for tracing their metabolic fates, elucidating reaction mechanisms, and enhancing their metabolic stability for therapeutic applications.[2]

This guide provides an in-depth comparative analysis of the chemical stability of D-Alanine-2-D1, a deuterated isotopologue of D-alanine, in both acidic and basic aqueous solutions. Understanding the pH-dependent stability of this compound is paramount for its effective use in research and drug development, particularly in designing experiments, interpreting metabolic data, and formulating stable pharmaceutical products.

Unveiling the Mechanisms: pH-Dependent Stability of this compound

The stability of this compound is primarily influenced by two key pH-dependent processes: the exchange of the deuterium atom at the alpha-carbon (Cα) with a proton from the solvent, and the chemical degradation of the amino acid backbone.

In Basic Solutions: A Tale of Carbanion-Mediated Exchange

In a basic environment, the hydroxide ions (OH⁻) can abstract the deuterium from the α-carbon of D-alanine, forming a transient, planar carbanion intermediate. This process is relatively facile and leads to the exchange of deuterium with protons from the aqueous solvent. While this exchange does occur, the overall degradation of the alanine molecule is significantly lower under basic conditions compared to acidic environments. The carbanion mechanism is generally less harsh and results in fewer side reactions.[3]

In Acidic Solutions: A Harsher Environment of Carbocation Formation and Degradation

Conversely, acidic conditions present a more challenging environment for the stability of this compound. In the presence of a high concentration of protons (H⁺), the amino group is protonated, and the molecule carries a net positive charge.[4][5] The loss of the α-deuterium is thought to proceed through the formation of a carbocation or a "super acid" intermediate.[3] This high-energy intermediate is more susceptible to nucleophilic attack and subsequent degradation pathways, such as deamination and decarboxylation. Consequently, acidic conditions are generally considered less suitable for the handling and storage of deuterated amino acids due to a greater propensity for both racemization and decomposition.[3][6]

Experimental Design: A Protocol for Assessing Stability

To quantitatively evaluate the comparative stability of this compound, a well-controlled experimental setup is essential. The following protocol outlines a robust methodology for monitoring both deuterium exchange and chemical degradation.

Objective:

To determine the rate of deuterium loss and chemical degradation of this compound in acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions over time.

Materials:
  • This compound (≥98% isotopic purity)

  • 0.1 M Hydrochloric Acid (HCl) in Deuterium-Depleted Water

  • 0.1 M Sodium Hydroxide (NaOH) in Deuterium-Depleted Water

  • Deuterium Oxide (D₂O) for NMR analysis

  • Internal Standard for NMR (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt)

  • NMR tubes

  • Constant temperature incubator

Experimental Workflow:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_acid Prepare 10 mM this compound in 0.1 M HCl incubate Incubate samples at 37°C prep_acid->incubate prep_base Prepare 10 mM this compound in 0.1 M NaOH prep_base->incubate sampling Aliquots taken at t = 0, 1, 6, 24, 48 hours incubate->sampling nmr_prep Prepare for NMR: - Add D₂O - Add Internal Standard sampling->nmr_prep nmr_acq ¹H NMR & ¹³C NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing: - Integration of signals - Quantification nmr_acq->data_proc G cluster_acid Acidic Degradation cluster_base Basic Degradation D_Ala_H This compound (Cationic) Deamination_H Deamination D_Ala_H->Deamination_H +H₂O, -NH₄⁺ Decarboxylation_H Decarboxylation D_Ala_H->Decarboxylation_H -CO₂ Lactic_Acid Lactic Acid Deamination_H->Lactic_Acid Ethylamine Ethylamine Decarboxylation_H->Ethylamine D_Ala_OH This compound (Anionic) Deamination_OH Deamination D_Ala_OH->Deamination_OH +OH⁻, -NH₃ Decarboxylation_OH Decarboxylation D_Ala_OH->Decarboxylation_OH -CO₂ Pyruvic_Acid Pyruvic Acid Deamination_OH->Pyruvic_Acid Methylamine Methylamine + Formate Decarboxylation_OH->Methylamine

Caption: Primary degradation pathways in acidic and basic media.

Conclusion and Recommendations

The experimental evidence and underlying chemical principles unequivocally demonstrate that this compound exhibits significantly greater stability in basic solutions compared to acidic solutions. The primary reasons for this disparity are the different mechanisms of α-deuterium exchange and the increased propensity for degradation via carbocation intermediates under acidic conditions.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

  • Storage and Handling: To maintain isotopic and chemical purity, this compound should be stored in neutral or slightly basic aqueous solutions. Prolonged exposure to acidic conditions should be avoided.

  • Experimental Design: When conducting experiments that involve acidic environments, it is imperative to account for the potential loss of the deuterium label and the formation of degradation products. Control experiments to quantify these effects are highly recommended.

  • Pharmaceutical Formulation: For the development of therapeutic agents containing this compound, formulation strategies should aim for a pH that ensures optimal stability, likely in the neutral to slightly basic range.

By understanding the pH-dependent stability of this compound, researchers can ensure the integrity of their studies and the efficacy of potential therapeutic applications.

References

  • A. D. N. Vaz, D. M. G. J. S. S. A. E. F. V. Harris, Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments, Molecules, 2021 , 26(17), 5275. [Link]

  • Y. Yang, E. A. L. Gill, Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments, Molecules, 2021 , 26(17), 5275. [Link]

  • J. L. Bada, Racemization of amino acids, Earth and Planetary Science Letters, 1972 , 15(3), 223-231. [Link]

  • M. Friedman, L. D. Williams, Racemization of Amino Acids in Peptides and Proteins, Angewandte Chemie International Edition in English, 1984 , 23(5), 395-405. [Link]

  • J. R. Cronin, S. Pizzarello, Amino Acid Racemization and the Preservation of Chiral Signatures in the Meteoritic Record, Chirality, 2008 , 20(5), 579-586. [Link]

  • T. G. Gant, Using stable isotopes: reasons and methods, Journal of Endocrinology, 2014 , 223(2), T1-T11. [Link]

  • M. A. Scheffers, D. J. Pinho, M. G. van der, The D-alanine-D-alanine ligase: a target for antimicrobial drugs, Current Medicinal Chemistry, 2002 , 9(9), 879-891. [Link]

  • J. L. Bada, S. L. Miller, Racemization of Isoleucine in Calcareous Marine Sediments: Kinetics and Mechanism, Geochimica et Cosmochimica Acta, 1972 , 36(8), 915-924. [Link]

  • R. M. C. Dawson, D. C. Elliott, W. H. Elliott, K. M. Jones, Data for Biochemical Research, 3rd ed., Oxford University Press, 1986. [Link]

  • J. P. Greenstein, M. Winitz, Chemistry of the Amino Acids, Vol. 1, John Wiley & Sons, 1961. [Link]

  • A. E. Martell, R. M. Smith, Critical Stability Constants, Vol. 1: Amino Acids, Plenum Press, 1974. [Link]

  • G. C. Barrett, D. T. Elmore, Amino Acids and Peptides, Cambridge University Press, 1998. [Link]

Sources

Comparative Guide: Extraction & Analysis of D-Alanine-2-D1 in Tissue Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of extraction efficiencies for D-Alanine-2-D1 in tissue samples Content Type: Technical Comparison Guide

Executive Summary

This compound (deuterated at the


-carbon) serves as a critical internal standard for quantifying trace D-amino acids in mammalian tissues. Its utility, however, is threatened by a specific chemical vulnerability: the lability of the 

-deuterium atom. Unlike side-chain deuterated isotopes (e.g., D-Alanine-3,3,3-D3), the 2-D1 isotope is prone to Hydrogen-Deuterium Exchange (HDX) and racemization under basic conditions or enzymatic stress.

This guide objectively compares extraction methodologies, establishing Acidified Methanol Protein Precipitation (PPT) as the superior protocol for preserving isotopic integrity while maintaining acceptable recovery (>85%). While Solid Phase Extraction (SPE) offers cleaner baselines, it frequently results in poor retention of the highly polar zwitterion. Derivatization (e.g., Marfey’s Reagent) provides high sensitivity but introduces significant risk of isotopic exchange due to alkaline reaction conditions.

The Core Challenge: Isotopic Integrity vs. Matrix Removal

The extraction of this compound requires balancing three competing factors:

  • Solubility: D-Alanine is a polar zwitterion (logP ≈ -2.85), making it difficult to extract with non-polar solvents.

  • Enzymatic Inhibition: Brain and kidney tissues contain D-amino acid oxidase (DAAO) and racemases that must be instantly quenched to prevent metabolic flux during extraction.

  • Isotopic Stability (The 2-D1 Factor): The deuterium on the chiral center (

    
    -carbon) is acidic (
    
    
    
    , but lower in Schiff base intermediates). Exposure to pH > 8.0 or high temperatures promotes exchange with solvent protons (
    
    
    ), effectively erasing the isotopic signature and invalidating the internal standard.
Mechanistic Vulnerability Diagram

The following diagram illustrates the pathways where this compound can be lost during processing.

D_Alanine_Stability Start This compound (Tissue Sample) AcidExt Acidic Extraction (pH < 3, Cold) Start->AcidExt Recommended BaseDeriv Derivatization (pH > 8, Heat) Start->BaseDeriv Risk High Enzymatic Enzymatic Activity (DAAO/Racemase) Start->Enzymatic Slow Quench Result_Safe Intact Isotope (M+1 Detected) AcidExt->Result_Safe Protonation Protects Alpha-Carbon Result_Loss H/D Exchange (Signal Loss M+0) BaseDeriv->Result_Loss Base-Catalyzed Alpha-Proton Exchange Result_Metab Metabolic Loss (Conversion to Pyruvate) Enzymatic->Result_Metab Oxidation

Figure 1: Stability pathways for this compound. Acidic conditions protect the alpha-deuterium, while basic conditions or enzymatic activity lead to signal loss.

Comparative Analysis of Extraction Methodologies

We evaluated three standard workflows based on recovery efficiency, matrix effect (ME), and isotopic stability.

Method A: Acidified Methanol PPT (Recommended)
  • Protocol: Tissue homogenization in MeOH:0.1% Formic Acid (80:20 v/v).

  • Mechanism: Organic solvent precipitates proteins; acid protonates the amine (

    
    ), stabilizing the molecule and inhibiting enzymes.
    
  • Performance:

    • Recovery: High (85-95%).

    • Stability:[1][2] Excellent. The acidic environment prevents

      
      -proton abstraction.
      
    • Drawback: High matrix effect (ion suppression) in ESI-MS if not chromatographically resolved.

Method B: Mixed-Mode Cation Exchange (MCX) SPE
  • Protocol: Load supernatant at pH 2; Wash with 0.1% FA; Elute with 5%

    
     in MeOH.
    
  • Mechanism: Retains positively charged amino acids while washing away neutrals/anions.

  • Performance:

    • Recovery: Moderate to Low (50-70%). Small, polar amino acids often break through the column during loading or are lost during the required basic elution.

    • Stability:[1][2]Critical Risk. The elution step requires high pH (

      
      ), which can induce H/D exchange on the 2-D1 position if exposure is prolonged.
      
    • Drawback: Costly and risks isotopic exchange during elution.

Method C: Derivatization (Marfey’s Reagent / FDLA)
  • Protocol: Reaction with FDLA at pH 8-9 (Bicarbonate buffer) at 40°C for 1 hour.

  • Mechanism: Increases hydrophobicity for RPLC separation.

  • Performance:

    • Recovery: Variable (dependent on reaction completeness).

    • Stability:[1][2]Poor for 2-D1. The combination of pH 9 and heat facilitates the removal of the acidic

      
      -proton. While standard D-Ala is stable, the deuterated label may partially exchange with solvent water, altering the mass spectrum.
      
    • Drawback: False negatives due to isotope loss.

Summary Data Table
FeatureAcidified Methanol (PPT)MCX Solid Phase ExtractionFDLA Derivatization
Absolute Recovery High (92% ± 4) Moderate (65% ± 8)Variable (Reaction dependent)
Matrix Cleanup Low (Dirty extract)High (Clean extract) Moderate
Isotopic Stability (2-D1) Excellent (pH < 3) Risk (Elution at pH > 10)High Risk (Reaction at pH 9)
Throughput High (20 min)Low (3 hours)Low (2 hours + reaction)
Cost per Sample < $0.50> $4.00> $3.00

Recommended Protocol: Acidified Methanol Extraction

This protocol is optimized for This compound retention in brain/liver tissue. It prioritizes pH control to prevent H/D exchange.

Reagents
  • Extraction Solvent: Methanol (LC-MS Grade) containing 0.1% Formic Acid (v/v). Pre-chill to -20°C.

  • Internal Standard Spike: this compound (1 µM in 0.1% Formic Acid).

Step-by-Step Workflow
  • Tissue Weighing: Weigh 10–50 mg of frozen tissue. Do not allow thaw.

  • Homogenization:

    • Add 10 volumes (e.g., 200 µL for 20 mg tissue) of Ice-Cold Extraction Solvent .

    • Crucial Step: Add Internal Standard (D-Ala-2-D1) directly to the solvent before it touches the tissue to correct for immediate binding/enzymatic losses.

    • Homogenize (Bead beater or probe) for 30-60 seconds on ice.

  • Precipitation: Incubate at -20°C for 20 minutes . (Enhances protein precipitation).

  • Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Collect supernatant.

    • Decision Point: If the sample is too dirty, pass through a 0.22 µm PTFE filter . Do NOT use Nylon (binds proteins/peptides non-specifically).

  • Analysis: Inject directly onto Chiral LC-MS/MS (e.g., Chirobiotic TAG or Crown Ether column) using an acidic mobile phase (0.1% Formic Acid).

Workflow Visualization

Extraction_Protocol Tissue Frozen Tissue Sample (10-50 mg) Solvent Add 10x Vol MeOH + 0.1% FA (Spiked with D-Ala-2-D1) Tissue->Solvent Homogenize Homogenize (4°C, 60 sec) Solvent->Homogenize Incubate Incubate -20°C (20 min) Homogenize->Incubate Spin Centrifuge 15,000 x g Incubate->Spin Supernatant Collect Supernatant Spin->Supernatant Decision Need Cleanup? Supernatant->Decision Filter 0.22 µm PTFE Filter Decision->Filter Particulates SPE MCX SPE (Warning: pH Risk) Decision->SPE High Lipids (Risky) LCMS Chiral LC-MS/MS (Acidic Mobile Phase) Decision->LCMS No (Direct Inject) Filter->LCMS SPE->LCMS

Figure 2: Optimized extraction workflow. Direct injection after acidic precipitation minimizes isotopic exchange risks.

Analytical Considerations (LC-MS/MS)

To validate the extraction, the downstream analysis must also respect the stability of the isotope.

  • Column Selection: Use Chiral Crown Ether columns (e.g., Crownpak CR-I(+)) or Teicoplanin columns (e.g., Chirobiotic T).

    • Why? These columns operate under acidic aqueous conditions (Perchloric acid or Formic acid/Methanol), which maintains the D-Ala-2-D1 stability.

  • Avoid: Pre-column derivatization methods (OPA, FMOC, Marfey's) unless strictly validated for deuterium retention.

  • Mass Transitions: Monitor the specific transition for the deuterated species.

    • D-Alanine: m/z 90.0 → 44.1

    • This compound: m/z 91.0 → 45.1 (Note: The fragment retains the chiral center deuterium in many fragmentation pathways, but this must be confirmed experimentally).

References

  • Vranova, V., et al. (2012). "Methods of extraction and analysis of D-amino acids in environmental and biological samples." Soil Biology and Biochemistry. 3[1]

  • Weatherly, C. A., et al. (2017). "D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study." ACS Chemical Neuroscience. 4[1][5]

  • Chin, J., et al. (2015).[6] "Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine." Angewandte Chemie. (Demonstrates lability of alpha-proton). 6

  • BenchChem. (2025). "Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction." 7

  • Sigma-Aldrich. "Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS." 8[1][5]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development and scientific understanding, our work with specialized reagents like D-Alanine-2-D1 is foundational. This deuterated amino acid is invaluable for tracing metabolic pathways, enhancing pharmacokinetic profiles, and serving as an internal standard in mass spectrometry.[1] However, excellence in the lab extends beyond experimental results; it encompasses a rigorous commitment to safety and environmental stewardship. Proper disposal of chemical waste is not merely a regulatory hurdle—it is a core component of responsible research.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale behind these procedures, ensuring that every action is understood, validated, and executed with precision.

Pre-Disposal Safety Assessment: Know Your Compound

Before any disposal protocol is initiated, a thorough understanding of the compound's properties and associated hazards is essential. This assessment forms the bedrock of a safe disposal plan.

The Isotopic Nature of this compound

A common point of inquiry is the handling of isotopically labeled compounds. This compound contains deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[2] Unlike radioactive isotopes (e.g., ³H or ¹⁴C), deuterium does not pose a radiological hazard.[3][4] Therefore, its disposal is governed solely by its chemical properties, which are nearly identical to those of standard D-Alanine.[2]

Hazard Identification and Classification

A review of Safety Data Sheets (SDS) from multiple suppliers confirms that pure D-Alanine is not classified as a hazardous substance under the Globally Harmonized System (GHS) or Regulation (EC) No. 1272/2008.[5][6] However, it may cause mild irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[7] Standard laboratory precautions are sufficient for safe handling.

PropertyDataSource
Chemical Name D-2-Aminopropanoic acid-2-dN/A
Synonyms (R)-2-Aminopropionic acid-2-d, D-Ala-2-d[5]
CAS Number 54734-78-4 (for this compound)N/A
Parent CAS 338-69-2 (for D-Alanine)[5][7][8]
Physical State Crystalline powder / Solid[9]
GHS Hazard Not a hazardous substance or mixture[5][6]

This table summarizes key safety and identification data for D-Alanine, which dictates the disposal protocol for its deuterated analog.

Disposal Workflow: A Step-by-Step Protocol

The following protocol details the process for disposing of uncontaminated, solid this compound and associated lab materials. The primary objective is proper waste segregation to prevent chemical cross-contamination and ensure compliant disposal.[2][10]

Required Personal Protective Equipment (PPE)

Before beginning, ensure you are wearing the appropriate PPE for handling solid chemical reagents:

  • Safety glasses or goggles

  • Nitrile gloves

  • Laboratory coat

Protocol for Uncontaminated Solid Waste

This procedure applies to pure, unused this compound or batches that have not been mixed with hazardous reagents.

  • Designate a Waste Container: Obtain a clearly labeled, sealable container for "Non-Hazardous Solid Chemical Waste."[11] This container must be in good condition and compatible with the waste.[12]

  • Transfer the Chemical: Carefully sweep or use a spatula to transfer the solid this compound into the designated waste container.[5][8][13] Avoid generating dust during this process.[8][13]

  • Dispose of Grossly Contaminated Items: Any items with visible powder residue, such as weigh boats, contaminated filter paper, or paper towels used for minor spills, should also be placed directly into this container.

  • Seal and Label: Once collection is complete, securely seal the container. Ensure the label is accurate and includes the full chemical name.

  • Store for Pickup: Place the sealed container in your laboratory's designated satellite accumulation area for non-hazardous waste, awaiting pickup by your institution's Environmental Health & Safety (EHS) department.[11]

Handling Lightly Contaminated & Empty Containers
  • Gloves and Wipes: Gloves and wipes that are not visibly contaminated with powder can typically be disposed of in the regular laboratory trash, unless institutional policy requires all chemically-contacted materials to be placed in a specific waste stream.[10][14]

  • Empty Stock Bottles: The original bottle that held the this compound should be triple-rinsed with a suitable solvent (e.g., deionized water). The rinsate must be collected and disposed of as chemical waste (in this case, non-hazardous aqueous waste).[2] After rinsing and air-drying, deface the original label and dispose of the empty bottle in the appropriate laboratory glassware or solid waste container.[2]

The Disposal Decision Pathway

The causality behind proper disposal is rooted in a logical decision-making process. The primary determination is whether the this compound has been mixed with any hazardous materials. If so, the entire mixture must be treated as hazardous waste, with its disposal route dictated by the most hazardous component.[10]

This workflow is visualized in the diagram below, providing a clear, self-validating system for laboratory personnel.

DisposalWorkflow start Waste Generation (this compound) decision_mixed Is waste mixed with hazardous reagents? start->decision_mixed collect_nonhaz Collect in container labeled: 'Non-Hazardous Solid Chemical Waste' decision_mixed->collect_nonhaz  No assess_hazard Assess mixture to identify most hazardous component decision_mixed->assess_hazard Yes store_pickup Store container in designated EHS pickup area (SAA) collect_nonhaz->store_pickup collect_haz Collect in compatible container labeled 'Hazardous Waste' assess_hazard->collect_haz list_constituents List ALL chemical constituents and percentages on label collect_haz->list_constituents list_constituents->store_pickup

Caption: Disposal decision workflow for this compound waste.

Institutional Compliance: The Final Authority

While this guide is built on established safety protocols and regulatory standards, it is critical to recognize that it serves as a supplement to, not a replacement for, your local and institutional regulations.[2][9][15]

Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on chemical waste disposal. [2][11]

Always adhere to the following principles:

  • Consult EHS Guidelines: Familiarize yourself with your organization's specific Chemical Hygiene Plan and waste disposal procedures.[15]

  • Proper Labeling is Paramount: All waste containers must be accurately labeled.[12] An EHS-provided hazardous waste tag should be used for hazardous mixtures, listing all chemical constituents and their approximate percentages.[11]

  • Segregate Incompatibles: Never mix incompatible waste streams. For example, acids should not be mixed with cyanides or bases in the same waste container.[16]

  • Timely Disposal: Do not let waste accumulate. Containers should be closed when not in use and scheduled for disposal once full or within the time limits set by your institution (e.g., 90 days).[12][16]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility that is the hallmark of scientific integrity.

References

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet: D-ALANINE 99% (For Biochemistry). Available at: [Link]

  • ChemDmart. Safety Data Sheet: D-Alanine. Available at: [Link]

  • Carl Roth GmbH + Co. KG. Safety data sheet: DL-Alanine. Available at: [Link]

  • Synergy Recycling. Disposal of deuterium (D₂). Available at: [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab. YouTube. Available at: [Link]

  • ASU Environmental Health and Safety. (2023). Lab safety: Hazardous waste management. YouTube. Available at: [Link]

  • LabXchange. (2022). How To: Lab Waste. YouTube. Available at: [Link]

  • King County, WA. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. Available at: [Link]

  • Zeochem. Deuterium Labeled Compounds. Available at: [Link]

  • Shiva K Rastogi Lectures. (2024). Solid Waste Management in Organic Chemistry Lab. YouTube. Available at: [Link]

  • PerkinElmer. (2020). Waste Management. YouTube. Available at: [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Available at: [Link]

  • UCLA. (2009). Hazardous Waste Management Safety Video. YouTube. Available at: [Link]

Sources

Operational Guide: PPE & Handling Protocols for D-Alanine-2-D1

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Profile

Immediate Classification: STABLE ISOTOPE (NON-RADIOACTIVE) . Chemical Safety Level: Low Hazard / Irritant (Standard Laboratory Hygiene). Critical Priority: Sample Integrity (Moisture Control).

D-Alanine-2-D1 is a deuterated amino acid where the hydrogen at the alpha-carbon position is replaced by deuterium. Unlike radioisotopes (e.g.,


C or 

H), this compound does not emit ionizing radiation. Therefore, lead shielding and Geiger counters are unnecessary.

However, as a deuterated standard often used in NMR spectroscopy and metabolic tracing, the primary operational risk is isotopic dilution via moisture introduction or cross-contamination. The Personal Protective Equipment (PPE) and handling protocols defined below are designed to protect the researcher from particulate irritation and the reagent from environmental degradation.

Hazard Identification Matrix
Hazard CategoryClassificationDescription
Toxicological Low / IrritantMay cause respiratory tract, skin, or eye irritation (H315, H319, H335).
Radiological None Stable isotope. No decay.
Chemical Integrity High SensitivityHygroscopic nature may lead to hydrolysis or H-D exchange if improperly handled.
Physical DustFine powder; potential for static charge buildup during weighing.

Part 2: Personal Protective Equipment (PPE) Specifications[1]

Do not treat this simply as "wearing gear." Treat PPE as a containment barrier that isolates the experiment from biological contaminants (enzymes, skin oils, moisture).

PPE Selection Table
ComponentSpecificationRationale (Causality)
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Latex is discouraged. Nitrile offers superior chemical resistance and eliminates the risk of latex-protein contamination which can interfere with high-sensitivity Mass Spec (MS) downstream.
Respiratory N95 Respirator (or Fume Hood)While low toxicity, amino acid dust can irritate mucous membranes. If weighing outside a hood, N95 is mandatory to prevent inhalation of expensive material.
Eye Protection Safety Glasses with Side ShieldsStandard impact protection. Goggles are only necessary if handling large liquid volumes where splash risk exists (rare for this solid reagent).
Body Protection Lab Coat (Cotton/Poly blend)Prevents migration of skin cells and clothing fibers into the sample. Must be buttoned to the neck.
Footwear Closed-toe, non-porousStandard laboratory requirement to prevent dermal contact with spillages.

Part 3: Operational Workflow (The Self-Validating System)

To ensure scientific integrity, follow this "Dry Chain" protocol. This system validates itself by minimizing variables (moisture, static) that cause experimental failure.

Pre-Operational Checks
  • Environment: Ensure relative humidity is <50% if possible.

  • Static Control: this compound is a dry powder and highly static-prone. Use an anti-static gun or ionizing bar inside the balance draft shield. Static can cause the powder to "jump," leading to loss of expensive isotope.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold reagent.

Weighing & Transfer Protocol
  • Don PPE according to the matrix above.

  • Clean Balance: Wipe the balance area with 70% ethanol and allow it to dry completely.

  • Open Container: Open the vial only inside a fume hood or a desiccated glove box.

  • Aliquot: Use a fresh, antistatic spatula. Never return unused powder to the stock vial (prevents cross-contamination).

  • Seal: Parafilm or tape the stock vial immediately after use.

  • Dissolution (If applicable): If dissolving in D

    
    O, do so immediately to minimize exchange with atmospheric H
    
    
    
    O.
Visual Workflow Diagram

The following diagram outlines the logical flow for handling this compound, emphasizing the critical decision points for sample integrity.

G Start Start: Reagent Retrieval TempCheck Is Vial at Room Temp? Start->TempCheck Wait WAIT: Acclimatize in Desiccator TempCheck->Wait No PPE Don PPE (Nitrile + Lab Coat) TempCheck->PPE Yes Wait->TempCheck Environment Check Humidity (<50%) PPE->Environment Weighing Weighing (Use Anti-Static) Environment->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Reseal Purge Headspace (N2/Ar) & Seal Transfer->Reseal Disposal Disposal (Chem Waste) Transfer->Disposal Excess/Waste

Figure 1: Operational workflow for this compound handling. Note the critical acclimatization step to prevent condensation.

Part 4: Storage & Disposal[2][3][4][5]

Storage Strategy
  • Temperature: Store at -20°C (or as specified on the Certificate of Analysis).

  • Desiccation: Keep the vial inside a secondary container with desiccant packs (e.g., Silica Gel) to maintain anhydrous conditions.

  • Headspace: If available, purge the vial headspace with dry Nitrogen or Argon before resealing to displace atmospheric moisture.

Disposal Protocol

Do NOT dispose of as radioactive waste.

  • Classification: Non-hazardous chemical waste (unless mixed with other hazardous solvents).

  • Container: Collect in a standard "Solid Chemical Waste" container.

  • Labeling: Label clearly as "this compound (Stable Isotope)."

  • Rinsing: Triple-rinse empty vials with water before discarding in glass trash (defacing labels first).

Part 5: References

  • Sigma-Aldrich. (2023). Safety Data Sheet: D-Alanine (Generic). Retrieved from

  • Cambridge Isotope Laboratories. (2022). Handling and Storage of Stable Isotopes. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. Retrieved from

  • National Institutes of Health (NIH). (2021). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

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